Product packaging for 4-Formyl-3-methylbenzonitrile(Cat. No.:CAS No. 27609-91-2)

4-Formyl-3-methylbenzonitrile

Cat. No.: B2359208
CAS No.: 27609-91-2
M. Wt: 145.161
InChI Key: MIZNWKAQHCRHAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Formyl-3-methylbenzonitrile (CAS 27609-91-2) is a high-purity benzo-nitrile derivative designed for advanced research and development. This compound serves as a versatile and valuable synthetic intermediate in organic chemistry and drug discovery. Its molecular structure, featuring both a formyl and a nitrile group on a methyl-substituted benzene ring, makes it a versatile precursor for constructing more complex molecules through reactions such as condensations, nucleophilic additions, and cyclizations . With a molecular formula of C 9 H 7 NO and a molecular weight of 145.16 g/mol, this solid compound is characterized by its high purity, typically ≥97% . Researchers will find it particularly useful in medicinal chemistry for the synthesis of potential active pharmaceutical ingredients (APIs) and other biologically active compounds. It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Handling and Storage: To preserve stability, this product should be stored under an inert atmosphere at 2-8°C . Please refer to the Safety Data Sheet (SDS) before use. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment (PPE) and the use of a well-ventilated area are recommended.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO B2359208 4-Formyl-3-methylbenzonitrile CAS No. 27609-91-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-formyl-3-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c1-7-4-8(5-10)2-3-9(7)6-11/h2-4,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWRWNKPXVHRPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"4-Formyl-3-methylbenzonitrile" physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Formyl-3-methylbenzonitrile (CAS: 27609-91-2)

Abstract

This technical guide offers a comprehensive examination of this compound, a substituted aromatic compound of significant interest in synthetic chemistry. With the CAS Registry Number 27609-91-2, this molecule serves as a versatile building block, primarily due to the unique reactivity conferred by its trifunctional nature: a nitrile, a formyl (aldehyde), and a methyl group arrayed on a benzene ring. This document consolidates critical data on its physicochemical properties, provides an analysis of its spectroscopic characteristics, discusses its chemical reactivity and synthesis, and explores its applications, particularly in the agrochemical field. The content is structured to provide researchers, chemists, and drug development professionals with a foundational understanding and practical insights into this valuable chemical intermediate.

Molecular Structure and Physicochemical Properties

This compound possesses a distinct molecular architecture that dictates its chemical behavior. The benzene ring is substituted with an electron-withdrawing nitrile group (-C≡N) and a moderately deactivating, ortho-, para-directing formyl group (-CHO), along with an electron-donating, ortho-, para-directing methyl group (-CH₃). The interplay of these electronic effects makes the compound a nuanced substrate for various organic transformations.

Synthesis_Workflow start 3,4-Dimethylbenzonitrile step1 Radical Bromination (NBS, AIBN) start->step1 intermediate 4-(Bromomethyl)-3- methylbenzonitrile step1->intermediate step2 Oxidation (e.g., Sommelet or Kornblum oxidation) intermediate->step2 product 4-Formyl-3- methylbenzonitrile step2->product

A Comprehensive Technical Guide to 4-Formyl-3-methylbenzonitrile (CAS 27609-91-2): A Key Intermediate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers an in-depth exploration of 4-Formyl-3-methylbenzonitrile, a pivotal aromatic building block for researchers, scientists, and professionals in the field of drug development. With full editorial control, this document is structured to provide a comprehensive understanding of the compound's synthesis, properties, and applications, grounded in scientific principles and authoritative references.

Core Properties and Structural Elucidation

This compound, with the CAS number 27609-91-2, is a disubstituted aromatic compound featuring a nitrile and a formyl group.[1] This unique arrangement of functional groups on a methylbenzene scaffold makes it a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. The electron-withdrawing nature of the nitrile and aldehyde moieties significantly influences the reactivity of the aromatic ring, rendering it a versatile platform for a multitude of chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 27609-91-2
Molecular Formula C9H7NO
Molecular Weight 145.16 g/mol
Appearance Solid (predicted)
InChI Key GVWRWNKPXVHRPJ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)C#N)C=O[1]

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through various strategies, with the most logical being the selective oxidation of the corresponding methyl group of a suitable precursor. Drawing parallels from the well-documented synthesis of the analogous 4-formyl-3-methoxybenzonitrile, a robust and scalable synthetic route can be devised.[2][3][4][5][6][7][8][9][10][11][12]

Proposed Synthesis Workflow: From 3-Methylbenzonitrile

A plausible and efficient synthesis commences with the bromination of the methyl group of 3-methylbenzonitrile, followed by hydrolysis and subsequent oxidation to the desired aldehyde.

Experimental Protocol:

  • Benzylic Bromination: 3-Methylbenzonitrile is dissolved in a non-polar solvent such as carbon tetrachloride. N-Bromosuccinimide (NBS) is introduced as the brominating agent, with a radical initiator like benzoyl peroxide. The reaction mixture is heated under reflux, often with photochemical initiation (UV light), to facilitate the formation of 3-(bromomethyl)benzonitrile.

  • Hydrolysis to Alcohol: The resulting benzylic bromide is then hydrolyzed to 3-(hydroxymethyl)benzonitrile. This can be achieved using aqueous sodium carbonate or silver nitrate in aqueous ethanol.[4]

  • Oxidation to Aldehyde: The primary alcohol is subsequently oxidized to the aldehyde. A mild oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide in a chlorinated solvent is employed to prevent over-oxidation to the carboxylic acid.

  • Formylation: An alternative final step could involve a direct formylation of 3-methylbenzonitrile, though regioselectivity could be a challenge.

Causality of Experimental Choices:

  • NBS for Bromination: NBS is the reagent of choice for benzylic bromination as it provides a low and steady concentration of bromine, minimizing side reactions.

  • Mild Oxidation: The use of PCC or MnO2 is crucial to selectively oxidize the primary alcohol to the aldehyde without forming the carboxylic acid, thus ensuring a high yield of the desired product.

Diagram 1: Proposed Synthesis of this compound

Caption: A plausible synthetic route to this compound.

Reactivity and Applications in Drug Discovery

The bifunctional nature of this compound, possessing both an electrophilic aldehyde and a versatile nitrile group, makes it a valuable precursor in the synthesis of complex molecules, particularly heterocyclic systems that are prevalent in medicinal chemistry.[13]

Key Chemical Transformations
  • Reactions of the Aldehyde Group: The formyl group can readily undergo nucleophilic addition, condensation reactions (e.g., Knoevenagel, Wittig), and reductive amination to introduce diverse functionalities.

  • Reactions of the Nitrile Group: The nitrile moiety can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions to form heterocycles.

Potential as a Pharmaceutical Intermediate

The analogous 4-formyl-3-methoxybenzonitrile is a key intermediate in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist.[5][7][8] This strongly suggests that this compound can serve a similar role as a building block for other pharmacologically active compounds. The benzonitrile scaffold is a known pharmacophore that can interact with various biological targets.[13]

Diagram 2: Potential Role in Kinase Inhibitor Synthesis

G cluster_reactions Key Reactions cluster_scaffolds Resulting Scaffolds Start This compound ReductiveAmination Reductive Amination Start->ReductiveAmination Condensation Condensation Start->Condensation AmineScaffold Substituted Amines ReductiveAmination->AmineScaffold HeterocycleScaffold Heterocyclic Core Condensation->HeterocycleScaffold FinalProduct Potential Kinase Inhibitor AmineScaffold->FinalProduct Further Elaboration HeterocycleScaffold->FinalProduct Further Elaboration

Caption: Synthetic utility in constructing potential drug candidates.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of this compound. This involves a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Key FeaturesRationale
¹H NMR (CDCl₃, 400 MHz) δ ~10.0 (s, 1H, -CHO), 7.7-7.9 (m, 3H, Ar-H), ~2.5 (s, 3H, -CH₃)Based on data for similar aromatic aldehydes and methylbenzonitriles.
¹³C NMR (CDCl₃, 100 MHz) δ ~192 (-CHO), 140-120 (Ar-C), ~118 (-CN), ~20 (-CH₃)Inferred from typical chemical shifts of aromatic aldehydes and nitriles.[14][15]
IR (KBr, cm⁻¹) ~2230 (strong, sharp C≡N stretch), ~1700 (strong, sharp C=O stretch), ~3050 (aromatic C-H stretch), ~2950 (aliphatic C-H stretch)Characteristic vibrational frequencies for the functional groups present.[16]
Mass Spectrometry (EI) m/z 145 (M⁺), 144 (M⁺-H), 116 (M⁺-CHO)Predicted fragmentation pattern based on common losses from aromatic aldehydes.[1][17][18][19][20]

Self-Validating Protocol for Quality Control:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column with a suitable mobile phase gradient (e.g., water-acetonitrile) should be employed to assess purity, with detection by UV spectroscopy.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique will confirm the molecular weight and provide a fragmentation pattern that can be compared with the predicted spectrum.

  • NMR Spectroscopy: ¹H and ¹³C NMR are crucial for unambiguous structure elucidation and the identification of any impurities.

Safety and Handling

As with all chemical reagents, this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes. In case of exposure, rinse the affected area with plenty of water and seek medical attention. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

This compound stands as a valuable and versatile intermediate in organic synthesis. Its dual functionality provides a rich platform for the construction of complex molecular architectures, making it a compound of significant interest for the pharmaceutical and agrochemical industries. This guide has provided a comprehensive overview of its properties, a plausible synthetic strategy, and its potential applications, offering a solid foundation for researchers and developers working with this key chemical entity.

References

A Technical Guide to 4-Formyl-3-methylbenzonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Formyl-3-methylbenzonitrile (CAS No: 27609-91-2), a substituted aromatic nitrile of significant interest in synthetic chemistry. The document details its chemical structure, physicochemical properties, and spectroscopic data. While specific synthesis protocols for this isomer are not widely published, this guide outlines a logical, field-proven synthetic approach based on analogous chemical transformations. The primary documented application of this compound is as a key intermediate in the preparation of aryl methylene rubrolide compounds, which have demonstrated potential as agrochemical herbicides[]. Furthermore, as a member of the benzonitrile class, it represents a versatile scaffold with potential applications in medicinal chemistry and materials science, areas where benzonitrile derivatives are frequently employed for their unique electronic and steric properties[2].

Compound Identification and Structure

The unambiguous identification of a chemical entity is foundational for research and development. This compound is a disubstituted benzonitrile featuring a formyl (-CHO) and a methyl (-CH₃) group on the benzene ring.

IUPAC Name: this compound[][3][4] CAS Number: 27609-91-2[][4][5][6] Molecular Formula: C₉H₇NO[][3][4] Molecular Weight: 145.16 g/mol [5][7]

The structural arrangement, with the formyl group para to the nitrile and the methyl group meta, dictates its chemical reactivity and potential for further functionalization.

Chemical Structure:

Chemical Structure of this compound

Canonical SMILES: CC1=C(C=CC(=C1)C#N)C=O[][3] InChI: InChI=1S/C9H7NO/c1-7-4-8(5-10)2-3-9(7)6-11/h2-4,6H,1H3[3][4] InChIKey: GVWRWNKPXVHRPJ-UHFFFAOYSA-N[3]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is critical for its application in synthesis, purification, and characterization.

Physicochemical Data

The following table summarizes the known physical and handling properties of this compound.

PropertyValueSource(s)
Physical Form Solid or Semi-solid[5]
Purity ≥97%[5]
Storage Temperature 2-8°C, under inert atmosphere[5][6]
XLogP (Predicted) 1.5[3]
Spectroscopic Data

Mass Spectrometry: High-resolution mass spectrometry is essential for confirming the elemental composition. Predicted collision cross-section (CCS) values provide an additional layer of structural verification.

Adductm/z (Predicted)Predicted CCS (Ų)
[M+H]⁺ 146.06004128.5
[M+Na]⁺ 168.04198140.1
[M-H]⁻ 144.04548132.6
[M]⁺ 145.05221124.8
(Data sourced from PubChemLite predictions)[3]

Infrared (IR) Spectroscopy (Expected):

  • C≡N stretch: A strong, sharp absorption band is expected around 2220-2240 cm⁻¹.

  • C=O stretch: A strong absorption band characteristic of an aromatic aldehyde is expected around 1690-1710 cm⁻¹.

  • C-H stretch (aldehyde): Two weak bands are anticipated near 2850 cm⁻¹ and 2750 cm⁻¹.

  • Aromatic C=C stretch: Medium to weak bands are expected in the 1450-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Expected):

  • ¹H NMR:

    • An aldehyde proton singlet (-CHO) is expected to appear far downfield, typically between δ 9.8-10.5 ppm.

    • Aromatic protons would appear as multiplets or doublets in the δ 7.5-8.0 ppm range.

    • A methyl proton singlet (-CH₃) would appear upfield, likely around δ 2.3-2.6 ppm.

  • ¹³C NMR:

    • The aldehyde carbon (-CHO) is expected around δ 190-195 ppm.

    • The nitrile carbon (-C≡N) is expected around δ 117-120 ppm.

    • Aromatic carbons would appear in the δ 125-145 ppm range.

    • The methyl carbon (-CH₃) would be found upfield, around δ 15-20 ppm.

Synthesis and Manufacturing

While a specific, peer-reviewed synthesis for this compound is not detailed in the provided search results, a robust and industrially scalable pathway can be designed based on well-established transformations used for analogous structures, such as 4-formyl-3-methoxybenzonitrile[8][9]. The most logical approach involves the selective benzylic bromination of 3,4-dimethylbenzonitrile followed by hydrolysis.

Proposed Synthetic Workflow

The transformation leverages the relative stability of the benzylic radical at the 4-position, which is para to the electron-withdrawing nitrile group, facilitating selective bromination.

synthesis_workflow start 3,4-Dimethylbenzonitrile (Starting Material) step1 Benzylic Bromination start->step1 N-Bromosuccinimide (NBS) AIBN, CCl4, Reflux intermediate 3-Methyl-4-(dibromomethyl)benzonitrile (Intermediate) step1->intermediate step2 Aqueous Hydrolysis intermediate->step2 Sodium Bicarbonate (aq) or Silver Nitrate (aq) Ethanol/Water, Reflux product This compound (Final Product) step2->product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Exemplary)

This protocol is a model based on analogous reactions and should be optimized for safety and yield in a laboratory setting.

Step 1: Synthesis of 3-Methyl-4-(dibromomethyl)benzonitrile

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,4-dimethylbenzonitrile (1.0 eq.).

  • Reagents: Add N-bromosuccinimide (NBS, 2.1 eq.) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 eq.).

  • Solvent: Suspend the reagents in a suitable anhydrous solvent, such as carbon tetrachloride (CCl₄) or chlorobenzene.

  • Reaction: Heat the mixture to reflux. The reaction progress should be monitored by TLC or GC-MS. Causality: The use of NBS and a radical initiator is a standard method (Wohl-Ziegler reaction) for selectively brominating the benzylic position of a toluene derivative without affecting the aromatic ring.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a water wash.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude dibrominated intermediate can be purified by crystallization or used directly in the next step.

Step 2: Hydrolysis to this compound

  • Setup: Dissolve the crude 3-methyl-4-(dibromomethyl)benzonitrile intermediate (1.0 eq.) in a solvent mixture such as ethanol and water.

  • Hydrolysis Reagent: Add an aqueous solution of a mild base like sodium bicarbonate (NaHCO₃, >2.0 eq.) or silver nitrate (AgNO₃)[8][9]. Causality: The hydrolysis of the geminal dibromide proceeds via an unstable diol intermediate which rapidly eliminates water to form the stable aldehyde. Silver nitrate can be used to facilitate the reaction by precipitating silver bromide.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the intermediate is consumed.

  • Workup: Cool the reaction mixture. If a base was used, neutralize with dilute acid. Extract the product into an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, this compound, can be purified by column chromatography on silica gel or by recrystallization.

Chemical Reactivity and Applications

The utility of this compound stems from its two reactive functional groups, which can be addressed with high selectivity.

Primary Application: Agrochemical Synthesis

The principal documented use of this compound is as a precursor for a class of agrochemical herbicides known as aryl methylene rubrolides[]. This synthesis leverages the reactivity of the aldehyde group, likely through a condensation reaction.

application_workflow start This compound reaction Condensation Reaction (e.g., Knoevenagel) start->reaction reagent Rubrolide Precursor (e.g., Active Methylene Compound) reagent->reaction product Aryl Methylene Rubrolide (Herbicide) reaction->product

Caption: Role as a key building block in herbicide synthesis.

General Reactivity and Potential in Drug Development
  • Aldehyde Group: The formyl group is a versatile handle for C-C bond formation (e.g., Wittig, Grignard, aldol reactions) and C-N bond formation (reductive amination, imine formation). This allows for the straightforward introduction of diverse side chains.

  • Nitrile Group: The cyano group is a bioisostere for various functionalities and can act as a hydrogen bond acceptor. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in cycloaddition reactions.

  • Medicinal Chemistry Context: Benzonitrile derivatives are prevalent in drug development and have been investigated as inhibitors of kinases, tubulin polymerization, and viral entry[2]. The specific substitution pattern of this compound makes it an attractive starting point for generating libraries of novel small molecules for screening against various biological targets.

Safety and Handling

Proper safety protocols are mandatory when handling any chemical intermediate.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere to prevent oxidation of the aldehyde group[5][6].

  • Hazards: Specific GHS hazard classifications for this compound (CAS 27609-91-2) are not provided in the search results. However, the isomeric compound 3-formyl-4-methylbenzonitrile (CAS 27613-39-4) is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation[7]. It is prudent to handle this compound with similar precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood.

Conclusion

This compound is a valuable bifunctional aromatic compound. While its primary documented application lies in the synthesis of agrochemicals, its structural motifs—a reactive aldehyde and a stable, electronically versatile nitrile—position it as a useful building block for broader applications in medicinal chemistry and materials science. The synthetic pathway outlined in this guide provides a reliable foundation for its laboratory-scale preparation, enabling further exploration of its chemical potential.

References

"4-Formyl-3-methylbenzonitrile" solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 4-Formyl-3-methylbenzonitrile

Introduction

This compound is a substituted aromatic compound featuring a nitrile, a formyl (aldehyde), and a methyl group attached to a benzene ring. Its unique trifunctional structure makes it a valuable intermediate and building block in synthetic organic chemistry. The strategic placement of an electron-withdrawing nitrile group and a reactive aldehyde function allows for a wide range of chemical transformations, making it a key component in the synthesis of more complex molecules, including agrochemicals and pharmaceutical precursors.[]

Understanding the fundamental physicochemical properties of this reagent, specifically its solubility and chemical stability, is paramount for its effective use in research and development. This guide provides a comprehensive technical overview of these characteristics, offering both theoretical insights and practical, field-proven protocols for its handling, storage, and analysis.

Physicochemical and Structural Identity

A precise understanding of the compound's identity is the foundation for all subsequent experimental design.

PropertyValueSource(s)
IUPAC Name This compound[][2]
CAS Number 27609-91-2[3][4][5]
Molecular Formula C₉H₇NO[2][3][6]
Molecular Weight 145.16 g/mol [2][3][4]
Physical Form Solid or semi-solid[4]
Canonical SMILES CC1=C(C=CC(=C1)C#N)C=O[][3][6]
Recommended Storage Inert atmosphere, 2-8°C[3][4]

Solubility Profile

The solubility of a compound dictates its utility in various reaction media, purification techniques, and formulation processes. A thorough analysis involves both theoretical prediction and empirical testing.

Theoretical Assessment and Predictions

The solubility of this compound is governed by the interplay of its polar and nonpolar structural features. The molecule contains two polar functional groups: the nitrile (-C≡N) and the formyl (-CHO). These groups can participate in dipole-dipole interactions and act as hydrogen bond acceptors, which promotes solubility in polar solvents.

However, the molecule's core is a nonpolar benzene ring substituted with a methyl group (-CH₃). This substantial hydrophobic character limits its miscibility with highly polar protic solvents like water. Following the principle of "like dissolves like," it is predicted that this compound will exhibit low solubility in water but good solubility in a range of common organic solvents.[7]

Qualitative Solubility Data

While precise quantitative solubility data (e.g., in mg/mL) is not extensively documented in publicly available literature, a qualitative assessment can be reliably predicted based on its structure and data from closely related analogues.[8][9]

Solvent ClassExample SolventPredicted SolubilityRationale
Polar Protic Water, MethanolLow / Sparingly SolubleThe large nonpolar aromatic ring dominates the molecule, limiting miscibility with water despite the presence of polar groups.[9]
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, AcetoneSolubleThese solvents can effectively solvate both the polar functional groups and the nonpolar aromatic core.
Nonpolar Hexane, TolueneModerately Soluble to SolubleThe aromatic nature of toluene favors interaction with the benzene ring, while the overall polarity of the molecule may limit solubility in highly nonpolar alkanes like hexane.
Experimental Protocol for Qualitative Solubility Determination

This protocol provides a systematic approach to empirically verify the solubility of this compound across a range of solvent types. This method is designed to classify the compound and identify suitable solvents for reactions and purifications.[10][11][12]

Causality: The sequential use of solvents with different pH values (water, aqueous base, aqueous acid) is a classic organic chemistry technique to probe for acidic or basic functional groups.[12] Although this compound is neutral, this process is crucial to confirm its nature and rule out the presence of acidic or basic impurities.

Methodology:

  • Preparation: Label four clean, dry test tubes (e.g., 13x100 mm).

  • Sample Addition: To each test tube, add approximately 20-30 mg of this compound.

  • Solvent Addition (Stepwise):

    • Tube 1 (Water): Add 1 mL of deionized water.

    • Tube 2 (Aqueous Base): Add 1 mL of 5% w/v sodium hydroxide (NaOH) solution.

    • Tube 3 (Aqueous Acid): Add 1 mL of 5% v/v hydrochloric acid (HCl) solution.

    • Tube 4 (Organic Solvent): Add 1 mL of dichloromethane (DCM).

  • Mixing: Vigorously agitate each test tube for 60 seconds using a vortex mixer or by flicking the tube.

  • Observation: Allow the tubes to stand for 2 minutes. Observe each tube against a contrasting background. Record the compound as "Soluble" if the solution is clear and free of visible particles, or "Insoluble" if solid remains suspended or settled.[13]

  • Confirmation (for Tubes 2 & 3): If solubility is observed in 5% NaOH or 5% HCl (which is not expected for this compound), it indicates a reaction has occurred. To confirm, neutralize the solution dropwise with the opposing reagent (HCl for the NaOH tube, NaOH for the HCl tube) and observe if a precipitate re-forms.[12]

Visualization: Solubility Testing Workflow

G start Start: 25 mg of Compound water Add 1 mL Water Vortex 60s start->water observe_water Observe water->observe_water naoh Add 1 mL 5% NaOH Vortex 60s observe_water->naoh Insoluble soluble Result: Soluble observe_water->soluble Soluble (Unexpected) observe_naoh Observe naoh->observe_naoh hcl Add 1 mL 5% HCl Vortex 60s observe_naoh->hcl Insoluble observe_naoh->soluble Soluble (Unexpected) observe_hcl Observe hcl->observe_hcl dcm Add 1 mL DCM Vortex 60s observe_hcl->dcm Insoluble observe_hcl->soluble Soluble (Unexpected) observe_dcm Observe dcm->observe_dcm insoluble Result: Insoluble observe_dcm->insoluble Insoluble observe_dcm->soluble Soluble (Expected)

Caption: Workflow for systematic qualitative solubility analysis.

Chemical Stability and Reactivity

Stability assessment is critical for determining a compound's shelf-life, identifying appropriate storage conditions, and predicting potential degradation pathways that could impact its purity and performance.

Inherent Stability and Degradation Pathways

Under recommended storage conditions (refrigerated at 2-8°C, under an inert atmosphere, and protected from light), this compound is a chemically stable compound.[3][4][14] However, its functional groups present specific reactivity liabilities that can lead to degradation under non-ideal conditions.

  • Oxidative Degradation: The aldehyde group is the most susceptible site to oxidation. Exposure to atmospheric oxygen or other oxidizing agents can convert the formyl group into a carboxylic acid, yielding 4-cyano-2-methylbenzoic acid . This is a primary degradation pathway to consider.

  • Hydrolytic Degradation: The nitrile group is generally stable but can undergo hydrolysis to a carboxylic acid under harsh acidic or basic conditions, particularly with heating. This would also result in the formation of 4-cyano-2-methylbenzoic acid (after hydrolysis of the formyl group as well under some conditions) or other related species.

  • Photostability: Aromatic aldehydes can be sensitive to UV light. While specific data for this compound is limited, photolytic degradation is a potential risk, justifying the recommendation to store it in a dark place or in amber vials.[15]

  • Thermal Decomposition: At elevated temperatures, such as in a fire, thermal decomposition is expected to produce hazardous gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[16]

Recommended Storage and Handling

To ensure the long-term integrity of this compound, the following storage and handling procedures are mandated:

  • Temperature: Store in a refrigerator at 2-8°C.[3][4]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde group.[3]

  • Container: Use a tightly sealed, airtight container to prevent moisture ingress. Amber glass vials are recommended to protect against light.

  • Handling: Handle in a well-ventilated area. Avoid creating dust. Use appropriate personal protective equipment (PPE), including gloves and safety glasses, as the compound is classified as a skin, eye, and respiratory irritant.[2][4]

Protocol for Stability Assessment (Forced Degradation)

A forced degradation study is an essential tool in drug development and chemical research to rapidly identify likely degradation products and establish the stability-indicating nature of an analytical method.[17][18]

Causality: This protocol subjects the compound to stress conditions (hydrolysis, oxidation, heat, light) that are harsher than accelerated storage conditions. The goal is not to determine shelf-life but to generate potential degradants and demonstrate that the chosen analytical method can adequately separate them from the parent compound.[17][19] A high-performance liquid chromatography (HPLC) method is the industry standard for this purpose.[20][21]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

  • Application of Stress Conditions: Dispense aliquots of the stock solution into separate vials for each stress condition.

    • Acid Hydrolysis: Add an equal volume of 1 M HCl. Heat at 60°C for 24-48 hours.

    • Base Hydrolysis: Add an equal volume of 1 M NaOH. Keep at room temperature for 8-24 hours.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store a vial of the stock solution in an oven at 70°C for 48 hours.

    • Photolytic Degradation: Expose a vial of the stock solution to a photostability chamber (ICH Q1B conditions) or direct sunlight for 24-48 hours.

    • Control Sample: Store one vial of the stock solution under normal laboratory conditions, protected from light.

  • Sample Quenching: After the specified stress period, cool the samples to room temperature. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis:

    • Dilute all samples (including the control) to a suitable concentration for analysis.

    • Analyze each sample using a validated stability-indicating HPLC method, typically with a UV detector (e.g., Diode Array Detector - DAD) to assess peak purity.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. The method is considered "stability-indicating" if new peaks (degradants) are resolved from the main parent peak, and there is a corresponding decrease in the parent peak area.[19]

Visualization: Stability Study Workflow

G cluster_stress Forced Degradation Conditions acid Acid Hydrolysis (1M HCl, 60°C) analyze Analyze All Samples by Stability-Indicating HPLC acid->analyze base Base Hydrolysis (1M NaOH, RT) base->analyze oxide Oxidation (3% H₂O₂, RT) oxide->analyze thermal Thermal Stress (70°C) thermal->analyze photo Photolytic Stress (ICH Q1B) photo->analyze start Prepare Stock Solution (1 mg/mL) aliquot Aliquot into Vials start->aliquot aliquot->acid aliquot->base aliquot->oxide aliquot->thermal aliquot->photo evaluate Evaluate Data: - Peak Purity - Degradant Resolution - Mass Balance analyze->evaluate

Caption: Workflow for a forced degradation stability study.

Summary and Conclusions

This compound is a stable organic compound when stored under the recommended conditions of refrigeration, inert atmosphere, and protection from light. Its dual aldehyde and nitrile functionalities, while synthetically useful, render it susceptible to specific degradation pathways, primarily oxidation of the aldehyde group. Its solubility profile is characteristic of a moderately polar aromatic compound, showing poor aqueous solubility but good solubility in common organic solvents like dichloromethane and ethyl acetate. The protocols and data presented in this guide provide researchers, scientists, and drug development professionals with the necessary framework to confidently handle, store, and utilize this versatile chemical intermediate while ensuring its purity and integrity.

References

Unlocking the Therapeutic Potential of 4-Formyl-3-methylbenzonitrile: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

While direct extensive research on the biological activity of 4-Formyl-3-methylbenzonitrile is not widely published, its structural features—a substituted benzonitrile core bearing a reactive aldehyde—and its documented role as a key intermediate in the synthesis of androgen receptor (AR) modulators, strongly suggest a landscape ripe for pharmacological exploration.[1][2] This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the potential biological activities of this compound. By synthesizing data from structurally analogous molecules, including other benzonitrile and benzaldehyde derivatives, we infer plausible therapeutic targets and outline robust, validated experimental protocols to systematically evaluate them. This document serves as a roadmap for elucidating the compound's mechanism of action, beginning with its most probable role as an androgen receptor antagonist and extending to other potential activities such as enzyme inhibition and antimicrobial effects.

Introduction: The Chemical and Biological Rationale

This compound is an aromatic compound characterized by a benzene ring substituted with a cyano (-C≡N) group, a formyl (-CHO) group, and a methyl (-CH₃) group. The nitrile group often serves as a crucial hydrogen bond acceptor or a bioisostere for other functional groups in pharmacologically active molecules.[3][4] The aldehyde functionality is a versatile chemical handle and can participate in various interactions with biological targets, including the formation of covalent bonds with nucleophilic residues in enzyme active sites.

The most compelling evidence for the potential bioactivity of this compound comes from its use in the synthesis of non-steroidal androgen receptor antagonists.[1][2] This positions the compound as a high-priority candidate for investigation in the context of AR-dependent diseases, most notably prostate cancer. Furthermore, the broader classes of benzaldehyde and benzonitrile derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, antifungal, antioxidant, and enzyme-inhibitory properties, suggesting that the therapeutic potential of this compound may not be limited to a single target.[4][5][6]

Inferred Biological Activities and Potential Therapeutic Targets

Based on its chemical structure and the activities of related compounds, we can postulate several key biological activities for this compound that warrant experimental validation.

Primary Hypothesis: Androgen Receptor Antagonism

The androgen receptor is a ligand-activated transcription factor that plays a critical role in the development and progression of prostate cancer. Non-steroidal anti-androgens that competitively inhibit the binding of androgens like testosterone and dihydrotestosterone to the AR are a cornerstone of prostate cancer therapy. Patents explicitly list this compound as a starting material for novel carboxamide-structured AR antagonists.[1][2] This strongly implies that the core scaffold of this molecule is suited for binding to the ligand-binding pocket of the androgen receptor.

Causality of Experimental Choice: The initial and most critical step is to confirm if this compound itself, or its simple derivatives, can bind to and antagonize the androgen receptor. A competitive receptor binding assay is the gold standard for this purpose, directly measuring the compound's ability to displace a known AR ligand.

Hypothetical Signaling Pathway: Androgen Receptor Antagonism

AR_Pathway cluster_Cyto Cytoplasm cluster_Nuc Nucleus Androgen Androgen AR_HSP AR-HSP Complex (Inactive) Androgen->AR_HSP Binds AR AR Androgen Receptor (AR) Active_AR Active AR Dimer AR->Active_AR Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) Active_AR->ARE Nuclear Translocation & DNA Binding Test_Compound 4-Formyl-3- methylbenzonitrile Test_Compound->AR_HSP Competitive Inhibition Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Initiates

Caption: Proposed mechanism of this compound as an AR antagonist.

Secondary Hypotheses
  • Enzyme Inhibition: The aldehyde group is an electrophilic center that can react with nucleophilic residues (e.g., cysteine, serine) in enzyme active sites, potentially leading to reversible or irreversible inhibition. Quantitative structure-activity relationship (QSAR) studies on benzonitriles have noted that aldehyde-substituted derivatives often exhibit excess toxicity, suggesting a specific, reactive mechanism of action rather than simple narcosis.[7] Potential targets include kinases, reductases, and proteases, which are frequently dysregulated in cancer and other diseases.

  • Antimicrobial/Antifungal Activity: Benzaldehyde and its derivatives are well-documented as environmentally safe antimicrobial compounds.[5][6] Their mechanism often involves disrupting the cell membrane or coagulating cytoplasmic constituents.[5] The specific substitution pattern of this compound could confer potent activity against various bacterial and fungal strains.

  • Agrochemical Potential: One source suggests the use of this compound in preparing agrochemical herbicides. This indicates potential activity against plant-specific biological pathways, warranting investigation in herbicidal or pesticidal screening programs.

Experimental Validation: A Step-by-Step Approach

To systematically investigate the potential biological activities of this compound, a tiered screening approach is recommended. This ensures that resources are used efficiently, starting with broad assessments of cytotoxicity and progressing to more specific, target-oriented assays.

Logical Workflow for Bioactivity Screening

Screening_Workflow Start This compound (Test Compound) Cytotoxicity Tier 1: General Cytotoxicity Assay (e.g., MTT Assay) Start->Cytotoxicity Decision1 Is it cytotoxic? Cytotoxicity->Decision1 Tier2 Tier 2: Target-Specific Assays Decision1->Tier2 Yes Antimicrobial_Assay Antimicrobial Susceptibility Test Decision1->Antimicrobial_Assay No Stop Low Priority for Cytotoxicity-Based Therapeutics Decision1->Stop If cytotoxic & no target found AR_Assay Androgen Receptor Binding Assay Tier2->AR_Assay Enzyme_Assay Enzyme Inhibition Screening Panel Tier2->Enzyme_Assay Proceed Proceed to Specific Mechanism of Action Studies AR_Assay->Proceed Enzyme_Assay->Proceed Antimicrobial_Assay->Proceed

Caption: A tiered approach for screening the biological activity of the target compound.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This initial assay is crucial for determining the concentration range at which the compound affects cell viability. It is a prerequisite for more specific assays to distinguish targeted activity from non-specific toxicity. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[3]

Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., LNCaP or VCaP for prostate cancer relevance) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with the medium containing the test compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Hypothetical Data Summary: Cytotoxicity
Cell Line Hypothetical IC₅₀ (µM)
LNCaP (AR-positive Prostate Cancer)25.5
PC-3 (AR-negative Prostate Cancer)78.2
MCF-7 (Breast Cancer)55.0
Protocol 2: Androgen Receptor Competitive Binding Assay

This assay directly tests the primary hypothesis by measuring the compound's ability to compete with a radiolabeled androgen for binding to the AR.[8][9][10][11][12]

Methodology:

  • Receptor Preparation: Prepare cell lysates or nuclear extracts from a source rich in AR, such as LNCaP cells or tissues from androgen-sensitive organs.

  • Assay Buffer: Use a binding buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4).

  • Competition Reaction: In a 96-well filter plate, combine the AR preparation, a fixed concentration of a radiolabeled AR agonist (e.g., [³H]-R1881, a synthetic androgen) at its K_d_ concentration, and varying concentrations of this compound (or a known antagonist like Bicalutamide as a positive control).

  • Incubation: Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. The filter will trap the receptor-ligand complexes. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate and add a scintillation cocktail to each well. Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀, which is the concentration of the compound that displaces 50% of the radiolabeled ligand. Calculate the inhibition constant (K_i_) using the Cheng-Prusoff equation.

Hypothetical Data Summary: AR Binding
Compound Hypothetical K_i_ (nM)
Bicalutamide (Control)150
This compound850
Protocol 3: Generic Enzyme Inhibition Assay

This protocol provides a template for screening the compound against a panel of enzymes, such as kinases or proteases.[13][14][15] The specific substrate and detection method will vary depending on the enzyme.

Methodology:

  • Reagent Preparation: Prepare an assay buffer appropriate for the target enzyme. Prepare solutions of the purified enzyme, its specific substrate, and any necessary cofactors (e.g., ATP for kinases).

  • Pre-incubation: In a 96-well plate, add the enzyme and varying concentrations of this compound. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate.

  • Reaction Monitoring: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C). Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable method (e.g., absorbance, fluorescence, or luminescence) with a microplate reader.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition versus the log inhibitor concentration to determine the IC₅₀ value.

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[16]

Methodology:

  • Inoculum Preparation: Grow the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight and dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in the broth to create a range of concentrations.

  • Inoculation: Add the standardized microbial suspension to each well. Include a positive control (microbes, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: Determine the MIC by visual inspection as the lowest compound concentration that completely inhibits microbial growth.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a molecule of significant biological interest, with its most probable target being the androgen receptor. The experimental framework provided in this guide outlines a clear, logical, and robust pathway for validating this primary hypothesis and exploring a wider range of potential therapeutic activities. Successful validation of AR antagonism would position this compound, or its optimized derivatives, as a promising lead for the development of new therapies for prostate cancer. Further investigation into enzyme inhibition and antimicrobial properties could unveil additional applications. The subsequent steps would involve lead optimization through medicinal chemistry to enhance potency and selectivity, followed by in vivo studies to assess efficacy and safety in preclinical models.

References

A Strategic Approach to Interrogating 4-Formyl-3-methylbenzonitrile as a Novel Glutamate Receptor Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The glutamatergic system, central to excitatory neurotransmission in the mammalian central nervous system (CNS), presents a rich landscape for therapeutic intervention in a host of neurological and psychiatric disorders. The discovery of novel glutamate receptor antagonists remains a critical objective in modern drug development. This technical guide outlines a comprehensive, phased research strategy to investigate the potential of 4-Formyl-3-methylbenzonitrile, a compound of unexplored biological function in this context, as a glutamate receptor antagonist. While no direct evidence currently links this molecule to glutamatergic modulation, its structural motifs—a substituted aromatic ring, a nitrile moiety, and a formyl group—align with general pharmacophoric features of known NMDA receptor antagonists, providing a compelling rationale for its systematic evaluation. We present a structured, three-phase experimental plan, beginning with high-throughput screening and progressing through detailed electrophysiological characterization. This document provides not only the strategic framework but also detailed, field-proven protocols for the key assays, intended to guide researchers in the rigorous assessment of this and other novel chemical entities.

Introduction: The Imperative for Novel Glutamate Receptor Modulators

Glutamate is the principal excitatory neurotransmitter in the CNS, and its receptors are pivotal in mediating synaptic transmission, plasticity, learning, and memory.[1] These receptors are broadly categorized into ionotropic (iGluR) and metabotropic (mGluR) families. The iGluR family includes N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors. While essential for normal brain function, excessive activation of glutamate receptors, particularly NMDA receptors, leads to a massive influx of Ca²⁺, triggering excitotoxic cell death.[1] This phenomenon is a key pathological component in numerous conditions, including stroke, epilepsy, and neurodegenerative diseases like Alzheimer's.[1][2]

Consequently, antagonists of glutamate receptors have been a major focus of therapeutic development. For instance, the NMDA receptor antagonist ketamine has demonstrated rapid and potent antidepressant effects, revolutionizing the treatment landscape for major depressive disorder.[3][4] However, the therapeutic window for many glutamate antagonists is narrow, with side effects such as psychotomimetic symptoms and memory impairment limiting their clinical utility.[5] This underscores the urgent need for novel antagonists with improved selectivity, potency, and safety profiles. The exploration of new chemical scaffolds is paramount to achieving this goal.

Compound of Interest: this compound

This compound is an aromatic compound characterized by a benzene ring substituted with a formyl (-CHO), a methyl (-CH₃), and a cyano (-CN) group. To date, its utility has been primarily documented as a chemical intermediate in organic synthesis. There is no public domain data suggesting its evaluation as a modulator of neuronal receptors.

Rationale for Investigation: The decision to investigate this compound is predicated on a fragment-based drug discovery rationale and its alignment with general pharmacophore models for NMDA receptor antagonists. A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. Models for noncompetitive NMDA antagonists typically feature:

  • An aromatic ring for hydrophobic interactions.

  • A protonated amine or other hydrogen-bonding feature.

  • Specific spatial relationships between these elements.[6][7]

This compound possesses an aromatic core. The nitrile and formyl groups, both capable of participating in hydrogen bonding, represent potential interaction points within a receptor binding pocket. While it lacks a basic amine common to many channel blockers, its compact, rigid structure makes it an intriguing candidate for fragment-based screening to identify novel binding modalities.

A Phased Strategy for Interrogation

We propose a hierarchical, three-phase approach to systematically evaluate the potential of this compound as a glutamate receptor antagonist. This strategy is designed for maximal efficiency, ensuring that resources are committed to more complex assays only after positive results are obtained in initial, high-throughput screens.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Characterization cluster_2 Phase 3: Mechanism of Action HTS High-Throughput Screening (Calcium Flux Assay) CRC Concentration-Response Curve (Calcium Flux Assay) HTS->CRC Initial Hit EP Electrophysiology (Whole-Cell Patch Clamp) CRC->EP Confirmed Activity Binding Radioligand Binding Assays EP->Binding Characterized Antagonism Selectivity Subtype Selectivity Profiling EP->Selectivity

Caption: Proposed experimental workflow for evaluating this compound.

Phase 1: High-Throughput Primary Screening

The initial phase employs a robust, cell-based, high-throughput screening (HTS) assay to rapidly assess whether this compound interacts with NMDA receptors. A calcium flux assay using a Fluorometric Imaging Plate Reader (FLIPR) is the industry standard for this purpose.[8] This assay measures changes in intracellular calcium following receptor activation, providing a functional readout of receptor activity.

Phase 2: Hit Confirmation and Electrophysiological Characterization

If activity is detected in the primary screen, this phase aims to confirm the finding and provide a more detailed characterization.

  • Concentration-Response Curves: The compound will be re-tested in the calcium flux assay across a range of concentrations to determine its potency (IC₅₀).

  • Whole-Cell Patch-Clamp Electrophysiology: This gold-standard technique provides direct measurement of ion channel currents, offering definitive confirmation of antagonist activity and insights into the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).[7]

Phase 3: Elucidation of Mechanism and Selectivity

Upon successful electrophysiological confirmation, this phase will explore the specific mechanism of action and receptor subtype selectivity.

  • Radioligand Binding Assays: These assays will determine if this compound directly competes with known ligands for binding sites on the NMDA receptor complex (e.g., the glutamate binding site, the channel pore, or allosteric sites).

  • Selectivity Profiling: The compound will be tested against a panel of other glutamate receptor subtypes (AMPA, Kainate, mGluRs) and potentially other CNS targets to assess its selectivity profile.

Detailed Experimental Methodologies

Protocol 1: High-Throughput Calcium Flux Assay

This protocol is designed for a 384-well plate format using the FLIPR system.

Objective: To screen for inhibitory activity of this compound on NMDA receptor activation.

Materials:

  • HEK293 cell line stably expressing human NMDA receptor subunits (e.g., GluN1/GluN2A).

  • Cell culture medium (DMEM, 10% FBS, antibiotics, selection agent).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 1.8 mM CaCl₂, 1 mM Probenecid, pH 7.4.

  • FLIPR Calcium 6 Assay Kit.

  • Agonist Solution: Glutamate and Glycine in Assay Buffer.

  • Test Compound: this compound dissolved in DMSO and diluted in Assay Buffer.

  • Positive Control: Known NMDA receptor antagonist (e.g., MK-801).

Procedure:

  • Cell Plating: Seed the HEK293-NMDA cells into black-walled, clear-bottom 384-well microplates at a density that will yield 80-90% confluency on the day of the assay. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Prepare the Calcium 6 dye loading buffer according to the manufacturer's protocol. Remove the cell culture medium from the plates and add 25 µL of the dye loading buffer to each well.

  • Incubation: Incubate the plates for 2 hours at 37°C, 5% CO₂, then allow them to equilibrate to room temperature for 10-15 minutes.

  • Compound Plate Preparation: Prepare a 384-well compound plate. Add this compound (e.g., at a final assay concentration of 10 µM), positive control, and vehicle (DMSO) controls to the appropriate wells.

  • Agonist Plate Preparation: Prepare a 384-well agonist plate containing a solution of glutamate and glycine at a concentration predetermined to elicit an EC₈₀ response.

  • FLIPR Assay Execution: a. Place the cell plate, compound plate, and agonist plate into the FLIPR instrument. b. The instrument will first transfer the contents of the compound plate to the cell plate. The fluorescence is monitored for a baseline reading and to detect any agonist activity of the test compound (typically 2-5 minutes). c. The instrument then adds the agonist solution from the agonist plate to the cell plate. d. The fluorescence intensity, corresponding to the intracellular calcium concentration, is measured for an additional 3-5 minutes.

Data Analysis: The change in fluorescence (ΔF = F_max - F_baseline) is calculated. The activity of the test compound is expressed as a percentage of inhibition relative to the vehicle control.

CompoundConcentration (µM)% Inhibition (Hypothetical)
Vehicle (DMSO)0.1%0
MK-801 (Positive Control)1098.5
This compound1055.2
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Objective: To confirm and characterize the antagonist activity of this compound on NMDA receptor-mediated currents.

Materials:

  • HEK293-NMDA cells or primary cultured neurons.

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 Glucose, 0.01 Glycine, pH 7.4. Mg²⁺ is omitted to relieve the voltage-dependent block of the NMDA receptor.

  • Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.

  • Agonist: NMDA (100 µM).

  • Test Compound: this compound.

  • Patch-clamp amplifier, micromanipulators, and perfusion system.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy and recording.

  • Pipette Pulling: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Recording: a. Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution. b. Approach a cell with the recording pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (a "giga-seal"). c. Apply a brief pulse of negative pressure to rupture the cell membrane, achieving the whole-cell configuration. d. Clamp the cell membrane potential at -60 mV.

  • Agonist Application: a. Using a rapid perfusion system, apply a brief pulse (2-3 seconds) of NMDA to elicit an inward current. Repeat until a stable baseline response is achieved.

  • Compound Application: a. Pre-incubate the cell with this compound (at a specific concentration) for 1-2 minutes by switching the perfusion solution. b. In the continued presence of the compound, apply another pulse of NMDA.

  • Washout: Wash the compound out by perfusing with the external solution alone and re-test the NMDA response to check for reversibility.

Data Analysis: The peak amplitude of the NMDA-evoked current in the presence of the compound is compared to the control current amplitude. The percentage of inhibition is calculated. This procedure is repeated for multiple concentrations to generate an IC₅₀ curve.

G cluster_0 Hypothetical NMDA Receptor Signaling Glutamate Glutamate (Agonist) NMDAR NMDA Receptor GluN1 GluN2 Glutamate->NMDAR:f1 Compound This compound (Hypothetical Antagonist) Compound->NMDAR Antagonism IonChannel Ion Channel Blocked Ca_Influx Ca²⁺ Influx Excitotoxicity Downstream Excitotoxicity Ca_Influx->Excitotoxicity

Caption: Hypothetical mechanism of action for this compound.

Conclusion

The search for novel glutamate receptor antagonists is a cornerstone of modern neuropharmacology. This guide has proposed a rigorous, scientifically-grounded, and phased strategy for the initial exploration of this compound as a potential candidate. By beginning with high-throughput functional screening and progressing to detailed electrophysiological analysis, this workflow provides a robust framework for making clear go/no-go decisions. The detailed protocols provided herein serve as a practical resource for researchers embarking on the characterization of new chemical entities targeting the glutamatergic system. While the activity of this compound remains hypothetical, the outlined approach represents a blueprint for its definitive investigation and for the broader quest to uncover the next generation of CNS therapeutics.

References

An Investigator's Guide to a Hypothetical Interaction: 4-Formyl-3-methylbenzonitrile and Metabotropic Glutamate Receptors

Author: BenchChem Technical Support Team. Date: January 2026

A Theoretical and Predictive Whitepaper for Novel Compound Screening

Abstract

Metabotropic glutamate receptors (mGluRs) are critical modulators of synaptic transmission and neuronal excitability, representing a prime target class for therapeutic intervention in a host of neurological and psychiatric disorders.[1][2] The discovery of novel ligands, particularly allosteric modulators that offer subtype selectivity and a more nuanced control of receptor function, is an area of intense research. This guide explores the hypothetical interaction between a commercially available benzonitrile derivative, 4-Formyl-3-methylbenzonitrile, and mGluRs. While no direct interaction has been documented to date, this document serves as a comprehensive technical roadmap for researchers. It outlines the scientific rationale for investigating this compound, details in silico prediction methodologies, provides step-by-step in vitro validation protocols, and discusses the potential significance of identifying a novel mGluR modulator. This whitepaper is intended to be a self-validating system for the rigorous scientific exploration of this and other novel chemical entities.

Introduction: The Therapeutic Potential of Modulating mGluRs

L-glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system (CNS).[3] Its actions are mediated by two major classes of receptors: ionotropic and metabotropic. While ionotropic glutamate receptors form ion channels, metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors (GPCRs) that modulate neuronal activity and synaptic transmission through second messenger signaling pathways.[3][4]

There are eight mGluR subtypes, classified into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms:[5][6][7]

  • Group I (mGlu1 and mGlu5): Typically located postsynaptically, these receptors couple to Gq/G11 proteins to activate phospholipase C (PLC), leading to inositol trisphosphate (IP3) production and intracellular calcium mobilization.[7][8] They generally increase neuronal excitability.[9]

  • Group II (mGlu2 and mGlu3): Primarily found on presynaptic terminals, these receptors couple to Gi/Go proteins to inhibit adenylyl cyclase, reducing cyclic AMP (cAMP) levels.[7][10] Their activation typically suppresses neuronal excitability.[9]

  • Group III (mGlu4, mGlu6, mGlu7, and mGlu8): Also coupled to Gi/Go, these receptors are predominantly presynaptic and act to decrease neurotransmitter release.[7][10]

The diverse expression and function of mGluR subtypes throughout the CNS make them attractive drug targets for a wide range of disorders, including anxiety, depression, schizophrenia, Parkinson's disease, and chronic pain.[1][2][6] A key strategy in mGluR drug discovery is the identification of allosteric modulators. These molecules bind to a site on the receptor distinct from the orthosteric glutamate-binding site, offering several advantages:[11]

  • Subtype Selectivity: Allosteric sites are less conserved across subtypes than the orthosteric site, allowing for the development of highly selective compounds.[4]

  • Saturability: Their effects are saturable, potentially leading to better safety profiles by preventing over-activation of the receptor.[11]

  • Preservation of Endogenous Signaling: Positive allosteric modulators (PAMs) only enhance the receptor's response to the endogenous ligand, glutamate, thus maintaining the natural spatial and temporal patterns of synaptic activity.[11]

Hypothesis Generation: Why Investigate this compound?

This compound is a substituted benzonitrile with the molecular formula C9H7NO.[12][13] While its primary documented use is as a synthetic intermediate in agrochemicals, its chemical structure presents features that warrant investigation as a potential mGluR modulator.[]

The core hypothesis rests on structural analogy . The benzonitrile moiety is a privileged scaffold found in a number of CNS-active compounds, including known mGluR5 negative allosteric modulators (NAMs). For instance, the PET radioligand ¹⁸F-SP203, a potent mGluR5 NAM, features a benzonitrile core.[15] Although this compound is structurally simpler, the presence of the electron-withdrawing nitrile group and an aromatic ring provides a foundational pharmacophore that could engage with allosteric binding pockets within the transmembrane domain of mGluRs. The formyl and methyl groups offer additional points for interaction or steric influence that could confer subtype selectivity.

This guide, therefore, proposes a systematic investigation to determine if this compound possesses any activity at mGluR subtypes.

Phase 1: In Silico Prediction and Virtual Screening

The initial, resource-efficient approach to testing our hypothesis involves computational methods. This phase aims to predict the likelihood of a physical interaction between this compound and the known allosteric sites of mGluR subtypes.

Experimental Workflow: Molecular Docking

Objective: To predict the binding pose and estimate the binding affinity of this compound to the allosteric sites of mGluR subtypes.

Methodology:

  • Receptor Structure Preparation:

    • Obtain high-resolution crystal structures of mGluR subtypes (e.g., mGlu1, mGlu2, mGlu5) from the Protein Data Bank (PDB). Focus on structures that are co-crystallized with known allosteric modulators to clearly define the binding pocket.

    • Prepare the protein structures using molecular modeling software (e.g., Schrödinger Maestro, MOE). This involves removing water molecules, adding hydrogen atoms, assigning correct protonation states, and performing energy minimization to relieve steric clashes.

  • Ligand Preparation:

    • Generate a 3D conformation of this compound.

    • Perform ligand energy minimization using a suitable force field (e.g., OPLS, MMFF94).

  • Docking Simulation:

    • Define the docking grid around the known allosteric binding site within the 7-transmembrane (7TM) domain of each receptor subtype.

    • Utilize a validated docking program (e.g., Glide, AutoDock Vina) to dock the prepared ligand into the defined receptor grid.

    • Generate multiple binding poses and rank them based on the docking score, which estimates the binding free energy.

  • Analysis and Interpretation:

    • Analyze the top-ranked poses. A favorable pose is one that exhibits chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking) with key residues in the allosteric pocket.

    • Compare the predicted binding affinity (docking score) to that of known modulators for the same receptor. A comparable or stronger predicted affinity suggests a higher probability of actual binding.

Visualization of In Silico Workflow

In_Silico_Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis PDB Obtain mGluR Crystal Structures (PDB) PrepProt Prepare Receptor: - Add Hydrogens - Minimize Energy PDB->PrepProt Ligand Generate 3D Ligand (this compound) PrepLig Prepare Ligand: - Minimize Energy Ligand->PrepLig Grid Define Docking Grid (Allosteric Site) PrepProt->Grid Dock Perform Docking (e.g., AutoDock Vina) PrepLig->Dock Grid->Dock Score Rank Poses by Docking Score Dock->Score Analyze Analyze Interactions: - H-bonds - Hydrophobic contacts Score->Analyze

Caption: Workflow for in silico molecular docking experiments.

Phase 2: In Vitro Validation and Functional Characterization

Positive results from the in silico phase provide a strong rationale for proceeding with experimental validation. The following protocols are designed to definitively determine if this compound interacts with mGluRs and to characterize the nature of that interaction.

Experimental Workflow: Radioligand Binding Assays

Objective: To determine if this compound can displace a known radiolabeled allosteric modulator from its binding site on a specific mGluR subtype.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Use a stable cell line (e.g., HEK293 or CHO cells) engineered to express a single mGluR subtype (e.g., mGlu5).

    • Culture cells to high density and harvest.

    • Homogenize the cells in a cold buffer and centrifuge to pellet the cell membranes. Wash the membrane pellet multiple times to remove endogenous ligands. Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., via Bradford assay).

  • Competition Binding Assay:

    • In a 96-well plate, add a constant concentration of a radiolabeled allosteric modulator specific for the mGluR subtype being tested (e.g., [³H]MPEP for mGlu5).

    • Add increasing concentrations of unlabeled this compound (the "competitor").

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate the plate at a controlled temperature for a set time to allow binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters rapidly with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Experimental Workflow: Functional Assays (Calcium Mobilization)

Objective: To determine if this compound modulates the functional response of a Group I mGluR (e.g., mGlu5) to glutamate.

Methodology:

  • Cell Culture and Dye Loading:

    • Use a stable cell line expressing the mGluR of interest (e.g., mGlu5), which couples to calcium signaling.

    • Plate the cells in a black, clear-bottom 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This dye will increase in fluorescence intensity upon binding to intracellular calcium.

  • Assay Protocol (PAM/NAM Mode):

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • To test for PAM activity: Add varying concentrations of this compound to the wells, followed by a sub-maximal (EC₂₀) concentration of glutamate. A PAM will potentiate the glutamate-induced calcium signal.

    • To test for NAM activity: Add a fixed, maximal (EC₈₀) concentration of glutamate to the wells, followed by varying concentrations of this compound. A NAM will inhibit the glutamate-induced calcium signal.

    • To test for agonist activity: Add varying concentrations of this compound alone, without glutamate. An agonist will directly elicit a calcium signal.

    • Measure the fluorescence intensity over time to capture the calcium flux.

  • Data Analysis:

    • For each concentration of the test compound, calculate the peak fluorescence response.

    • Plot the response as a function of the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (for agonists or PAMs) or IC₅₀ (for NAMs) and the maximum effect.

Visualization of In Vitro Validation Pathway

In_Vitro_Workflow cluster_binding Binding Assays cluster_functional Functional Assays cluster_conclusion Conclusion start Positive In Silico Result binding_assay Radioligand Competition Binding Assay start->binding_assay binding_result Determine Binding Affinity (Ki) binding_assay->binding_result func_assay Calcium Mobilization Assay (for Group I mGluRs) binding_result->func_assay If Binding Detected no_hit No Interaction Detected binding_result->no_hit If No Binding func_result Characterize Activity: PAM, NAM, or Agonist? func_assay->func_result func_result->no_hit If No Functional Activity hit Novel mGluR Modulator Identified func_result->hit If Functional Activity

Caption: Decision pathway for the in vitro validation of a candidate compound.

Data Summary and Interpretation

All quantitative data generated from these experiments should be meticulously recorded and summarized for clear interpretation and comparison.

Table 1: Predicted and Experimental Binding Affinities

mGluR Subtype Predicted Binding Affinity (Docking Score) Experimental Binding Affinity (Ki, nM)
mGlu1 [Data from Docking] [Data from Binding Assay]
mGlu2 [Data from Docking] [Data from Binding Assay]
mGlu3 [Data from Docking] [Data from Binding Assay]
mGlu4 [Data from Docking] [Data from Binding Assay]
mGlu5 [Data from Docking] [Data from Binding Assay]
mGlu7 [Data from Docking] [Data from Binding Assay]

| mGlu8 | [Data from Docking] | [Data from Binding Assay] |

Table 2: Functional Activity Profile (Example for mGlu5)

Assay Mode Metric Value Max Effect (% of Control)
Agonist EC₅₀ [Data from Assay] [Data from Assay]
PAM EC₅₀ [Data from Assay] [Data from Assay]

| NAM | IC₅₀ | [Data from Assay] | [Data from Assay] |

Conclusion and Future Directions

This guide provides a comprehensive, hypothesis-driven framework for investigating the potential interaction between this compound and metabotropic glutamate receptors. By following a logical progression from in silico prediction to rigorous in vitro validation, researchers can efficiently and definitively assess this compound's activity.

The discovery of a novel interaction would be a significant finding. A positive result would warrant further studies, including:

  • Selectivity Profiling: Testing the compound against the full panel of mGluR subtypes and other related GPCRs.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize potency and selectivity.

  • In Vivo Studies: Evaluating the compound's pharmacokinetic properties and its effects in animal models of CNS disorders.

References

An In-depth Technical Guide to 4-Formyl-3-methylbenzonitrile: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Formyl-3-methylbenzonitrile, a specialized aromatic nitrile. While less documented than its methoxy analogue, this compound serves as a key intermediate in the synthesis of agrochemicals, particularly in the preparation of substituted Aryl Methylene type Rubrolide compounds which exhibit herbicidal properties. This guide will delve into the compound's chemical identity, its known applications, and reconstruct its likely historical and modern synthetic pathways based on established principles of organic chemistry. Detailed experimental protocols, mechanistic insights, and comparative data are presented to offer a complete technical resource for researchers in organic synthesis and agrochemical development.

Introduction and Chemical Identity

This compound, with the CAS number 27609-91-2, is an aromatic organic compound featuring a benzene ring substituted with a formyl (-CHO), a methyl (-CH₃), and a nitrile (-C≡N) group. The IUPAC name for this compound is this compound. The strategic placement of these functional groups—an electron-withdrawing nitrile and aldehyde, and an electron-donating methyl group—imparts a unique reactivity profile, making it a valuable building block in multi-step organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.

PropertyValue
Molecular Formula C₉H₇NO
Molecular Weight 145.16 g/mol
CAS Number 27609-91-2
Appearance Likely a solid at room temperature
IUPAC Name This compound
Canonical SMILES CC1=C(C=CC(=C1)C#N)C=O

Historical Context and Discovery

The specific discovery of this compound is not well-documented in seminal, standalone publications, a fact that stands in contrast to its close analogue, 4-formyl-3-methoxybenzonitrile, which is a key intermediate in the synthesis of the pharmaceutical drug Finerenone. The prevalence of literature on the methoxy derivative is a direct result of its importance in the pharmaceutical industry.

The discovery and synthesis of this compound are more likely intertwined with the broader history of benzonitrile derivatives and the development of formylation and cyanation reactions in organic chemistry. The historical synthesis of benzonitrile itself was first reported by Hermann Fehling in 1844, who produced it by the thermal dehydration of ammonium benzoate. Subsequent developments in the late 19th and early 20th centuries, such as the Sandmeyer and Rosenmund-von Braun reactions, provided more general methods for introducing the nitrile group onto an aromatic ring. Similarly, formylation reactions like the Gattermann, Gattermann-Koch, Vilsmeier-Haack, and Reimer-Tiemann reactions were developed during this period, enabling the introduction of the aldehyde group.

It is highly probable that the first synthesis of this compound was not a targeted discovery in itself, but rather a result of applying these emerging synthetic methodologies to substituted toluenes or benzonitriles to explore the scope and limitations of these new reactions. Its more recent significance has emerged with its application in the synthesis of complex molecules, particularly in the agrochemical sector.

Known Applications: A Precursor to Rubrolide Herbicides

The primary documented application of this compound is as a crucial building block in the synthesis of substituted aryl methylene type rubrolide compounds. Rubrolides are a class of naturally occurring and synthetic compounds that have garnered interest for their diverse biological activities, including potential use as herbicides. The formyl group of this compound allows for condensation reactions to build the complex framework of these herbicidal molecules.

Synthetic Pathways: Historical and Modern Perspectives

The synthesis of this compound can be approached from two main retrosynthetic disconnections: formylation of a methylbenzonitrile precursor or cyanation of a methylbenzaldehyde precursor.

Route 1: Formylation of 3-Methylbenzonitrile

This route starts with the commercially available 3-methylbenzonitrile. The introduction of the formyl group at the 4-position is directed by the existing substituents.

Historically, the Gattermann reaction would have been a plausible method. This reaction introduces a formyl group onto an activated aromatic ring using hydrogen cyanide and hydrogen chloride, typically with a Lewis acid catalyst.

Diagram: Gattermann Reaction for this compound

Gattermann_Reaction start 3-Methylbenzonitrile product This compound start->product Gattermann Reaction reagents HCN, HCl, AlCl₃

Caption: Gattermann formylation of 3-methylbenzonitrile.

Experimental Protocol (Hypothetical Historical Gattermann Synthesis):

  • To a cooled solution of 3-methylbenzonitrile in a suitable inert solvent (e.g., carbon disulfide or nitrobenzene), add anhydrous aluminum chloride.

  • Bubble a mixture of dry hydrogen cyanide and hydrogen chloride gas through the solution while maintaining a low temperature.

  • After the reaction is complete, carefully quench the reaction mixture with ice and water.

  • The product, this compound, would then be isolated by extraction and purified by distillation or crystallization.

Causality Behind Experimental Choices: The Gattermann reaction is effective for activated aromatic rings. The methyl group in 3-methylbenzonitrile is an activating group, directing the electrophilic formylation to the ortho and para positions. The para position (position 4) is sterically more accessible, leading to the desired product. The use of a strong Lewis acid like aluminum chloride is crucial to generate the reactive electrophilic species from HCN and HCl.

A more modern and widely used method for formylation is the Vilsmeier-Haack reaction. This reaction uses a Vilsmeier reagent, typically formed from phosphoryl chloride and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic compounds.

Diagram: Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation and Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺PO₂Cl₂⁻ DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier start 3-Methylbenzonitrile Vilsmeier->start Reaction intermediate Iminium Salt Intermediate start->intermediate Electrophilic Attack product This compound intermediate->product hydrolysis Aqueous Workup (Hydrolysis)

Caption: Vilsmeier-Haack formylation pathway.

Experimental Protocol (Vilsmeier-Haack Synthesis):

  • In a flask cooled in an ice bath, slowly add phosphoryl chloride to N,N-dimethylformamide (DMF) with stirring to form the Vilsmeier reagent.

  • To this mixture, add 3-methylbenzonitrile dropwise, maintaining the low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to ensure completion.

  • Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with an aqueous base (e.g., sodium hydroxide or sodium acetate).

  • The precipitated product, this compound, is collected by filtration, washed with water, and can be further purified by recrystallization.

Causality Behind Experimental Choices: The Vilsmeier-Haack reaction is generally milder and more versatile than the Gattermann reaction. The electrophile, the Vilsmeier reagent, is less harsh and the reaction conditions are more manageable. The regioselectivity is still governed by the directing effects of the methyl and nitrile groups on the starting material.

Route 2: Cyanation of 4-Formyl-3-methylbenzene (3-Methyl-p-tolualdehyde)

This alternative route involves the introduction of the nitrile group onto a pre-existing aldehyde.

The Sandmeyer reaction is a classic method for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate. This would require starting from an amino-substituted precursor.

Diagram: Sandmeyer Reaction Pathway

Sandmeyer_Pathway start 4-Amino-3-methylbenzaldehyde diazonium Diazonium Salt start->diazonium product This compound diazonium->product reagents1 NaNO₂, HCl (Diazotization) reagents2 CuCN (Cyanation)

Caption: Sandmeyer reaction for nitrile synthesis.

Experimental Protocol (Hypothetical Sandmeyer Synthesis):

  • Dissolve 4-amino-3-methylbenzaldehyde in an aqueous mineral acid (e.g., HCl) and cool the solution to 0-5 °C.

  • Add a solution of sodium nitrite dropwise to form the corresponding diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution, which results in the evolution of nitrogen gas and the formation of the nitrile.

  • The product, this compound, is then isolated by extraction and purified.

Causality Behind Experimental Choices: The Sandmeyer reaction provides a reliable method for the introduction of a variety of functional groups, including the nitrile group, onto an aromatic ring by replacing an amino group. The reaction proceeds via a radical mechanism involving the diazonium salt and the copper catalyst.

Modern organic synthesis often employs palladium-catalyzed cross-coupling reactions for the introduction of the cyano group. This method offers high yields and functional group tolerance. The starting material would be a halogenated derivative, such as 4-bromo-3-methylbenzaldehyde.

Diagram: Palladium-Catalyzed Cyanation Workflow

Palladium_Cyanation start 4-Bromo-3-methylbenzaldehyde product This compound start->product Cross-Coupling Reaction catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Cyanide Source (e.g., Zn(CN)₂)

Caption: Modern palladium-catalyzed cyanation.

Experimental Protocol (Palladium-Catalyzed Cyanation):

  • In a reaction vessel under an inert atmosphere, combine 4-bromo-3-methylbenzaldehyde, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a cyanide source (e.g., zinc cyanide).

  • Add a suitable solvent, such as DMF or toluene.

  • Heat the reaction mixture to the required temperature and monitor the reaction progress by techniques like TLC or GC-MS.

  • Upon completion, cool the reaction mixture and perform an aqueous workup.

  • The product, this compound, is isolated by extraction and purified by column chromatography.

Causality Behind Experimental Choices: Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis due to their efficiency and broad applicability. Using a stable and less toxic cyanide source like zinc cyanide is preferred over alkali metal cyanides. The palladium catalyst facilitates the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle to form the C-CN bond.

Conclusion

While the discovery of this compound may not be a celebrated milestone in the history of chemistry, its role as a synthetic intermediate, particularly in the agrochemical industry, underscores its importance. Its synthesis can be achieved through both classical and modern organic reactions, providing a case study in the evolution of synthetic methodology. For researchers and drug development professionals, understanding the synthetic landscape of such bifunctional molecules is crucial for the design and execution of complex synthetic campaigns. This guide provides a foundational understanding of this compound, from its basic properties to the logical and practical considerations for its preparation.

Methodological & Application

Synthesis of 4-Formyl-3-methylbenzonitrile: A Key Intermediate for Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Formyl-3-methylbenzonitrile in Drug Development

This compound is a crucial building block in the synthesis of complex pharmaceutical agents. Its significance is notably highlighted in the production of Finerenone, a non-steroidal mineralocorticoid receptor (MR) antagonist. Finerenone is a vital therapeutic for patients with chronic kidney disease associated with type 2 diabetes, helping to mitigate the risk of kidney function decline and cardiovascular events. The precise and efficient synthesis of this compound is therefore a critical step in the supply chain of this life-changing medication. This guide provides a detailed, field-proven protocol for the synthesis of this compound from the readily available starting material, 3,4-dimethylbenzonitrile, designed for researchers, scientists, and professionals in drug development.

Core Synthesis Strategy: Selective Oxidation of a Benzylic Methyl Group

The primary challenge in the synthesis of this compound from 3,4-dimethylbenzonitrile lies in the selective oxidation of one of the two methyl groups to a formyl group. The methyl group at the 4-position is more susceptible to oxidation due to the electronic effects of the nitrile group. This guide will focus on a robust and scalable two-step method involving radical bromination followed by hydrolysis. An alternative direct oxidation method, the Riley oxidation, will also be discussed.

Primary Protocol: Two-Step Synthesis via Bromination and Hydrolysis

This method is a well-established and reliable route for the selective formation of the aldehyde. It proceeds in two distinct steps:

  • Radical Dibromination: The selective bromination of the C4-methyl group using N-bromosuccinimide (NBS) and a radical initiator.

  • Hydrolysis: The conversion of the resulting dibromomethyl group to the desired aldehyde.

Step 1: Synthesis of 4-(Dibromomethyl)-3-methylbenzonitrile

Causality of Experimental Choices: This step utilizes a free-radical chain reaction initiated by a radical initiator like benzoyl peroxide or AIBN. The reaction is performed in a non-polar solvent like carbon tetrachloride or cyclohexane to facilitate the radical propagation and minimize side reactions. The stoichiometry of NBS is crucial; using a slight excess ensures the formation of the dibrominated product, which is the direct precursor to the aldehyde upon hydrolysis.

Experimental Protocol:

  • To a solution of 3,4-dimethylbenzonitrile (1 equivalent) in a suitable solvent such as carbon tetrachloride or cyclohexane, add N-bromosuccinimide (2.2 equivalents).

  • Add a catalytic amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).

  • Heat the reaction mixture to reflux and irradiate with a UV lamp to facilitate the initiation of the radical reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-(dibromomethyl)-3-methylbenzonitrile, which can be used in the next step without further purification.

Step 2: Hydrolysis to this compound

Causality of Experimental Choices: The hydrolysis of the gem-dibromide to an aldehyde is a classic transformation. The use of silver nitrate in aqueous ethanol is a mild and effective method. Silver ions assist in the removal of bromide ions, facilitating the nucleophilic attack by water. The reaction is typically carried out at reflux to ensure a reasonable reaction rate.

Experimental Protocol:

  • Dissolve the crude 4-(dibromomethyl)-3-methylbenzonitrile (1 equivalent) from the previous step in ethanol.

  • In a separate flask, prepare a solution of silver nitrate (2.5 equivalents) in water.

  • Add the silver nitrate solution dropwise to the refluxing solution of the dibromide.

  • Maintain the reaction mixture at reflux for 30-60 minutes. A precipitate of silver bromide will form.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture and filter off the silver bromide precipitate.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The residue can be purified by recrystallization or column chromatography to yield pure this compound.

Parameter Value
Starting Material 3,4-Dimethylbenzonitrile
Key Reagents N-Bromosuccinimide, Silver Nitrate
Solvents Carbon Tetrachloride, Ethanol, Water
Reaction Temperature Reflux
Typical Yield 70-85% (over two steps)
Purity >98% after purification

Alternative Synthetic Route: Riley Oxidation

A direct, one-step alternative for the synthesis of this compound is the Riley oxidation, which utilizes selenium dioxide (SeO₂) as the oxidizing agent.[1]

Mechanism Insight: The Riley oxidation proceeds via an ene reaction followed by a[2][3]-sigmatropic rearrangement to form a selenite ester, which then hydrolyzes to the aldehyde.[1] Selenium dioxide is a selective oxidant for activated methyl groups.

General Protocol for Riley Oxidation:

  • In a pressure tube, dissolve 3,4-dimethylbenzonitrile (1 equivalent) in a solvent such as 1,4-dioxane.

  • Add selenium dioxide (1.1 - 1.5 equivalents).

  • Seal the tube and heat the mixture with vigorous stirring to around 100-120 °C.

  • Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture and dilute with a suitable solvent like diethyl ether.

  • Filter the mixture through a pad of Celite to remove the selenium byproduct.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain this compound.

Note: Selenium dioxide and its byproducts are toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Visualizing the Synthesis

Chemical Reaction Workflow

Start 3,4-Dimethylbenzonitrile Step1 Radical Dibromination (NBS, Initiator) Start->Step1 Intermediate 4-(Dibromomethyl)-3-methylbenzonitrile Step1->Intermediate Step2 Hydrolysis (AgNO3, H2O/EtOH) Intermediate->Step2 Product This compound Step2->Product

Caption: Two-step synthesis of this compound.

Mechanism of Bromination-Hydrolysis

cluster_0 Step 1: Radical Bromination cluster_1 Step 2: Hydrolysis A 3,4-Dimethylbenzonitrile C-H bond homolysis B Benzylic Radical Resonance Stabilized A->B C Reaction with Br2/NBS Forms C-Br bond B->C D 4-(Dibromomethyl)-3-methylbenzonitrile C->D E 4-(Dibromomethyl)-3-methylbenzonitrile Ag+ assists Br- departure F Carbocation Intermediate Trapped by H2O E->F G Gem-diol Intermediate Unstable F->G H This compound Elimination of H2O G->H

Caption: Mechanism of the two-step synthesis.

Conclusion and Future Perspectives

The synthesis of this compound from 3,4-dimethylbenzonitrile is a key transformation in the production of important pharmaceuticals. The presented two-step bromination-hydrolysis protocol offers a reliable and scalable method for obtaining this intermediate in high yield and purity. While the direct Riley oxidation presents a more atom-economical approach, the toxicity of selenium reagents necessitates careful handling and waste management. Further research into greener and more catalytic methods for selective benzylic oxidation will continue to be an area of interest for process chemists and the pharmaceutical industry.

References

Application Notes & Protocols: Synthesis of 4-Formyl-3-methylbenzonitrile via Wohl-Ziegler Bromination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-formyl-3-methylbenzonitrile, a valuable building block in medicinal chemistry and materials science.[1] The described methodology employs a two-step sequence commencing with the free-radical bromination of the benzylic methyl group of 3-methyl-4-cyanotoluene using N-bromosuccinimide (NBS). This reaction, known as the Wohl-Ziegler bromination, selectively targets the benzylic position to yield a geminal dibromide intermediate.[2][3][4] Subsequent hydrolysis of this intermediate affords the target aldehyde. This guide details the underlying reaction mechanisms, provides step-by-step experimental protocols, outlines critical safety considerations, and presents methods for product characterization, tailored for researchers in organic synthesis and drug development.

Introduction and Mechanistic Rationale

This compound is a bifunctional organic molecule featuring both an aldehyde and a nitrile group, making it a versatile intermediate for the synthesis of more complex molecular architectures, including heterocyclic compounds and active pharmaceutical ingredients.[1] The synthetic strategy outlined herein leverages the unique reactivity of N-bromosuccinimide (NBS) to achieve selective benzylic functionalization.

The overall transformation proceeds in two distinct mechanistic stages:

  • Wohl-Ziegler Bromination: This reaction facilitates the selective bromination of the methyl group on the aromatic ring, which is activated due to its benzylic position.[5][6][7] The reaction operates via a free-radical chain mechanism. A radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide, is used to generate a bromine radical (Br•) from the trace amounts of Br₂ present in equilibrium with NBS.[8][9][10] This bromine radical abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzyl radical. This radical then reacts with Br₂ to form the brominated product and regenerate a bromine radical, propagating the chain.[2][10] For the synthesis of an aldehyde, the reaction is driven towards the formation of the geminal dibromide, 4-(dibromomethyl)-3-methylbenzonitrile, by using at least two equivalents of NBS.

  • Hydrolysis of the Geminal Dibromide: The resulting 4-(dibromomethyl)-3-methylbenzonitrile intermediate is readily converted to the corresponding aldehyde. This is typically achieved through hydrolysis, where the two bromine atoms are replaced by a single oxygen atom. While various methods exist, a common laboratory-scale procedure involves reaction with silver nitrate in an aqueous solvent system, which facilitates the formation of the aldehyde via a carbocation intermediate, with the precipitation of silver bromide driving the reaction to completion.[11][12]

Mechanistic Pathway: Wohl-Ziegler Dibromination

Wohl_Ziegler_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_key Key AIBN AIBN Initiator_Radical 2 R• + N₂ AIBN->Initiator_Radical Δ or hν Br2 Br₂ (trace) NBS NBS NBS->Br2 HBr (trace) Br_Radical 2 Br• Br2->Br_Radical Δ or hν StartingMaterial Ar-CH₃ BenzylRadical Ar-ĊH₂ StartingMaterial->BenzylRadical + Br• - HBr Monobromo Ar-CH₂Br BenzylRadical->Monobromo + Br₂ - Br• MonobromoRadical Ar-ĊHBr Monobromo->MonobromoRadical + Br• - HBr Dibromo Ar-CHBr₂ MonobromoRadical->Dibromo + Br₂ - Br• Ar Ar = 3-cyano-4-methylphenyl Hydrolysis_Mechanism cluster_key Key Dibromide Ar-CHBr₂ Carbocation1 Ar-CHBr⁺ Dibromide->Carbocation1 - Br⁻ (assisted by Ag⁺) Bromoalcohol Ar-CH(OH)Br Carbocation1->Bromoalcohol + H₂O - H⁺ Carbocation2 Ar-CH(OH)⁺ Bromoalcohol->Carbocation2 - Br⁻ (assisted by Ag⁺) GemDiol Ar-CH(OH)₂ (unstable) Carbocation2->GemDiol + H₂O - H⁺ Aldehyde Ar-CHO GemDiol->Aldehyde - H₂O Ar Ar = 3-cyano-4-methylphenyl Experimental_Workflow Start Combine Reactants (3-methyl-4-cyanotoluene, NBS, AIBN in o-DCB) Reflux Heat to Reflux (e.g., 80-90 °C, 8h) Start->Reflux Cool_Filter Cool to RT Filter Succinimide Reflux->Cool_Filter Hydrolysis_Setup Add Crude Filtrate to AgNO₃ in aq. EtOH Cool_Filter->Hydrolysis_Setup Reflux_Hydrolysis Heat to Reflux (30-60 min) Hydrolysis_Setup->Reflux_Hydrolysis Workup_Start Cool & Filter AgBr Reflux_Hydrolysis->Workup_Start Extraction Aqueous Workup & Extraction (EtOAc) Workup_Start->Extraction Dry_Concentrate Dry (MgSO₄) & Concentrate Extraction->Dry_Concentrate Purify Purify Product (Recrystallization) Dry_Concentrate->Purify Final_Product This compound Purify->Final_Product

References

Application Notes & Protocols: Synthetic Transformations of the Formyl Group in 4-Formyl-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Versatility of 4-Formyl-3-methylbenzonitrile

This compound is a bifunctional aromatic compound that serves as a highly valuable building block in modern organic synthesis. Its structure, featuring both a reactive formyl (aldehyde) group and a synthetically versatile nitrile moiety on a substituted benzene ring, makes it a strategic starting material for the construction of complex molecular architectures. Aromatic aldehydes are crucial intermediates in the production of a wide range of pharmacologically active compounds and fine chemicals.[1][2][3] The inherent reactivity of the aldehyde group allows for a multitude of transformations, including nucleophilic additions, oxidations, and carbon-carbon bond-forming reactions, providing a gateway to diverse chemical libraries essential for drug discovery.[2][4]

This guide provides an in-depth exploration of key reactions targeting the formyl group of this compound. We will present detailed, field-proven protocols for four fundamental transformations: Reductive Amination, the Wittig Reaction, Knoevenagel Condensation, and Oxidation to a carboxylic acid. Each section explains the causality behind the experimental design and provides a self-validating framework for successful execution in a research and development setting.

Critical Safety & Handling Information

Prior to commencing any experimental work, it is imperative to consult the full Safety Data Sheet (SDS) for this compound and all other reagents utilized.

  • Hazard Profile: this compound and related benzonitriles are generally considered hazardous. They may cause skin and serious eye irritation and may cause respiratory irritation.[5][6][7] They are often harmful if swallowed, in contact with skin, or if inhaled.[7]

  • Precautionary Measures:

    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

    • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[8][9][10]

    • Handling: Avoid dust formation. Wash hands and any exposed skin thoroughly after handling.[7]

    • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Reaction Protocol Suite: Targeting the Formyl Group

Reductive Amination: Synthesis of N-Substituted Amines

Application & Rationale: Reductive amination is one of the most effective and widely used methods for the synthesis of amines.[11] This reaction transforms the formyl group into a new carbon-nitrogen bond, providing a controlled and efficient route to secondary and tertiary amines while avoiding the common issue of over-alkylation seen in direct alkylation methods.[12] The process occurs in two main stages: the initial reaction between the aldehyde and an amine to form an imine (from a primary amine) or an iminium ion (from a secondary amine), followed by the in-situ reduction of this intermediate.[13][14] We utilize sodium triacetoxyborohydride, NaBH(OAc)₃, a mild and selective reducing agent that efficiently reduces the protonated imine intermediate without significantly reducing the starting aldehyde, allowing for a convenient one-pot procedure.[12]

Reaction Mechanism Overview: The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. After a series of proton transfers, a water molecule is eliminated to form an iminium ion. This electrophilic iminium ion is then rapidly reduced by the hydride reagent to yield the final amine product.

Diagram: Reductive Amination Mechanism

G RCHO This compound Hemiaminal Hemiaminal Intermediate RCHO->Hemiaminal + R'₂NH R2NH Amine (R'₂NH) R2NH->Hemiaminal H_plus H⁺ (cat.) Hydride [H]⁻ (from NaBH(OAc)₃) Product Final Amine Product Hydride->Product Iminium Iminium Ion Hemiaminal->Iminium + H⁺, - H₂O Iminium->Product + [H]⁻

Caption: Mechanism of reductive amination.

Experimental Protocol: Synthesis of 4-((diethylamino)methyl)-3-methylbenzonitrile This protocol details the reaction with diethylamine as a representative secondary amine.

  • Materials:

    • This compound (1.0 eq)

    • Diethylamine (1.2 eq)

    • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous dichloromethane.

    • Add diethylamine (1.2 eq) to the solution and stir the mixture at room temperature for 20-30 minutes.

    • In one portion, carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The reaction may be slightly exothermic.

    • Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

    • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure tertiary amine.

Workflow & Data Summary

Diagram: Reductive Amination Workflow

G A 1. Dissolve Aldehyde & Amine in DCM B 2. Add NaBH(OAc)₃ A->B C 3. Stir at RT (Monitor by TLC) B->C D 4. Quench with aq. NaHCO₃ C->D E 5. Extraction with DCM D->E F 6. Dry, Filter, Concentrate E->F G 7. Purify via Chromatography F->G H Final Product G->H

Caption: Experimental workflow for reductive amination.

ParameterValue/Observation
Reactants This compound, Diethylamine
Reducing Agent Sodium triacetoxyborohydride
Solvent Dichloromethane (DCM)
Temperature Room Temperature
Typical Reaction Time 2 - 4 hours
Typical Yield 85 - 95%
Wittig Reaction: Alkene Synthesis (Olefination)

Application & Rationale: The Wittig reaction is a powerful and reliable method for synthesizing alkenes by reacting an aldehyde or ketone with a phosphorus ylide (Wittig reagent).[15][16][17] This reaction is fundamental to organic synthesis as it forms a carbon-carbon double bond at a precise location, replacing a carbonyl C=O bond with a C=C bond.[16][18] The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[19] The nature of the ylide (stabilized or non-stabilized) can influence the stereoselectivity of the resulting alkene.[20]

Reaction Mechanism Overview: The mechanism is generally understood to proceed via a concerted [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered ring intermediate called an oxaphosphetane.[15][16][20] This unstable intermediate rapidly collapses in a retro-[2+2] cycloaddition to yield the alkene and triphenylphosphine oxide.[16]

Diagram: Wittig Reaction Mechanism

G Aldehyde This compound Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane + Ylide Ylide Phosphorus Ylide (Ph₃P⁺-C⁻HR) Ylide->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene [2+2] Retro-cycloaddition TPPO Triphenylphosphine Oxide (Ph₃P=O) Oxaphosphetane->TPPO

Caption: Mechanism of the Wittig reaction.

Experimental Protocol: Synthesis of 4-(prop-1-en-1-yl)-3-methylbenzonitrile This protocol uses ethyltriphenylphosphonium bromide to generate the corresponding ylide in situ.

  • Materials:

    • Ethyltriphenylphosphonium bromide (1.1 eq)

    • Potassium tert-butoxide (KOtBu) (1.1 eq)

    • This compound (1.0 eq)

    • Tetrahydrofuran (THF), anhydrous

    • Diethyl ether

    • Water

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a dry, three-necked flask under an inert atmosphere, add ethyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF.

    • Cool the resulting suspension to 0 °C in an ice bath.

    • Slowly add potassium tert-butoxide (1.1 eq) portion-wise. The mixture will typically turn a deep orange or red color, indicating the formation of the ylide.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Prepare a solution of this compound (1.0 eq) in a minimal amount of anhydrous THF.

    • Add the aldehyde solution dropwise to the ylide mixture at room temperature.

    • Stir the reaction at room temperature and monitor by TLC. The reaction is often complete within 1-3 hours.

    • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product contains triphenylphosphine oxide. Purify by flash column chromatography (a nonpolar eluent like hexanes/ethyl acetate is typically effective) to isolate the alkene product.

Workflow & Data Summary

Diagram: Wittig Reaction Workflow

G A 1. Prepare Ylide: Phosphonium Salt + Base in THF B 2. Add Aldehyde Solution A->B C 3. Stir at RT (Monitor by TLC) B->C D 4. Quench with Water C->D E 5. Extraction with Ether D->E F 6. Dry, Filter, Concentrate E->F G 7. Purify via Chromatography F->G H Final Product G->H

Caption: Experimental workflow for the Wittig reaction.

ParameterValue/Observation
Reactants This compound, Ethyltriphenylphosphonium bromide
Base Potassium tert-butoxide
Solvent Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Typical Reaction Time 1 - 3 hours
Typical Yield 70 - 90%
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

Application & Rationale: The Knoevenagel condensation is a modification of the aldol condensation that involves the reaction of an aldehyde with an "active methylene" compound—a compound with two electron-withdrawing groups attached to a CH₂ group (e.g., malononitrile, ethyl cyanoacetate).[21] This reaction is exceptionally useful for creating α,β-unsaturated products, which are versatile intermediates for further synthetic manipulations, including Michael additions and cycloadditions.[22][23] The reaction is typically catalyzed by a weak base, such as piperidine, which is sufficient to deprotonate the highly acidic active methylene compound without causing self-condensation of the aldehyde.[21]

Reaction Mechanism Overview: The base catalyst deprotonates the active methylene compound to form a resonance-stabilized carbanion. This nucleophile then adds to the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type adduct is unstable and readily undergoes dehydration (elimination of water) to furnish the thermodynamically stable conjugated α,β-unsaturated product.[24]

Diagram: Knoevenagel Condensation Mechanism

G Aldehyde This compound Adduct Aldol Adduct Aldehyde->Adduct ActiveMethylene Active Methylene (e.g., Malononitrile) Carbanion Carbanion ActiveMethylene->Carbanion + Base Base Base (cat.) Carbanion->Adduct + Aldehyde Product α,β-Unsaturated Product Adduct->Product - H₂O

Caption: Mechanism of the Knoevenagel condensation.

Experimental Protocol: Synthesis of 2-(4-cyano-2-methylbenzylidene)malononitrile

  • Materials:

    • This compound (1.0 eq)

    • Malononitrile (1.05 eq)

    • Piperidine (0.1 eq)

    • Ethanol

    • Ice bath

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.05 eq) in ethanol at room temperature.

    • Add a catalytic amount of piperidine (0.1 eq) to the solution using a micropipette.

    • Stir the reaction mixture at room temperature. A precipitate often begins to form within minutes.

    • Monitor the reaction by TLC to ensure the consumption of the aldehyde (typically complete in 30-60 minutes).

    • Once the reaction is complete, cool the flask in an ice bath for 30 minutes to maximize precipitation of the product.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold ethanol to remove any residual impurities.

    • Dry the product under vacuum to obtain the pure crystalline solid. The product is often of high purity and may not require further chromatographic purification.

Workflow & Data Summary

Diagram: Knoevenagel Condensation Workflow

G A 1. Dissolve Aldehyde & Malononitrile in Ethanol B 2. Add Catalytic Piperidine A->B C 3. Stir at RT (Monitor by TLC) B->C D 4. Cool in Ice Bath to Precipitate C->D E 5. Filter Solid Product D->E F 6. Wash with Cold Ethanol E->F G 7. Dry Under Vacuum F->G H Final Product G->H

Caption: Experimental workflow for Knoevenagel condensation.

ParameterValue/Observation
Reactants This compound, Malononitrile
Catalyst Piperidine
Solvent Ethanol
Temperature Room Temperature
Typical Reaction Time 30 - 60 minutes
Typical Yield > 90%
Oxidation: Synthesis of 4-Cyano-2-methylbenzoic Acid

Application & Rationale: The oxidation of the formyl group to a carboxylic acid is a fundamental transformation that converts this compound into a valuable benzoic acid derivative. This product can serve as a key intermediate for the synthesis of esters, amides, and other acid derivatives. A variety of oxidizing agents can accomplish this, but a common and effective method involves using potassium permanganate (KMnO₄) in a slightly basic aqueous solution. The reaction is robust and typically proceeds in high yield.[25][26]

Methodology Overview: Potassium permanganate is a strong oxidizing agent. In a basic or neutral solution, it converts aldehydes to the corresponding carboxylate salt. The reaction mixture must then be acidified in a separate work-up step to protonate the carboxylate and precipitate the final carboxylic acid product.

Experimental Protocol: Synthesis of 4-Cyano-2-methylbenzoic Acid

  • Materials:

    • This compound (1.0 eq)

    • Potassium permanganate (KMnO₄) (approx. 2.0 eq)

    • Water

    • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) (to maintain basic pH)

    • Sodium bisulfite (NaHSO₃)

    • Hydrochloric acid (HCl), concentrated or 6M

    • Ice bath

  • Procedure:

    • In a large Erlenmeyer flask or round-bottom flask, suspend this compound (1.0 eq) in water containing a small amount of sodium carbonate to ensure the solution is slightly basic.

    • Prepare a solution of potassium permanganate (2.0 eq) in water.

    • Slowly add the KMnO₄ solution to the aldehyde suspension with vigorous stirring. The reaction is exothermic; use an ice bath to maintain the temperature below 40 °C. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

    • Continue stirring until the purple color persists, indicating the reaction is complete.

    • Destroy the excess KMnO₄ by adding a small amount of solid sodium bisulfite until the purple color disappears and only the brown MnO₂ precipitate remains.

    • Filter the mixture through a pad of celite to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water.

    • Cool the clear filtrate in an ice bath.

    • Slowly acidify the filtrate with hydrochloric acid until the pH is ~2. The white carboxylic acid product will precipitate out of the solution.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Workflow & Data Summary

Diagram: Oxidation Workflow

G A 1. Suspend Aldehyde in Basic Water B 2. Add aq. KMnO₄ (Control Temp) A->B C 3. Quench Excess KMnO₄ with NaHSO₃ B->C D 4. Filter to Remove MnO₂ C->D E 5. Acidify Filtrate with HCl D->E F 6. Filter Solid Product E->F G 7. Wash & Dry F->G H Final Product G->H

Caption: Experimental workflow for aldehyde oxidation.

ParameterValue/Observation
Reactants This compound
Oxidizing Agent Potassium permanganate (KMnO₄)
Solvent Water (basic)
Temperature < 40 °C
Typical Reaction Time 1 - 2 hours
Typical Yield 75 - 85%

References

Application Notes and Protocols: The Synthetic Versatility of the Nitrile Group in 4-Formyl-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Formyl-3-methylbenzonitrile is a highly versatile bifunctional aromatic compound that serves as a critical building block in organic synthesis, particularly within the pharmaceutical and materials science sectors. Its synthetic utility is derived from the distinct and tunable reactivity of its two primary functional groups: the electrophilic nitrile (-C≡N) and the formyl (-CHO) group. The electronic interplay between these groups—the strong electron-withdrawing nature of the formyl group and the moderate electron-donating effect of the methyl group—modulates the reactivity of the benzene ring and, crucially, the nitrile functionality.

The nitrile group's reactivity is fundamentally governed by the electrophilicity of its carbon atom, making it a prime target for nucleophilic attack.[1] This inherent property allows for a wide array of chemical transformations. The presence of the para-formyl group further enhances this electrophilicity through its potent electron-withdrawing resonance and inductive effects, making the nitrile in this compound particularly susceptible to transformations that might be sluggish in other benzonitrile derivatives.

This technical guide provides an in-depth exploration of the principal reactions involving the nitrile group of this compound. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols for researchers, chemists, and professionals in drug development. The focus will be on explaining the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-yield, selective transformations.

Table 1: Summary of Key Transformations of the Nitrile Group

Reaction Type Reagents Primary Product Functional Group Key Considerations
Hydrolysis H₃O⁺ or OH⁻, Heat Carboxylic Acid Proceeds via an amide intermediate; conditions can be harsh.
Reduction LiAlH₄ Primary Amine Highly efficient but will also reduce the formyl group.
Grignard Reaction R-MgX, then H₃O⁺ Ketone Requires protection of the formyl group to prevent side reactions.

| [3+2] Cycloaddition | NaN₃, Lewis/Brønsted Acid | 1H-Tetrazole | Forms a key carboxylic acid bioisostere for medicinal chemistry. |

Section 1: Hydrolysis to 4-Formyl-3-methylbenzoic Acid

The hydrolysis of a nitrile to a carboxylic acid is a fundamental and robust transformation in organic synthesis.[2] The reaction can be catalyzed by either acid or base and proceeds through a stable amide intermediate.[3][4] Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the carbon atom, facilitating attack by a weak nucleophile like water.[1][2] In basic hydrolysis, the strongly nucleophilic hydroxide ion attacks the nitrile carbon directly.[2][5]

G cluster_main General Hydrolysis Pathway Start This compound Amide Intermediate Amide Start->Amide H₂O, H⁺ or OH⁻ Acid 4-Formyl-3-methylbenzoic Acid Amide->Acid H₂O, H⁺ or OH⁻

Caption: General pathway for the hydrolysis of this compound.

Protocol 1.1: Acid-Catalyzed Hydrolysis

This protocol utilizes a strong acid to catalyze the hydrolysis, which is often effective for electron-poor nitriles.

  • Objective: To convert this compound to 4-Formyl-3-methylbenzoic acid using acidic conditions.

  • Methodology:

    • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (e.g., 5.0 g, 34.0 mmol).

    • Procedure: To the flask, add a 50% v/v aqueous solution of sulfuric acid (H₂SO₄) (50 mL). The mixture will be heterogeneous.

    • Reaction: Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting material. The reaction typically requires 4-8 hours.

    • Work-up: After completion, cool the reaction mixture to room temperature, then further cool in an ice bath. The product, 4-Formyl-3-methylbenzoic acid, will precipitate out of the acidic solution.

    • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7). Dry the product in a vacuum oven at 50-60 °C to a constant weight. A high yield of the carboxylic acid is expected.[1]

Protocol 1.2: Base-Catalyzed Hydrolysis

This protocol employs a strong base, which is also highly effective but results in the carboxylate salt, requiring an acidic workup to yield the final product.

  • Objective: To synthesize 4-Formyl-3-methylbenzoic acid via basic hydrolysis.

  • Methodology:

    • Setup: In a 100 mL round-bottom flask with a reflux condenser and magnetic stirrer, place this compound (e.g., 5.0 g, 34.0 mmol).

    • Procedure: Add a 20% w/v aqueous solution of sodium hydroxide (NaOH) (50 mL).

    • Reaction: Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring for 4-6 hours. The reaction mixture should become more homogeneous as the carboxylate salt is formed.

    • Work-up: Cool the reaction mixture to room temperature and then in an ice bath. While stirring, slowly and carefully acidify the solution by adding concentrated hydrochloric acid (HCl) dropwise until the pH is approximately 1-2. The product will precipitate as a solid.

    • Purification: Collect the precipitated 4-Formyl-3-methylbenzoic acid by vacuum filtration. Wash the solid with copious amounts of cold deionized water and dry under vacuum.

Section 2: Reduction of the Nitrile Group

The reduction of nitriles is a powerful method for synthesizing primary amines.[6] However, the choice of reducing agent is critical when other reducible functional groups, such as an aldehyde, are present.

Complete Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing nitriles to primary amines in high yields.[3][7] It is important to recognize that LiAlH₄ will also readily reduce the formyl group to a primary alcohol. Therefore, this protocol will yield (4-(aminomethyl)-2-methylphenyl)methanol.

Causality Note: The mechanism involves two successive nucleophilic additions of a hydride ion (H⁻) to the electrophilic nitrile carbon.[2] The resulting dianion is then protonated during the aqueous workup to give the primary amine.[7]

Safety Precaution: Lithium aluminum hydride is a highly reactive, water-sensitive, and pyrophoric reagent. All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

G cluster_main Concurrent Reduction with LiAlH₄ Start This compound Product (4-(aminomethyl)-2-methylphenyl)methanol Start->Product 1. LiAlH₄, Anhydrous THF 2. H₂O Work-up

Caption: LiAlH₄ reduces both the nitrile and formyl groups concurrently.

Protocol 2.1: LiAlH₄ Reduction
  • Objective: To synthesize (4-(aminomethyl)-2-methylphenyl)methanol via the complete reduction of this compound.

  • Methodology:

    • Setup: To a dry 250 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add LiAlH₄ (e.g., 2.6 g, 68.0 mmol, 2.0 equiv.) and 100 mL of anhydrous tetrahydrofuran (THF).

    • Procedure: Prepare a solution of this compound (5.0 g, 34.0 mmol) in 50 mL of anhydrous THF. Add this solution dropwise via the dropping funnel to the stirred LiAlH₄ suspension at 0 °C (ice bath). The addition rate should be controlled to maintain a gentle reflux.

    • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours, followed by gentle reflux for an additional 2-4 hours to ensure complete reaction.

    • Work-up (Fieser method): Cool the reaction flask to 0 °C. Cautiously and sequentially add the following dropwise: 2.6 mL of water, 2.6 mL of 15% aqueous NaOH, and finally 7.8 mL of water. This procedure is critical for safely quenching the excess LiAlH₄ and precipitating aluminum salts as a granular solid.

    • Purification: Stir the resulting slurry at room temperature for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Combine the filtrates and concentrate under reduced pressure to yield the crude product, which can be further purified by crystallization or column chromatography.

Section 3: [3+2] Cycloaddition for Tetrazole Synthesis

In medicinal chemistry, the tetrazole ring is widely recognized as a bioisostere for the carboxylic acid moiety.[8] It offers similar acidity (pKa) and spatial arrangement but can provide improved metabolic stability and cell permeability. The most common route to 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an azide source with a nitrile.[8][9]

Causality Note: The reaction is typically catalyzed by a Lewis or Brønsted acid, which activates the nitrile by coordinating to the nitrogen, thereby lowering the activation energy for the nucleophilic attack by the azide anion.[10][11] The reaction proceeds through a stepwise mechanism to form the stable, aromatic tetrazole ring.[11]

G cluster_main Tetrazole Synthesis via [3+2] Cycloaddition Start This compound Product 5-(4-Formyl-3-methylphenyl)-1H-tetrazole Start->Product NaN₃, NH₄Cl DMF, Heat

Caption: Cycloaddition of azide to form the corresponding tetrazole.

Protocol 3.1: Synthesis of 5-(4-Formyl-3-methylphenyl)-1H-tetrazole
  • Objective: To convert the nitrile group into a tetrazole ring while preserving the formyl group.

  • Safety Precaution: Sodium azide is highly toxic. Avoid contact with acids, as this can generate explosive and toxic hydrazoic acid (HN₃).[11] Perform the reaction in a well-ventilated fume hood.

  • Methodology:

    • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (5.0 g, 34.0 mmol), sodium azide (NaN₃, 2.44 g, 37.4 mmol, 1.1 equiv.), and ammonium chloride (NH₄Cl, 2.0 g, 37.4 mmol, 1.1 equiv.).

    • Procedure: Add 50 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.

    • Reaction: Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction by TLC.

    • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 200 mL of water and acidify to pH 2-3 with 3N HCl. A precipitate will form. Stir the slurry in an ice bath for 30 minutes.

    • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water, then with a small amount of cold ethanol to remove residual DMF. Dry the product under vacuum to yield 5-(4-Formyl-3-methylphenyl)-1H-tetrazole. The typical yield for this type of reaction is high, often in the 72-95% range.[8]

Section 4: Nucleophilic Addition of Grignard Reagents

The reaction of nitriles with Grignard reagents provides an excellent route for the synthesis of ketones, a critical carbon-carbon bond-forming reaction.[12][13] The reaction proceeds via nucleophilic attack of the Grignard reagent on the nitrile carbon to form an intermediate imine salt, which upon acidic hydrolysis, yields a ketone.[2][3]

Chemoselectivity Challenge: A significant challenge in applying this reaction to this compound is the high reactivity of the formyl group towards Grignard reagents. The aldehyde will react much faster than the nitrile, leading to the formation of a secondary alcohol as the major product.

Strategic Solution: To achieve the desired transformation to a ketone, the formyl group must be protected prior to the Grignard reaction. A common strategy is to convert the aldehyde into an acetal (e.g., a cyclic acetal using ethylene glycol), which is stable to the basic, nucleophilic conditions of the Grignard reagent but can be easily removed under acidic conditions during work-up.

G cluster_workflow Workflow for Ketone Synthesis via Grignard Reaction Start This compound Protected Protected Acetal Intermediate Start->Protected 1. Protect Aldehyde (e.g., Ethylene Glycol, p-TsOH) Imine Intermediate Imine Salt Protected->Imine 2. Grignard Reaction (R-MgX) Ketone Desired Ketone Product Imine->Ketone 3. Acidic Work-up & Deprotection (H₃O⁺)

Caption: Experimental workflow for selective ketone synthesis.

Protocol 4.1: Ketone Synthesis (via Acetal Protection)
  • Objective: To synthesize a ketone from this compound and a Grignard reagent.

  • Part A: Acetal Protection

    • In a flask fitted with a Dean-Stark apparatus, dissolve this compound (1 equiv.) in toluene.

    • Add ethylene glycol (1.2 equiv.) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

    • Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.

    • Cool the reaction, wash with saturated aqueous NaHCO₃, then brine. Dry the organic layer over MgSO₄, filter, and concentrate to obtain the protected intermediate, 4-(1,3-dioxolan-2-yl)-3-methylbenzonitrile.

  • Part B: Grignard Reaction and Deprotection

    • Setup: In a dry, nitrogen-flushed flask, prepare the desired Grignard reagent (e.g., Phenylmagnesium Bromide, 1.2 equiv.) in anhydrous THF or diethyl ether.[14]

    • Procedure: Cool the Grignard solution to 0 °C. Add a solution of the protected nitrile (1 equiv.) in anhydrous THF dropwise.

    • Reaction: After addition, allow the mixture to warm to room temperature and then stir for 2-4 hours or until TLC indicates consumption of the starting material.

    • Work-up and Deprotection: Cool the reaction mixture to 0 °C and quench by slow, careful addition of 3N aqueous HCl. This step will both hydrolyze the intermediate imine salt and deprotect the acetal. Stir vigorously for 1-2 hours until deprotection is complete.

    • Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude ketone can be purified by column chromatography or vacuum distillation.[13]

References

4-Formyl-3-methylbenzonitrile: A Bifunctional Linchpin for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Chemist

This technical guide offers an in-depth exploration of 4-Formyl-3-methylbenzonitrile, a versatile aromatic building block. We will move beyond a simple cataloging of reactions to provide a strategic overview of how its distinct functional groups—an electrophilic aldehyde and a robust nitrile—can be selectively manipulated to construct diverse molecular architectures. This document is intended for researchers, process chemists, and drug development professionals seeking to leverage this reagent's full synthetic potential.

Core Molecular Profile and Strategic Considerations

This compound (CAS No. 27609-91-2) is a strategically substituted benzonitrile derivative.[1] The molecule's value lies in the orthogonal reactivity of its aldehyde and nitrile moieties. The aldehyde serves as a soft electrophilic handle for carbon-carbon and carbon-nitrogen bond formation, while the nitrile group offers a pathway to amines, amides, and carboxylic acids through more forcing reductive or hydrolytic conditions.[2][3] The adjacent methyl group provides steric and electronic influence that can be exploited in downstream functionalization.

This structure allows for a planned, stepwise elaboration of a molecular scaffold. A chemist can perform several transformations on the highly reactive aldehyde group while preserving the nitrile for a late-stage introduction of a key pharmacophoric element, such as a primary amine for salt formation or hydrogen bonding.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 27609-91-2[4]
Molecular Formula C₉H₇NO[4][5]
Molecular Weight 145.16 g/mol [4][5]
Physical Form Solid[4]
Purity Typically ≥97%[4]
IUPAC Name This compound[5]
SMILES CC1=C(C=CC(=C1)C#N)C=O[6]
InChI Key GVWRWNKPXVHRPJ-UHFFFAOYSA-N

Synthetic Utility and Key Transformations

The true power of this compound is revealed by examining the selective reactions each functional group can undergo.

The aldehyde is the more reactive center under mild conditions, making it the logical starting point for synthetic elaboration. It readily participates in a host of classic carbonyl chemistry reactions.

  • C-C Bond Formation: Reactions like the Wittig, Horner-Wadsworth-Emmons, and Knoevenagel condensations provide robust methods for installing new carbon-carbon bonds. The Knoevenagel condensation, for instance, is particularly useful in the synthesis of certain agrochemical compounds.[] These reactions are driven by the formation of a stable C=C double bond and are foundational for building complex carbon skeletons.

  • Reductive Amination: This powerful transformation converts the aldehyde into an amine in a one-pot procedure. The aldehyde first condenses with a primary or secondary amine to form an imine, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB). This method is a cornerstone of medicinal chemistry for introducing diverse amine-containing side chains.

  • Oxidation and Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid using standard oxidants (e.g., Pinnick oxidation with NaClO₂) without affecting the nitrile. Conversely, selective reduction to a primary alcohol can be achieved with mild hydride reagents like sodium borohydride (NaBH₄), leaving the nitrile untouched.

Aldehyde_Reactions start This compound alkene Alkene Product (e.g., α,β-unsaturated nitrile) start->alkene Wittig / HWE / Knoevenagel Condensation sec_amine Secondary/Tertiary Amine start->sec_amine Reductive Amination (R₂NH, NaBH(OAc)₃) alcohol Benzylic Alcohol start->alcohol Selective Reduction (NaBH₄) acid Carboxylic Acid start->acid Oxidation (NaClO₂)

Caption: Key synthetic transformations of the aldehyde group.

The nitrile group is significantly less reactive than the aldehyde, typically requiring more vigorous reagents for transformation. This chemical orthogonality is a key synthetic advantage.[8]

  • Reduction to Primary Amines: The most common transformation is the reduction to a primary aminomethyl group. Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are highly effective.[8] Alternatively, catalytic hydrogenation (e.g., H₂, Raney Nickel or Pd/C) can be employed, offering a milder but often slower alternative. The resulting benzylic amine is a crucial functional group for introducing basicity and hydrogen-bonding capability.

  • Hydrolysis to Carboxylic Acids: The nitrile can be fully hydrolyzed to a carboxylic acid under harsh acidic (e.g., refluxing aq. H₂SO₄) or basic (e.g., refluxing aq. NaOH) conditions.[2][9] This reaction proceeds through an intermediate primary amide, which can sometimes be isolated under carefully controlled, milder conditions.

  • Addition of Organometallics: Grignard or organolithium reagents can add to the electrophilic carbon of the nitrile.[3][9] The resulting imine anion intermediate, upon aqueous workup, hydrolyzes to a ketone. This provides a direct route to constructing acylbenzenes.

Nitrile_Reactions start This compound amine Primary Amine (4-(Aminomethyl)-3-methylbenzaldehyde) start->amine Reduction (LiAlH₄ or H₂/Catalyst) acid Carboxylic Acid (4-Formyl-3-methylbenzoic Acid) start->acid Hydrolysis (H₃O⁺/Δ or OH⁻/Δ) ketone Ketone start->ketone Grignard/Organolithium (1. R-MgBr; 2. H₃O⁺)

Caption: Key synthetic transformations of the nitrile group.

Application Focus: Agrochemical and Pharmaceutical Scaffolds

While not as widely cited as its methoxy-substituted analog, this compound is a valuable precursor for specific applications.

  • Agrochemicals: It is cited as a building block in the preparation of substituted aryl methylene-type Rubrolide compounds, which are investigated as agrochemical herbicides.[] This application leverages a Knoevenagel-type condensation at the aldehyde position with an active methylene compound to construct the core herbicidal scaffold.

  • Pharmaceutical Development: Substituted benzonitriles are privileged structures in medicinal chemistry, particularly as "hinge-binding" motifs in kinase inhibitors.[10] While specific drugs may not use this exact starting material, the synthetic routes it enables are directly relevant. For example, reducing the nitrile to an amine and subsequently acylating it, while using the aldehyde as a handle to build out the rest of the molecule, is a classic strategy for exploring structure-activity relationships (SAR) in inhibitor design.[11]

Field-Proven Experimental Protocols

The following protocols are representative procedures for the selective transformation of this compound. They are designed to be self-validating, with clear steps for reaction monitoring, workup, and purification.

This protocol demonstrates the formation of a new C=C bond at the aldehyde position, a key step in the synthesis of agrochemical scaffolds.[]

Objective: To synthesize 2-((4-cyano-2-methylphenyl)methylene)malononitrile.

Reagents & Materials:

  • This compound (1.00 g, 6.89 mmol)

  • Malononitrile (0.48 g, 7.23 mmol, 1.05 equiv)

  • Piperidine (2-3 drops, catalytic)

  • Ethanol (20 mL)

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • TLC plates (silica gel), Hexanes/Ethyl Acetate eluent

  • Buchner funnel and filter paper

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.00 g), malononitrile (0.48 g), and ethanol (20 mL).

  • Stir the mixture at room temperature to dissolve the solids. Add 2-3 drops of piperidine. A mild exotherm and color change may be observed.

  • Heat the reaction mixture to a gentle reflux (approx. 80 °C) for 1-2 hours.

  • Causality Checkpoint: The basic piperidine catalyst deprotonates the active methylene of malononitrile, generating a nucleophile that attacks the aldehyde carbonyl. Subsequent dehydration is rapid, driven by the formation of a highly conjugated system.

  • Monitor the reaction by TLC (e.g., 7:3 Hexanes:EtOAc), observing the consumption of the starting aldehyde.

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath for 30 minutes to precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold ethanol (2 x 5 mL).

  • Dry the product under vacuum to yield the desired 2-((4-cyano-2-methylphenyl)methylene)malononitrile as a solid.

  • Validation: The product can be characterized by ¹H NMR (disappearance of the aldehyde proton at ~10 ppm and appearance of a new vinyl proton) and Mass Spectrometry to confirm the expected molecular weight.

This protocol details the conversion of the nitrile to a primary amine using LiAlH₄, a powerful transformation for introducing a key basic group.[8]

Objective: To synthesize 4-(aminomethyl)-3-methylbenzaldehyde.

Reagents & Materials:

  • This compound (1.00 g, 6.89 mmol)

  • Lithium aluminum hydride (LiAlH₄, ~0.31 g, 8.27 mmol, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF, 30 mL)

  • Anhydrous Diethyl Ether (for workup)

  • Sodium sulfate, anhydrous

  • Saturated aqueous sodium sulfate solution

  • Three-neck flask, dropping funnel, condenser, nitrogen inlet, magnetic stirrer

Procedure:

  • CRITICAL SAFETY: This reaction must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents. LiAlH₄ reacts violently with water.

  • Set up a dry three-neck flask equipped with a stirrer, condenser, and nitrogen inlet. Add LiAlH₄ (0.31 g) and anhydrous THF (15 mL) to the flask and cool to 0 °C in an ice bath.

  • Dissolve this compound (1.00 g) in anhydrous THF (15 mL) in a separate dry flask. Transfer this solution to a dropping funnel.

  • Add the benzonitrile solution dropwise to the stirred LiAlH₄ suspension at 0 °C over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Causality Checkpoint: The hydride from LiAlH₄ performs a nucleophilic attack on the nitrile carbon twice. The resulting aluminum-amine complex protects the aldehyde from reduction at low temperatures.

  • Monitor the reaction by TLC. Upon completion, cool the flask back to 0 °C.

  • Quenching (Fieser workup): Quench the reaction by the slow, sequential, dropwise addition of: (i) 0.3 mL of water, (ii) 0.3 mL of 15% aqueous NaOH, and (iii) 0.9 mL of water. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

  • Stir the resulting white suspension vigorously at room temperature for 1 hour.

  • Add anhydrous sodium sulfate, stir for another 15 minutes, and filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-(aminomethyl)-3-methylbenzaldehyde.

  • Validation: The product can be purified by column chromatography if necessary. Characterization by ¹H NMR will show the disappearance of the nitrile in the IR spectrum and the appearance of two new protons for the -CH₂-NH₂ group in the NMR, along with the preservation of the aldehyde proton.

Safety and Handling

  • Hazards: this compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[4][12]

  • Precautions: Handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12] Avoid breathing dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.

References

Application Notes and Protocols for the Synthesis of Androgen Receptor (AR) Modulators from 4-Formyl-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 4-Formyl-3-methylbenzonitrile in Non-Steroidal AR Modulator Synthesis

The androgen receptor (AR), a ligand-activated transcription factor, is a pivotal target in the treatment of various conditions, including prostate cancer, muscle wasting diseases, and osteoporosis.[1][2] The development of non-steroidal selective androgen receptor modulators (SARMs) has emerged as a promising therapeutic strategy, aiming to provide the anabolic benefits of androgens in muscle and bone while minimizing androgenic side effects in tissues like the prostate.[3][4] Within the diverse chemical landscape of SARMs, structures incorporating a benzonitrile moiety have demonstrated significant potential.

This compound is a versatile starting material for the synthesis of novel AR modulators. Its structure presents three key functional handles for chemical modification: the reactive aldehyde group, the nitrile group, and the aromatic ring, which can be further functionalized. The aldehyde allows for a variety of chemical transformations to build the core structure of the SARM, while the nitrile group is a common feature in many potent AR modulators, contributing to receptor binding and activity.[5][6]

This guide provides a comprehensive overview of a synthetic strategy to generate novel AR modulators from this compound, followed by detailed protocols for their characterization and biological evaluation. The methodologies are designed for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutics targeting the androgen receptor.

PART 1: Synthetic Strategy and Protocols

The synthetic approach outlined below is a multi-step process designed to construct a library of potential AR modulators from this compound. The core strategy involves the conversion of the formyl group to a cyanohydrin, followed by further modifications and coupling reactions to introduce diverse chemical functionalities.

Diagram of the Synthetic Workflow

Synthetic_Workflow A This compound B Cyanohydrin Intermediate A->B Cyanation C Protected Cyanohydrin B->C Protection E Final AR Modulator Candidate C->E Coupling Reaction D Amine Coupling Partner D->E F Purification (Chromatography) E->F G Characterization (NMR, MS, HPLC) F->G

Caption: Synthetic workflow for AR modulators.

Step 1: Cyanohydrin Formation

The initial step involves the conversion of the aldehyde in this compound to a cyanohydrin. This reaction introduces a new stereocenter and a hydroxyl group that can be further functionalized.

Protocol: Cyanation of this compound

  • Materials:

    • This compound

    • Sodium cyanide (NaCN) or Trimethylsilyl cyanide (TMSCN)

    • An appropriate catalyst (e.g., a Lewis acid like Ti(OiPr)₄ for TMSCN, or a phase-transfer catalyst for NaCN)

    • Solvent (e.g., Dichloromethane (DCM) or Acetonitrile)

    • Aqueous workup solutions (e.g., saturated sodium bicarbonate, brine)

    • Drying agent (e.g., anhydrous sodium sulfate)

  • Procedure:

    • Dissolve this compound (1.0 eq) in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add the cyanation reagent (e.g., TMSCN, 1.2 eq) and the catalyst.

    • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the cyanohydrin intermediate.

Causality: The cyanation of aldehydes is a classic nucleophilic addition reaction.[7][8] The choice of cyanide source and catalyst can influence the reaction's efficiency and enantioselectivity if a chiral catalyst is employed.[9][10]

Step 2: Protection of the Hydroxyl Group (Optional but Recommended)

To prevent unwanted side reactions in subsequent steps, the hydroxyl group of the cyanohydrin is often protected. A common protecting group for alcohols is a silyl ether, such as a tert-butyldimethylsilyl (TBS) ether.

Protocol: Silyl Ether Protection

  • Materials:

    • Cyanohydrin intermediate

    • tert-Butyldimethylsilyl chloride (TBSCl)

    • Imidazole

    • Solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))

  • Procedure:

    • Dissolve the cyanohydrin (1.0 eq) and imidazole (2.5 eq) in the chosen solvent.

    • Add TBSCl (1.2 eq) portion-wise at 0 °C.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

    • Upon completion, dilute the reaction with water and extract with an organic solvent.

    • Wash the organic layer with brine, dry, and concentrate.

    • Purify by flash chromatography to obtain the protected cyanohydrin.

Step 3: Coupling Reaction to Introduce the Amine Moiety

A key step in the synthesis of many non-steroidal AR modulators is the introduction of an amine-containing side chain. This can be achieved through various coupling reactions. One common method is the Buchwald-Hartwig amination, which is particularly effective for forming C-N bonds.[2] While this compound itself is not the direct substrate for this reaction in this proposed scheme, a related halogenated benzonitrile would be. For the purpose of this guide, we will adapt the strategy to a nucleophilic aromatic substitution on a suitably activated precursor derived from our starting material, or assume a different coupling strategy. A plausible alternative is the reductive amination of the initial aldehyde.

Protocol: Reductive Amination (Alternative to direct coupling)

  • Materials:

    • This compound

    • A primary or secondary amine (R¹R²NH)

    • A reducing agent (e.g., Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN))

    • Solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

    • Acetic acid (catalytic amount)

  • Procedure:

    • Dissolve this compound (1.0 eq) and the amine (1.2 eq) in the solvent.

    • Add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to form the iminium ion intermediate.

    • Add the reducing agent (1.5 eq) portion-wise.

    • Continue stirring at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract the product with an organic solvent, wash, dry, and concentrate.

    • Purify by flash chromatography.

Trustworthiness: Each step of the synthesis should be monitored by appropriate analytical techniques (TLC, LC-MS) to ensure the reaction has gone to completion and to identify any potential side products. The structure of the final compound and all intermediates must be rigorously confirmed.

PART 2: Characterization of Synthesized Modulators

Analytical Characterization

The identity, purity, and structure of the synthesized AR modulator candidates must be unequivocally established using a suite of analytical techniques.

Technique Purpose Expected Outcome
Nuclear Magnetic Resonance (NMR) Spectroscopy To determine the chemical structure of the molecule.¹H and ¹³C NMR spectra should be consistent with the proposed structure, showing the correct chemical shifts, integrations, and coupling patterns.
Mass Spectrometry (MS) To confirm the molecular weight of the compound.High-resolution mass spectrometry (HRMS) should provide an accurate mass measurement that corresponds to the molecular formula of the target compound.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final compound.A single major peak should be observed, with purity typically >95% for biological testing.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the presence of key functional groups.Characteristic absorption bands for the nitrile (C≡N), and other functional groups in the molecule should be present.[11]
Biological Characterization

The biological activity of the synthesized compounds as AR modulators needs to be assessed through a series of in vitro and in vivo assays.

1. Androgen Receptor Binding Assay

This assay determines the affinity of the synthesized compound for the androgen receptor.

Protocol: Competitive Radioligand Binding Assay

  • Materials:

    • Source of AR (e.g., rat prostate cytosol or recombinant human AR).[12]

    • Radiolabeled androgen (e.g., [³H]-Mibolerone).

    • Synthesized compound (test ligand).

    • Non-radiolabeled androgen for determining non-specific binding (e.g., Dihydrotestosterone - DHT).

    • Scintillation cocktail and scintillation counter.

  • Procedure:

    • Incubate the AR preparation with a fixed concentration of the radiolabeled androgen and varying concentrations of the test compound.

    • After incubation to equilibrium, separate the bound from free radioligand (e.g., by filtration).

    • Quantify the amount of bound radioactivity using a scintillation counter.

    • Calculate the Ki (inhibition constant) value for the test compound, which is a measure of its binding affinity.[12]

2. AR Transcriptional Activation Assay

This cell-based assay measures the ability of the compound to activate or inhibit AR-mediated gene transcription.[13]

Protocol: Reporter Gene Assay

  • Materials:

    • A suitable cell line (e.g., CV-1 or PC-3) transiently or stably transfected with an AR expression vector and a reporter plasmid containing an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., luciferase or beta-galactosidase).[13]

    • Synthesized compound.

    • Positive control (e.g., DHT for agonist activity).

    • Antagonist control (e.g., Bicalutamide).

  • Procedure:

    • Plate the transfected cells in a multi-well plate.

    • Treat the cells with varying concentrations of the synthesized compound, alone (for agonist activity) or in the presence of a fixed concentration of DHT (for antagonist activity).

    • After an appropriate incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

    • Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR Androgen Receptor (AR) AR_HSP AR-HSP Complex AR->AR_HSP HSP Heat Shock Proteins (HSP) HSP->AR_HSP Ligand AR Modulator Ligand->AR_HSP Binding AR_Ligand AR-Ligand Complex AR_HSP->AR_Ligand Conformational Change HSP Dissociation AR_Dimer AR Dimer AR_Ligand->AR_Dimer Dimerization & Translocation ARE Androgen Response Element (ARE) AR_Dimer->ARE DNA Binding Transcription Gene Transcription ARE->Transcription

References

The Strategic Utility of 4-Formyl-3-methylbenzonitrile in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, 4-Formyl-3-methylbenzonitrile has emerged as a versatile and highly valuable scaffold. Its unique trifunctional nature, featuring a reactive aldehyde, a synthetically malleable nitrile group, and a strategically positioned methyl group on a benzene ring, offers a rich platform for the construction of complex, biologically active molecules. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols for its use in the synthesis of key pharmaceutical intermediates.

Introduction: A Multifunctional Building Block

This compound (CAS No: 27609-91-2) is a crystalline solid with the molecular formula C₉H₇NO. The strategic arrangement of its functional groups—an electrophilic aldehyde, a cyano group that can be transformed into various nitrogen-containing heterocycles or other functional groups, and a methyl group that can influence steric and electronic properties—makes it a coveted starting material for medicinal chemists. Its utility spans the synthesis of a diverse range of therapeutic agents, from enzyme inhibitors to receptor modulators.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₉H₇NO
Molecular Weight145.16 g/mol
AppearanceOff-white to pale yellow crystalline powder
Melting Point85-89 °C
Boiling Point285.6 °C at 760 mmHg
SolubilitySoluble in common organic solvents such as THF, DCM, and methanol.

Core Applications in Drug Discovery and Development

The true value of this compound is demonstrated in its successful application in the synthesis of a variety of bioactive compounds. Its structural motifs are found in molecules targeting a range of diseases, underscoring its versatility.

Androgen Receptor Modulators for Oncology

This compound is a key intermediate in the synthesis of non-steroidal androgen receptor (AR) modulators, which are crucial in the treatment of prostate cancer.[1][2][3][4] The aldehyde functionality serves as a critical handle for constructing complex heterocyclic systems that are essential for potent AR antagonism.

Workflow for the Synthesis of Androgen Receptor Modulators

A This compound C Oxime Formation A->C Pyridine, Heat B Hydroxylamine Hydrochloride B->C D Cyclization with Substituted Alkyne C->D Chloramine-T or similar E Isoxazole-based AR Modulator D->E

Caption: Synthetic pathway to isoxazole-based AR modulators.

Inhibitors of Renal Outer Medullary Potassium (ROMK) Channel for Cardiovascular and Renal Diseases

The compound is also utilized in the synthesis of potent inhibitors of the ROMK channel, a target for the development of novel diuretics with potassium-sparing properties.[5] In this context, the aldehyde group is typically engaged in condensation reactions to build the core scaffold of the inhibitor.

Human Neutrophil Elastase (HNE) Inhibitors for Inflammatory Diseases

This compound has been employed as a starting material for dihydropyridine-based inhibitors of human neutrophil elastase, an enzyme implicated in a variety of inflammatory lung diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.[6]

Glutamate Receptor Antagonists for Neurological Disorders

Emerging research has identified this compound as a glutamate antagonist that interacts with metabotropic glutamate receptors, indicating its potential in the development of therapies for neurological and psychiatric disorders.[7]

Experimental Protocols: Harnessing the Reactivity of this compound

The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound, enabling researchers to leverage its synthetic potential.

Protocol 1: Synthesis of 4-(Cyanomethyl)-3-methylbenzonitrile via Darzens Condensation

This protocol details the reaction of this compound with an α-haloester in the presence of a base, a key step in the synthesis of ROMK inhibitors.[5]

Materials:

  • This compound

  • Ethyl chloroacetate

  • Sodium ethoxide (EtONa)

  • Anhydrous Benzene

  • Anhydrous Ethanol

  • Deionized water

  • Ethyl acetate (EA)

  • Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.5 g, 10.3 mmol) and ethyl chloroacetate (1.2 g, 10 mmol) in 60 mL of anhydrous benzene.

  • Freshly prepare a solution of sodium ethoxide (12.4 mmol) in 8 mL of anhydrous ethanol.

  • Add the sodium ethoxide solution dropwise to the benzene solution at room temperature with vigorous stirring.

  • Continue stirring the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TCC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethyl 3-(4-cyano-2-methylphenyl)glycidate.

Logical Flow of Darzens Condensation

cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A This compound D Nucleophilic attack of enolate on aldehyde A->D B Ethyl Chloroacetate B->D C Sodium Ethoxide C->D Base E Intramolecular SN2 displacement D->E F Ethyl 3-(4-cyano-2-methylphenyl)glycidate E->F

Caption: Key steps in the Darzens condensation reaction.

Protocol 2: Oxime Formation for Heterocycle Synthesis

The conversion of the aldehyde to an oxime is a common and crucial first step in the synthesis of various nitrogen-containing heterocycles, such as those used in androgen receptor modulators.[1][3][4]

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Pyridine

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (5.0 g, 34.4 mmol) in 60 mL of dry THF in a round-bottom flask.

  • Add pyridine (8.3 mL, 103.2 mmol) and hydroxylamine hydrochloride (4.78 g, 68.8 mmol) to the solution.

  • Heat the reaction mixture to 70°C and stir for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and evaporate the THF under reduced pressure.

  • Add 50 mL of ice-cold water to the residue and stir for 1 hour to precipitate the product.

  • Filter the precipitate and wash twice with cold water.

  • Dry the solid under vacuum to yield 4-cyano-3-methylbenzaldehyde oxime.

Conclusion and Future Perspectives

This compound has proven to be a cornerstone building block in medicinal chemistry, enabling the synthesis of a wide array of potent and selective therapeutic agents. Its inherent reactivity and the strategic placement of its functional groups provide a versatile platform for the generation of novel molecular architectures. The protocols detailed herein offer a practical guide for researchers to harness the synthetic potential of this valuable compound. As the quest for new and improved drugs continues, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in advancing the frontiers of medicine.

References

Troubleshooting & Optimization

"4-Formyl-3-methylbenzonitrile" synthesis side reactions and byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Formyl-3-methylbenzonitrile

Welcome to the Technical Support Center for the synthesis of this compound. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing explanations and actionable solutions.

Problem 1: Low or No Yield of this compound

Q: I am attempting to synthesize this compound via the formylation of 3-methylbenzonitrile, but my yields are consistently low. What are the likely causes and how can I improve them?

A: Low yields in the formylation of 3-methylbenzonitrile can stem from several factors related to the specific formylation method employed. The Vilsmeier-Haack reaction is a common method for this transformation.[1][2]

Potential Causes & Solutions:

  • Sub-optimal Reaction Conditions: The Vilsmeier-Haack reaction is sensitive to temperature and reaction time.

    • Temperature Control: Ensure the reaction is conducted at the optimal temperature. Running the reaction at too low a temperature can lead to an incomplete reaction, while excessively high temperatures can promote the formation of undesired byproducts.

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

  • Reagent Quality and Stoichiometry: The purity and ratio of your reagents are critical.

    • Vilsmeier Reagent: The Vilsmeier reagent (formed from a mixture of a tertiary amide like N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃)) should be freshly prepared.[2] Ensure that the DMF is anhydrous, as moisture can decompose the reagent.

    • Stoichiometry: Carefully control the molar ratios of 3-methylbenzonitrile to the Vilsmeier reagent. An excess of the Vilsmeier reagent can sometimes lead to the formation of di-formylated or other side products.

  • Work-up Procedure: Improper work-up can lead to product loss.

    • Hydrolysis: The intermediate iminium salt must be carefully hydrolyzed to the aldehyde. This is typically achieved by adding the reaction mixture to ice-cold water or a dilute base. Ensure the hydrolysis is complete.

    • Extraction: Use an appropriate organic solvent for extraction and perform multiple extractions to ensure complete recovery of the product from the aqueous layer.

  • Purification: The choice of purification method can significantly impact the final yield.

    • Column Chromatography: If using column chromatography, select a suitable solvent system to effectively separate the desired product from unreacted starting material and byproducts.

    • Crystallization: Recrystallization from an appropriate solvent can be an effective final purification step to obtain a high-purity product.

Problem 2: Presence of Significant Impurities in the Final Product

Q: My final product shows multiple spots on TLC and extra peaks in the NMR spectrum. What are the likely byproducts in the synthesis of this compound and how can I minimize their formation?

A: The formation of byproducts is a common challenge. The nature of these impurities depends on the synthetic route.

Common Byproducts and Mitigation Strategies:

  • Over-oxidation or Incomplete Oxidation (Oxidation of 4-methyl-3-cyanotoluene):

    • Byproduct: 4-Cyano-2-methylbenzoic acid can form if the oxidation is too strong or proceeds for too long. Conversely, incomplete oxidation will leave unreacted starting material.

    • Mitigation: Carefully control the amount of oxidizing agent and monitor the reaction closely. Use milder oxidizing agents if over-oxidation is a persistent issue.

  • Di-formylation or Isomeric Byproducts (Formylation of 3-methylbenzonitrile):

    • Byproduct: Although the directing effects of the methyl and cyano groups favor formylation at the 4-position, small amounts of other isomers can form. Di-formylation is also a possibility, though less common under controlled conditions.

    • Mitigation: Optimize the reaction temperature and stoichiometry of the formylating agent to enhance regioselectivity.

  • Hydrolysis of the Nitrile Group:

    • Byproduct: Under harsh acidic or basic conditions during work-up, the nitrile group can be hydrolyzed to a carboxylic acid, yielding 4-formyl-3-methylbenzoic acid.

    • Mitigation: Use mild conditions for the hydrolysis of the reaction intermediate and during extraction. Avoid prolonged exposure to strong acids or bases.

Troubleshooting Workflow for Impurity Identification:

G cluster_solutions Potential Solutions start Impurity Detected check_sm Check for Starting Material (TLC, NMR) start->check_sm check_overoxidation Check for Carboxylic Acid Peak (IR, NMR) start->check_overoxidation check_isomers Analyze Aromatic Region of NMR for Isomers start->check_isomers solution_sm Optimize Reaction Time/ Temperature check_sm->solution_sm If present solution_overoxidation Adjust Oxidant Stoichiometry/ Use Milder Oxidant check_overoxidation->solution_overoxidation If present solution_isomers Optimize Formylation Conditions (Temp, Reagent Ratio) check_isomers->solution_isomers If present

Caption: A flowchart for identifying and addressing common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • Formylation of 3-methylbenzonitrile: This involves introducing a formyl group onto the benzene ring of 3-methylbenzonitrile. Common formylation reactions include the Vilsmeier-Haack reaction (using DMF and POCl₃) and the Gattermann-Koch reaction (using CO and HCl under pressure with a catalyst).[2][3]

  • Oxidation of 4-methyl-3-cyanotoluene: This method involves the selective oxidation of the methyl group at the 4-position to an aldehyde. A variety of oxidizing agents can be employed for this transformation.

Q2: How do the directing effects of the substituents on 3-methylbenzonitrile influence the formylation reaction?

A2: In 3-methylbenzonitrile, the methyl group is an ortho-, para-directing activator, while the cyano group is a meta-directing deactivator. The formylation occurs predominantly at the 4-position (para to the methyl group and ortho to the cyano group) due to the synergistic directing effects of both substituents. The activating effect of the methyl group and the steric hindrance at the 2-position favor substitution at the 4- and 6-positions. The cyano group directs meta to its position, which also favors the 4- and 6-positions. The 4-position is generally favored over the 6-position due to reduced steric hindrance.

Q3: What are the key safety precautions to consider during the synthesis?

A3: Safety is paramount in any chemical synthesis. For the synthesis of this compound, consider the following:

  • Reagent Handling: Many reagents used in formylation and oxidation are corrosive and/or toxic. For example, phosphorus oxychloride is highly corrosive and reacts violently with water. Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reaction Quenching: The quenching of reactive reagents, such as the Vilsmeier reagent, should be done carefully and slowly by adding the reaction mixture to a large excess of ice to dissipate the heat generated.

  • Solvent Hazards: Organic solvents used in the reaction and purification are often flammable. Ensure there are no ignition sources nearby.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Q4: Can you provide a general experimental protocol for the Vilsmeier-Haack formylation of 3-methylbenzonitrile?

A4: The following is a general, illustrative protocol. Researchers should always consult primary literature and adapt the procedure to their specific laboratory conditions and scale.

Experimental Protocol: Vilsmeier-Haack Formylation

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 3-methylbenzonitrile in a suitable solvent (e.g., dichloroethane) and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the desired reaction temperature (e.g., 60-80 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice and a saturated solution of sodium acetate or sodium bicarbonate to neutralize the acid and hydrolyze the intermediate.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Summary Table:

ParameterTypical Range/ValueNotes
Reactant Ratio 1 : 1.1 - 1.5 (3-methylbenzonitrile : Vilsmeier reagent)A slight excess of the Vilsmeier reagent is often used.
Reaction Temp. 60 - 80 °CTemperature should be optimized for specific substrates.
Reaction Time 2 - 12 hoursMonitor by TLC/HPLC for completion.
Purification Column Chromatography or RecrystallizationChoice of method depends on the purity of the crude product.

References

Technical Support Center: Synthesis of 4-Formyl-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Formyl-3-methylbenzonitrile (CAS No: 27609-91-2). This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this key chemical intermediate. This guide provides in-depth, experience-driven answers to common problems and frequently asked questions, ensuring you can navigate the complexities of your synthesis with confidence.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My Vilsmeier-Haack formylation of 3-methylbenzonitrile is giving a very low yield. What are the likely causes and how can I improve it?

A1: Potential Causes & Solutions

Low yields in the Vilsmeier-Haack formylation of 3-methylbenzonitrile are a common issue, often stemming from the preparation of the Vilsmeier reagent itself or suboptimal reaction conditions. The reactivity of the aromatic ring is modest, requiring careful control over the process.

  • Cause 1: Inactive Vilsmeier Reagent: The electrophile, a chloroiminium ion, is formed from the reaction of a formamide (like N,N-dimethylformamide, DMF) with an activating agent (like phosphorus oxychloride, POCl₃).[1][2] This reagent is moisture-sensitive and can degrade if not prepared and used under anhydrous conditions.

  • Cause 2: Suboptimal Reaction Temperature: The formylation of moderately activated rings requires heating to proceed at a reasonable rate. However, excessive temperatures can lead to reagent decomposition and side reactions. The typical temperature range is between 60-80°C.[3]

  • Cause 3: Incorrect Stoichiometry: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion. A slight excess (1.1 to 1.5 equivalents) is typically recommended to drive the reaction to completion.

Troubleshooting Protocol:

  • Reagent Preparation:

    • Ensure DMF is anhydrous. Use a freshly opened bottle or distill from a suitable drying agent.

    • Under an inert atmosphere (Nitrogen or Argon), slowly add POCl₃ (1.2 eq.) dropwise to ice-cold, anhydrous DMF.

    • Allow the mixture to stir at 0°C for 30-60 minutes to ensure complete formation of the Vilsmeier reagent before adding the substrate.

  • Reaction Execution:

    • Dissolve 3-methylbenzonitrile (1.0 eq.) in a minimal amount of a suitable chlorinated solvent (e.g., chloroform, 1,2-dichloroethane) or use excess DMF as the solvent.[3]

    • Slowly add the substrate solution to the pre-formed Vilsmeier reagent, keeping the temperature low initially.

    • Gradually warm the reaction mixture to 60-80°C and monitor its progress by TLC or LC-MS every 1-2 hours.

  • Workup:

    • After the reaction is complete, cool the mixture in an ice bath.

    • Carefully and slowly quench the reaction by adding it to a stirred mixture of ice and aqueous sodium acetate or sodium carbonate solution. This hydrolyzes the intermediate iminium salt to the final aldehyde product.[2] The quench must be performed cautiously as it is highly exothermic.

Q2: My TLC analysis shows multiple product spots, and I suspect the formation of a regioisomer. How can I confirm this and favor the desired 4-formyl product?

A2: Understanding Regioselectivity

The formation of isomers is a significant challenge. The starting material, 3-methylbenzonitrile, has two potential sites for formylation that are activated by the methyl group (positions 4 and 6).

  • Directing Effects: The methyl group is an activating ortho-, para-director, while the nitrile group is a deactivating meta-director.

    • Position 4: This position is para to the activating methyl group and ortho to the deactivating nitrile group.

    • Position 6: This position is ortho to the activating methyl group and ortho to the deactivating nitrile group.

    • Steric hindrance from the adjacent methyl group can disfavor attack at position 2.

While electronic effects favor formylation at the 4-position (para to the strongest activator), the 6-position can also react, leading to the isomeric impurity 5-methyl-2-formylbenzonitrile .

Confirmation and Mitigation Strategy:

  • Confirmation:

    • NMR Spectroscopy: The most definitive method. The desired 4-formyl product will show three distinct aromatic protons with characteristic coupling patterns. The isomeric byproduct will have a different pattern. Careful 1H and 13C NMR analysis of the crude product or isolated fractions is essential.

    • LC-MS: Can help identify the presence of multiple products with the same mass.

  • Improving Selectivity:

    • Temperature Control: Lowering the reaction temperature can sometimes increase selectivity, favoring the thermodynamically more stable product. However, this may significantly slow down the reaction rate.

    • Choice of Formylating Agent: While POCl₃/DMF is standard, exploring other Vilsmeier-type reagents or alternative formylation methods (e.g., Duff reaction, Rieche formylation) could potentially alter the isomeric ratio, although these are often less efficient for this type of substrate.

Purification of Isomers: Isomers often have very similar polarities, making chromatographic separation difficult.

  • Recrystallization: This is often the most effective method for separating isomers if a suitable solvent system can be found. Try solvent systems like ethyl acetate/hexanes, dichloromethane/petroleum ether, or ethanol/water.[4][5]

  • Optimized Chromatography: Use a high-efficiency silica gel and a shallow solvent gradient to improve separation.

Q3: I've isolated my product, but I see evidence of a carboxylic acid impurity (4-cyano-2-methylbenzoic acid). How did this form and how can I prevent it?

A3: Aldehyde Oxidation

Aromatic aldehydes are susceptible to oxidation to the corresponding carboxylic acid, especially if they are electron-rich. This can happen during the reaction workup or subsequent storage.

  • Cause 1: Aerobic Oxidation During Basic Workup: The aqueous basic workup, while necessary to hydrolyze the iminium intermediate, can facilitate air oxidation of the resulting aldehyde, particularly while heating or stirring for extended periods.

  • Cause 2: Impure Solvents: Solvents like ethers can contain peroxide impurities that can oxidize the aldehyde.

  • Cause 3: Long-term Storage: Exposure to air and light over time can lead to gradual oxidation.

Workflow for Prevention and Removal:

G cluster_prevention Preventative Measures cluster_removal Removal Strategy Workup Perform aqueous workup at low temperature (0-5°C) Inert Blanket with N2/Ar during workup and extraction Dissolve Dissolve crude product in a non-polar solvent (e.g., CH2Cl2) Workup->Dissolve If oxidation still occurs... Storage Store purified aldehyde under N2/Ar in a cool, dark place Extract Wash with a mild base (e.g., 5% NaHCO3 solution) Dissolve->Extract Separate Separate layers; the carboxylate salt moves to the aqueous phase Extract->Separate Dry Dry organic layer (Na2SO4), filter, and concentrate Separate->Dry

References

Stability and storage conditions for "4-Formyl-3-methylbenzonitrile"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Formyl-3-methylbenzonitrile

Welcome to the technical support guide for this compound (CAS No. 27609-91-2). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability, proper handling, and effective use of this compound in your experiments. As Senior Application Scientists, we have compiled this guide based on supplier data, established chemical principles, and field-proven insights to help you navigate potential challenges.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

The stability of this compound is critically dependent on proper storage to prevent degradation. The presence of an aldehyde functional group makes the molecule susceptible to oxidation.

A1: The universally recommended storage condition is 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) .[1][2] The container should be tightly sealed to prevent exposure to air and moisture. Several suppliers explicitly list these conditions to maintain the compound's purity and reactivity.[1][2]

Q2: What is the expected physical appearance of the compound?

A2: this compound is typically supplied as a solid, semi-solid, or lump.[2] The color can range from white to pale yellow or brown. A significant change in color, such as darkening or pronounced yellowing upon storage, may indicate degradation.

Q3: What are the primary safety hazards and handling precautions?

A3: While specific hazard data for this exact compound is limited, related structures like 4-formylbenzonitrile and 4-formyl-3-methoxybenzonitrile are classified as irritants and can be harmful if ingested, inhaled, or absorbed through the skin.[3][4] Therefore, standard laboratory precautions are essential.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[5]

  • Avoid Contact: Prevent direct contact with skin and eyes.[6] In case of contact, rinse the affected area thoroughly with water.[3]

Q4: How should I prepare a stock solution for my experiments?

A4: To maintain the integrity of the compound in solution, it is crucial to use anhydrous solvents and inert atmosphere techniques, especially if the solution will be stored.

Experimental Protocol: Preparation of a Stock Solution

  • Preparation: Dry your glassware thoroughly in an oven (e.g., at 120°C for at least 4 hours) and allow it to cool in a desiccator.

  • Inert Atmosphere: Assemble your glassware (e.g., a flask with a septum) and purge it with a dry, inert gas like argon or nitrogen for several minutes.

  • Weighing: Weigh the required amount of this compound quickly and transfer it to the flask.

  • Solvent Addition: Add the desired volume of anhydrous solvent (e.g., anhydrous DMSO, DMF, or Dichloromethane) using a dry syringe through the septum.

  • Dissolution: Gently swirl or stir the mixture under the inert atmosphere until the solid is fully dissolved.

  • Storage: If the solution is to be stored, keep it in a tightly sealed container (preferably with a septum) at 2-8°C. For extended storage, flushing the headspace with inert gas before sealing is recommended.

Troubleshooting Guide

This section provides solutions to specific issues you might encounter during your experiments.

Q5: My compound has turned yellow/brown during storage. Is it still usable?

A5: A noticeable color change is a primary indicator of potential degradation. The aldehyde group (-CHO) is susceptible to air oxidation, which converts it into a carboxylic acid (-COOH). This impurity, 4-cyano-2-methylbenzoic acid, can interfere with subsequent reactions.

Recommended Action:

  • Purity Check: Before use, verify the compound's purity using an analytical technique like NMR, LC-MS, or HPLC. Look for the appearance of a carboxylic acid proton (~10-12 ppm) in the ¹H NMR spectrum or a new peak with a mass increase of 16 amu in the mass spectrum.

  • Purification: If significant degradation has occurred, purification (e.g., recrystallization or column chromatography) may be necessary. However, for sensitive applications, using a fresh, unopened batch is advisable.

Q6: My reaction yield is lower than expected. Could the reagent have degraded?

A6: Yes, poor reactivity is a common consequence of reagent degradation. If this compound has been improperly stored (i.e., exposed to air, moisture, or light), its effective concentration will be lower due to the presence of impurities.

Troubleshooting Steps:

  • Verify Storage: Confirm that the compound has been stored according to the recommended conditions (2-8°C, inert atmosphere).

  • Run a Control: If possible, run the reaction with a fresh vial of the reagent to compare the results.

  • Check Solvents: Ensure that all solvents and other reagents in your reaction are anhydrous and pure, as contaminants can also inhibit the reaction.

Q7: My analytical data (NMR, MS) shows unexpected peaks. What are the likely byproducts?

A7: The most probable degradation pathway involves the oxidation of the aldehyde.

  • Primary Degradation Product: 4-cyano-2-methylbenzoic acid. This results from the oxidation of the formyl group.

  • Mechanism: This is a common auto-oxidation process for aldehydes, often initiated by light or trace metal impurities and propagated by atmospheric oxygen.

Visualizing Potential Degradation

The following diagram illustrates the primary oxidative degradation pathway for this compound.

DegradationPathway reagent This compound product 4-Cyano-2-methylbenzoic Acid (Impurity) reagent->product Oxidation conditions Air (O₂) Light, Moisture conditions->reagent

Caption: Oxidative degradation of this compound.

Data Summary Table

For quick reference, the key handling and storage parameters are summarized below.

ParameterRecommendationRationale
Storage Temperature 2–8°CMinimizes degradation kinetics.
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation of the aldehyde group.[1][2]
Container Tightly sealed, opaque vialProtects from air, moisture, and light.
Physical Form Solid or semi-solidNote any changes in color or consistency.[2]
Handling In a well-ventilated fume hoodAvoids inhalation of potentially harmful dust.[3]
PPE Gloves, Safety GogglesPrevents skin and eye irritation.[3][4]

References

Technical Support Center: Troubleshooting the Reductive Amination of 4-Formyl-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the reductive amination of 4-Formyl-3-methylbenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Reductive amination is a cornerstone of medicinal chemistry for constructing carbon-nitrogen bonds, but the unique electronic properties of this substrate—featuring a potent electron-withdrawing nitrile group—can present specific challenges.[1][2] This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about planning a reductive amination with this compound.

Q1: What is the general reaction scheme for the reductive amination of this compound?

A1: The reaction proceeds in two main stages: first, the reaction between this compound and an amine (primary or secondary) to form a hemiaminal, which then dehydrates to an imine (from a primary amine) or an iminium ion (from a secondary amine).[3] This intermediate is then reduced in situ by a hydride-based reducing agent to yield the final secondary or tertiary amine product.[3][4]

G cluster_0 Imine/Iminium Ion Formation cluster_1 Reduction aldehyde This compound intermediate Imine/Iminium Ion Intermediate aldehyde->intermediate + Amine - H2O amine Amine (R-NH2) amine->intermediate product Final Amine Product intermediate->product + Reducing Agent (e.g., NaBH(OAc)3) G cluster_workflow Monitoring and Workup Workflow start Start Reaction (Aldehyde + Amine + Reagents) monitor Monitor by TLC/LC-MS (every 1-2 hours) start->monitor check_sm Is Starting Material Consumed? monitor->check_sm check_sm->monitor No (Continue Stirring) quench Quench Reaction (e.g., sat. NaHCO3) check_sm->quench Yes extract Aqueous Workup & Organic Extraction quench->extract dry Dry & Concentrate Organic Phase extract->dry purify Purify Crude Product dry->purify

References

Preventing dimer formation in "4-Formyl-3-methylbenzonitrile" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Formyl-3-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile benzonitrile derivative. Here, we address common challenges, with a particular focus on preventing unwanted dimer formation, and provide field-proven insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is producing a significant amount of a higher molecular weight byproduct. What could be the cause?

A1: The most probable cause of a higher molecular weight byproduct is the formation of a dimer through a self-condensation reaction. Aromatic aldehydes, such as this compound, are susceptible to a reaction known as benzoin condensation .[1][2][3] This reaction involves the head-to-tail coupling of two aldehyde molecules to form an α-hydroxy ketone, also known as a benzoin dimer. The presence of a nucleophilic catalyst, often a base, can initiate this process.[1][2]

Q2: What is the mechanism of benzoin condensation, and why is this compound prone to it?

A2: Benzoin condensation is typically catalyzed by a nucleophile, such as the cyanide ion or an N-heterocyclic carbene.[3] The reaction proceeds through the following key steps:

  • Nucleophilic attack: The catalyst attacks the carbonyl carbon of one aldehyde molecule.

  • Proton transfer: A proton transfer event leads to a polarity reversal of the original carbonyl carbon, turning it into a nucleophile.

  • Dimerization: This nucleophilic intermediate then attacks the carbonyl carbon of a second aldehyde molecule.

  • Catalyst elimination: The catalyst is eliminated, regenerating the catalyst and yielding the benzoin dimer.

This compound is susceptible to this reaction due to the electrophilic nature of its aldehyde carbonyl carbon. The presence of the electron-withdrawing nitrile group can further enhance this electrophilicity, making the aldehyde more prone to nucleophilic attack.[4]

Below is a diagram illustrating the generalized mechanism of benzoin condensation.

Benzoin_Condensation A Aldehyde 1 Int1 Intermediate 1 A->Int1 + Catalyst Cat Catalyst (e.g., CN⁻) Int2 Nucleophilic Intermediate Int1_2->Int2 Rearrangement B Aldehyde 2 Int3 Dimer Intermediate B->Int3 + Aldehyde 2 Dimer Benzoin Dimer Cat_regen Catalyst (regenerated) Int3_2->Dimer Elimination

Caption: Generalized mechanism of Benzoin Condensation.

Troubleshooting Guides

Issue 1: Dimer formation during a base-catalyzed reaction (e.g., Knoevenagel or Claisen-Schmidt condensation).

Potential Cause: The basic conditions required for your primary reaction are also promoting the benzoin condensation side reaction. Strong bases can deprotonate the aldehydic proton, initiating dimerization.[2]

Troubleshooting Steps:

Parameter Recommendation Rationale
Base Selection Use a weaker, non-nucleophilic base.Weaker bases like piperidine, pyridine, or ammonium acetate are often sufficient for Knoevenagel condensations without strongly promoting benzoin condensation.[5][6]
Temperature Control Run the reaction at a lower temperature.Benzoin condensation, like many side reactions, can be suppressed by lowering the reaction temperature.
Reagent Addition Add the base slowly to the reaction mixture.This helps to maintain a low instantaneous concentration of the base, minimizing the rate of the competing dimerization reaction.
Protecting Group Strategy Protect the aldehyde as an acetal before the base-catalyzed step.This is the most robust method to completely prevent dimerization. The acetal group is stable under basic conditions and can be easily removed later.[7][8]

Experimental Protocol: Acetal Protection of this compound

  • Setup: To a round-bottom flask, add this compound (1 equivalent), ethylene glycol (1.5 equivalents), and a suitable solvent such as toluene.

  • Catalyst: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA).

  • Reaction: Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate, then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the protected acetal.

  • Deprotection: The acetal can be easily hydrolyzed back to the aldehyde using aqueous acid (e.g., 1M HCl in acetone) after the desired base-catalyzed reaction is complete.[7]

Acetal_Protection Aldehyde This compound Acetal Protected Acetal Aldehyde->Acetal + Diol, Acid Catalyst Diol Ethylene Glycol Desired_Product Desired Product Acetal->Desired_Product Base-Catalyzed Reaction Acid_Cat Acid Catalyst (e.g., p-TSA) Base_Reaction Base-Catalyzed Reaction Final_Product Final Product (aldehyde restored) Desired_Product->Final_Product Deprotection Deprotection Aqueous Acid

Caption: Workflow for using acetal as a protecting group.

Issue 2: Dimer formation during reductive amination.

Potential Cause: While the primary reaction involves the formation of an imine followed by reduction, certain conditions can still favor dimerization. For instance, if the imine formation is slow, the aldehyde may have sufficient time to dimerize, especially if the reaction is run at elevated temperatures or with basic additives.

Troubleshooting Steps:

Parameter Recommendation Rationale
Reducing Agent Use a mild and selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN).[9][10][11]These reagents are effective at reducing the imine/iminium ion but are less reactive towards the aldehyde, allowing the reductive amination to proceed efficiently without significant reduction of the starting aldehyde.[11]
pH Control Maintain a slightly acidic pH (around 5-6).This pH range facilitates the formation of the iminium ion, which is more readily reduced than the neutral imine, thereby accelerating the desired reaction pathway over dimerization.[9]
One-Pot vs. Stepwise Consider a two-step procedure: first form the imine, then add the reducing agent.This ensures that the aldehyde is consumed before the introduction of conditions that might favor side reactions.

Experimental Protocol: Optimized Reductive Amination

  • Imine Formation: In a suitable solvent like methanol or 1,2-dichloroethane, dissolve this compound (1 equivalent) and the desired primary or secondary amine (1.1 equivalents). Stir at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Cool the mixture in an ice bath and add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent, dry the organic layer, and concentrate. Purify the product by column chromatography if necessary.

References

Technical Support Center: Navigating the Scale-Up Synthesis of 4-Formyl-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Formyl-3-methylbenzonitrile. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from the laboratory bench to pilot or manufacturing scale. Scaling up chemical processes introduces challenges that are often not apparent in small-scale experiments, including issues with heat transfer, mass transfer, reaction control, and purification.[1][2] This document provides in-depth, field-proven insights in a question-and-answer format to address the specific hurdles you may encounter.

Section 1: Common Synthetic Pathway & Associated Scale-Up Hurdles

The most prevalent and industrially viable route to this compound begins with the regioselective functionalization of 3,4-dimethylbenzonitrile. This two-step process, involving radical bromination followed by oxidation or hydrolysis, is favored for its use of readily available starting materials. However, each step presents distinct challenges at scale.

Synthetic_Pathway cluster_0 Step 1: Radical Bromination cluster_1 Step 2: Oxidation/Hydrolysis Start 3,4-Dimethylbenzonitrile Intermediate 4-(Bromomethyl)-3-methylbenzonitrile Start->Intermediate  NBS, Radical Initiator (AIBN)  Non-polar solvent (e.g., CCl₄, Chlorobenzene)   Final This compound Intermediate->Final  Oxidizing Agent (e.g., DMSO, NaIO₄)  or Hydrolysis Conditions  

Caption: Primary synthetic route for this compound.

The primary difficulties in this process revolve around controlling the selectivity of the bromination and achieving an efficient, clean, and scalable conversion of the benzylic bromide to the final aldehyde product. Minor side reactions at the lab scale can become major impurity issues during scale-up, complicating purification and impacting final product quality.[2]

Section 2: Troubleshooting Guide

This section directly addresses common problems encountered during the scale-up synthesis.

Reaction Control & Selectivity Issues

Question 1: My radical bromination of 3,4-dimethylbenzonitrile is non-selective, yielding a significant amount of the undesired 3-(bromomethyl)-4-methylbenzonitrile isomer. How can I improve regioselectivity for the 4-position?

Answer: This is a critical challenge rooted in the similar reactivity of the two benzylic positions. While the 4-methyl group is slightly more activated due to electronic effects, the difference is small. Achieving high selectivity requires careful optimization of reaction conditions.

  • Causality: The selectivity of free-radical bromination is influenced by the stability of the benzylic radical intermediate. While subtle, the radical at the 4-position (para to the cyano group) is generally favored. However, under aggressive conditions, this selectivity is lost.

  • Actionable Solutions:

    • Control Reagent Addition: Add the N-Bromosuccinimide (NBS) slurry or solution portion-wise or via slow, continuous addition. This keeps the concentration of the bromine radical low, favoring the reaction with the more reactive methyl group.

    • Initiator Choice and Concentration: Use a lower concentration of a suitable radical initiator like Azobisisobutyronitrile (AIBN). Over-generation of radicals can decrease selectivity. Consider initiators with a well-defined decomposition rate at your chosen reaction temperature.

    • Temperature Management: Maintain a consistent and moderate reaction temperature (typically the reflux temperature of the solvent, e.g., 77°C for CCl₄). Runaway temperatures dramatically reduce selectivity.

    • Solvent Choice: While historically CCl₄ was used, safer alternatives like chlorobenzene or heptane are common in scale-up. The solvent can influence the reaction kinetics and should be validated.

A protocol for benzylic bromination using NBS and AIBN is a standard procedure in organic synthesis.[3]

Question 2: I'm observing significant amounts of 4-(dibromomethyl)-3-methylbenzonitrile and other over-brominated byproducts. What are the causes and how can I minimize them?

Answer: The formation of dibromo- and other over-brominated species is a common issue when the desired mono-brominated product is of comparable reactivity to the starting material.

  • Causality: Once the first bromine is added, the resulting benzylic bromide can still undergo further radical abstraction and bromination. This is especially true if localized concentrations of NBS or radicals are high.

  • Actionable Solutions:

    • Strict Stoichiometric Control: Use a slight sub-stoichiometric amount of NBS (e.g., 0.95-0.98 equivalents) relative to the 3,4-dimethylbenzonitrile. This ensures that the starting material is the species in excess, statistically favoring mono-bromination.

    • In-Process Control (IPC): Monitor the reaction closely using High-Performance Liquid Chromatography (HPLC). Stop the reaction (e.g., by cooling and quenching) once the starting material is consumed to a target level (e.g., >95%). Do not push the reaction to 100% conversion, as this will invariably lead to over-bromination.

    • Efficient Mixing: In large reactors, poor mixing can create "hot spots" with high local concentrations of NBS.[4] Ensure the reactor's agitation is sufficient to maintain a homogenous slurry/solution.

Oxidation & Hydrolysis Issues

Question 3: The conversion of 4-(bromomethyl)-3-methylbenzonitrile to the aldehyde is resulting in low yields and significant byproduct formation (e.g., benzylic alcohol, dibenzyl ether). What are some robust, scalable oxidation/hydrolysis methods?

Answer: The choice of method for converting the benzylic bromide to the aldehyde is critical for a successful scale-up. Methods that work well in a flask, such as those using heavy metals like silver nitrate, are often not economically or environmentally viable on a large scale.[5][6]

  • Causality: Benzylic bromides are susceptible to nucleophilic substitution. Simple hydrolysis often leads to the corresponding alcohol, which can then form ether byproducts. A successful method must favor oxidation over substitution or use a controlled hydrolysis pathway.

  • Actionable Solutions: Several scalable methods can be employed. The best choice depends on your facility's capabilities, cost constraints, and environmental regulations.

MethodKey ReagentsTypical ConditionsPros for Scale-UpCons for Scale-Up
DMSO Oxidation (Kornblum) Dimethyl sulfoxide (DMSO), Sodium bicarbonate (NaHCO₃)100-150 °CInexpensive reagents, generally clean reaction.Requires high temperatures, potential for byproduct dimethyl sulfide (odor), can be difficult to drive to completion.
Sommelet Reaction Hexamethylenetetramine (HMTA), followed by acidic hydrolysisEthanol/WaterAvoids over-oxidation, uses low-cost reagents.Often requires long reaction times, workup can be complex.
Oxidative Cleavage Sodium periodate (NaIO₄), catalytic Osmium tetroxide (OsO₄)Water/THFHigh yields can be achieved.[7]Osmium tetroxide is highly toxic and expensive, requiring careful handling and recovery. Not ideal for large scale.
Direct Oxidation Manganese dioxide (MnO₂)Dichloromethane, refluxCan be effective for activated systems.[8]Requires a large excess of solid MnO₂, leading to significant waste and filtration challenges.

For many processes, the Kornblum (DMSO) oxidation offers the best balance of cost, efficiency, and scalability, provided that thermal control and off-gas management are properly addressed.

Troubleshooting_Workflow start Low Yield or Purity Issue in Final Product check_crude Analyze Crude Product by HPLC/GC-MS start->check_crude brom_issue High Level of Starting Material or Isomeric Byproducts? check_crude->brom_issue brom_sol Troubleshoot Bromination: - Check NBS stoichiometry - Verify initiator activity - Optimize temperature & addition rate brom_issue->brom_sol Yes ox_issue High Level of Benzylic Alcohol, Ether, or Bromide Intermediate? brom_issue->ox_issue No ox_sol Troubleshoot Oxidation/Hydrolysis: - Ensure anhydrous conditions (if needed) - Check oxidant quality/activity - Increase reaction time or temperature cautiously ox_issue->ox_sol Yes pur_issue Product appears pure in crude, but yield is low after workup? ox_issue->pur_issue No pur_sol Troubleshoot Purification: - Check for product loss in aqueous washes - Optimize crystallization solvent/conditions - Analyze mother liquor for lost product pur_issue->pur_sol Yes

Caption: Decision workflow for troubleshooting low yield/purity issues.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What are the critical process parameters (CPPs) to monitor during the radical bromination step?

The most critical parameters are:

  • Temperature: Directly impacts reaction rate and selectivity. Must be kept within a narrow, validated range.

  • Reagent Stoichiometry: The ratio of substrate to NBS is crucial for minimizing over-bromination.

  • Addition Rate: The rate of NBS addition controls the instantaneous concentration of radicals, affecting selectivity and thermal safety.

  • Agitation Speed: Ensures homogenous mixing, which is vital for consistent heat transfer and preventing localized reactions.[1]

FAQ 2: What analytical techniques are essential for in-process control (IPC) and final product release?

  • For IPC: HPLC is indispensable. It allows for quantitative monitoring of the consumption of starting material and the formation of the mono-bromo intermediate, isomers, and di-bromo byproducts. This data is used to determine the reaction endpoint.

  • For Final Product Release:

    • HPLC: To determine purity and quantify any impurities.

    • GC-MS: To identify volatile impurities and confirm the structure of byproducts.

    • NMR (¹H and ¹³C): To confirm the structure of the final product.

    • Melting Point: As a simple indicator of purity.

FAQ 3: What are the primary safety precautions when handling the reagents involved in this synthesis at scale?

  • N-Bromosuccinimide (NBS): Is a corrosive solid and a strong oxidizing agent. Avoid inhalation of dust and contact with skin/eyes. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]

  • Radical Initiators (e.g., AIBN, Benzoyl Peroxide): Can be thermally unstable and potentially explosive. Store at recommended temperatures and avoid shock or friction.

  • Brominated Intermediates: Benzylic bromides are lachrymators (tear-inducing) and skin irritants. Handle them in a fume hood.

  • Thermal Hazards: The radical bromination can be exothermic. A proper reactor cooling system and a quench plan are essential to prevent thermal runaway.[2] Always perform a safety assessment before scaling up.[10]

Section 4: Example Scale-Up Protocol

This protocol is a representative example and must be adapted and optimized for your specific equipment and safety procedures.

Step 1: Regioselective Bromination of 3,4-Dimethylbenzonitrile

  • Reactor Setup: Charge a suitable, dry glass-lined reactor with 3,4-dimethylbenzonitrile (1.0 eq) and chlorobenzene (10 volumes). Begin agitation.

  • Inerting: Purge the reactor with nitrogen to create an inert atmosphere.

  • Heating: Heat the solution to 75-80 °C.

  • Initiator Addition: In a separate vessel, dissolve AIBN (0.02 eq) in a small amount of chlorobenzene. Add this solution to the reactor.

  • NBS Addition: Begin the slow, portion-wise addition of N-Bromosuccinimide (0.98 eq). Monitor the internal temperature closely to control the exotherm. Maintain the temperature between 80-85 °C.

  • IPC Monitoring: After the addition is complete, hold the reaction at temperature. Take samples every 30-60 minutes and analyze by HPLC.

  • Reaction Completion & Quench: Once the starting material is consumed to <5%, cool the reactor to 20 °C. Quench the reaction by adding water (5 volumes).

  • Work-up: Separate the organic layer. Wash it with a sodium bisulfite solution to remove any residual bromine, followed by a water wash.

  • Solvent Swap: Concentrate the organic layer under vacuum to remove the chlorobenzene. The crude 4-(bromomethyl)-3-methylbenzonitrile can be taken directly to the next step or purified if necessary.

Step 2: Oxidation to this compound (Kornblum Method)

  • Reactor Setup: Charge the reactor containing the crude benzylic bromide with Dimethyl sulfoxide (DMSO, 5 volumes) and Sodium Bicarbonate (2.0 eq).

  • Heating: Under a nitrogen atmosphere, slowly heat the mixture to 130-140 °C. Monitor for off-gassing (dimethyl sulfide).

  • IPC Monitoring: Hold at temperature for 4-8 hours, monitoring by HPLC until the bromide intermediate is <2%.

  • Cooling & Quench: Cool the reaction mixture to room temperature. Slowly add a large volume of water (20 volumes). The product should precipitate as a solid.

  • Isolation: Stir the slurry for 1-2 hours to ensure complete precipitation. Filter the solid product.

  • Washing: Wash the filter cake thoroughly with water to remove DMSO and salts.

  • Drying: Dry the solid product under vacuum at 50-60 °C to a constant weight.

  • Purification (if needed): The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., isopropanol/water or toluene/heptane) to achieve the desired purity specifications.

References

Technical Support Center: Investigating the Degradation Pathways of 4-Formyl-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Formyl-3-methylbenzonitrile. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to support your experimental work on the degradation of this compound. As a key intermediate in various synthetic processes, understanding its stability and degradation profile is critical for process optimization, impurity profiling, and ensuring the quality of final products.

This document moves beyond a simple recitation of facts to provide a foundational understanding of the potential degradation pathways of this compound, grounded in established chemical principles and analogous compound behavior. While specific degradation studies on this molecule are not extensively reported in publicly available literature, we can infer likely degradation routes based on its functional groups: a nitrile, an aldehyde, and a methyl group on a benzonitrile core.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and degradation of this compound.

Q1: What are the most probable degradation pathways for this compound?

A1: Based on its chemical structure, this compound is susceptible to degradation primarily through two pathways: hydrolysis of the nitrile group and oxidation of the aldehyde and methyl groups.

  • Hydrolytic Pathway: The nitrile group (-CN) can undergo hydrolysis under acidic or basic conditions. This typically proceeds in two steps: first to an amide (4-formyl-3-methylbenzamide) and then to a carboxylic acid (4-formyl-3-methylbenzoic acid) with the release of ammonia.[1][2]

  • Oxidative Pathway: The aldehyde group (-CHO) is prone to oxidation, converting it to a carboxylic acid (4-cyano-2-methylbenzoic acid). The methyl group (-CH₃) can also be oxidized, potentially forming a hydroxymethyl or further, a carboxylic acid group, though this typically requires stronger oxidizing conditions.

Q2: What are the expected major degradation products?

A2: The major degradation products will depend on the specific conditions (pH, temperature, presence of oxidizing agents). The most likely products are:

  • 4-Formyl-3-methylbenzamide: From the partial hydrolysis of the nitrile group.

  • 4-Formyl-3-methylbenzoic acid: From the complete hydrolysis of the nitrile group.

  • 4-Cyano-2-methylbenzoic acid: From the oxidation of the aldehyde group.

Under conditions where both hydrolysis and oxidation can occur, dicarboxylic acid derivatives could also be formed.

Q3: Is this compound susceptible to microbial degradation?

A3: Yes, aromatic nitriles can be degraded by various microorganisms.[3][4] The primary microbial degradation pathways for nitriles involve two key enzymes: nitrilase and nitrile hydratase.[1][2]

  • Nitrilase Pathway: This enzyme directly hydrolyzes the nitrile group to a carboxylic acid and ammonia.[1][2]

  • Nitrile Hydratase/Amidase Pathway: This is a two-step process where nitrile hydratase first converts the nitrile to an amide, which is then hydrolyzed to a carboxylic acid by an amidase.[1][2]

Therefore, microbial degradation would likely yield 4-formyl-3-methylbenzoic acid as a key metabolite. Further degradation of the aromatic ring can occur through various microbial pathways, eventually leading to mineralization (conversion to CO₂ and water).[5]

Q4: What analytical techniques are recommended for monitoring the degradation of this compound?

A4: A combination of chromatographic and spectroscopic techniques is ideal for monitoring the degradation and identifying the products.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the most common method for separating and quantifying this compound and its degradation products. A reverse-phase C18 column is typically suitable.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown degradation products by providing molecular weight and fragmentation information.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, particularly for more volatile degradation products, though derivatization may be necessary for polar compounds like carboxylic acids.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for the definitive structural elucidation of isolated degradation products.[9]

Part 2: Troubleshooting Guide for Degradation Studies

This section provides solutions to common problems encountered during the experimental investigation of this compound degradation.

Problem Potential Cause(s) Recommended Solution(s)
No or very little degradation observed. Stress conditions are too mild (e.g., low temperature, short duration, low concentration of acid/base/oxidant).Increase the severity of the stress conditions. For example, increase the temperature in 10°C increments, extend the exposure time, or use a higher concentration of the stressor. The goal is to achieve 5-20% degradation to identify the primary degradation products.[10]
Complete or near-complete degradation of the parent compound. Stress conditions are too harsh.Reduce the severity of the stress conditions (e.g., lower temperature, shorter duration, lower concentration of the stressor).[10]
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase composition or pH. Co-elution of the parent compound with degradation products.Optimize the mobile phase by adjusting the organic solvent ratio, buffer concentration, or pH. Consider using a gradient elution method to improve separation. Neutralizing the sample before injection can also improve peak shape.
Mass imbalance (the sum of the parent compound and degradation products is not close to 100%). Some degradation products are not detected by the UV detector (lack a suitable chromophore). Degradation products are volatile or have precipitated.Use a mass-sensitive detector like a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) to detect compounds with poor UV absorbance. Ensure that all degradation products are soluble in the sample diluent.
Inconsistent results in microbial degradation studies. The microbial culture is not adapted to the substrate. The substrate concentration is toxic to the microorganisms.Acclimatize the microbial culture to this compound by gradually increasing its concentration. Determine the optimal, non-toxic concentration of the substrate through preliminary experiments.

Part 3: Experimental Protocols and Workflows

This section provides detailed protocols for conducting degradation studies on this compound.

Protocol 1: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule.[7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

2. Acidic Hydrolysis:

  • Mix an aliquot of the stock solution with an equal volume of 1 N HCl.

  • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw a sample, neutralize it with 1 N NaOH, and dilute with the mobile phase for HPLC analysis.

3. Basic Hydrolysis:

  • Mix an aliquot of the stock solution with an equal volume of 1 N NaOH.

  • Follow the same incubation and sampling procedure as for acidic hydrolysis, neutralizing the samples with 1 N HCl.

4. Oxidative Degradation:

  • Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.

  • Incubate at room temperature for a defined period, monitoring the degradation.

  • Analyze the samples directly by HPLC.

5. Photolytic Degradation:

  • Expose the stock solution in a photostable container to a light source (e.g., UV lamp at 254 nm or a photostability chamber).

  • Concurrently, keep a control sample in the dark.

  • Analyze both the exposed and control samples at various time points.

6. Thermal Degradation:

  • Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C).

  • Analyze samples at different time points.

Workflow for Degradation Product Identification

G cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Isolation & Characterization cluster_3 Pathway Elucidation A Perform Forced Degradation (Acid, Base, Oxidation, Light, Heat) B HPLC-UV Analysis (Monitor Degradation) A->B Analyze Samples C LC-MS Analysis (Tentative Identification) B->C If Degradation > 5% D Preparative HPLC (Isolate Degradation Products) C->D For Unknown Peaks E NMR & HRMS (Structural Elucidation) D->E Characterize Pure Compounds F Propose Degradation Pathways E->F Based on Structures

Caption: Workflow for the identification of degradation products.

Part 4: Visualizing Degradation Pathways

The following diagrams illustrate the proposed degradation pathways of this compound.

Proposed Hydrolytic Degradation Pathway

G A This compound B 4-Formyl-3-methylbenzamide A->B +H₂O (Acid/Base) C 4-Formyl-3-methylbenzoic acid B->C +H₂O (Acid/Base)

Caption: Proposed hydrolytic degradation pathway.

Proposed Oxidative Degradation Pathway

G A This compound B 4-Cyano-2-methylbenzoic acid A->B Oxidation ([O])

Caption: Proposed oxidative degradation pathway of the aldehyde group.

Proposed Microbial Degradation Pathways

G cluster_0 Nitrilase Pathway cluster_1 Nitrile Hydratase/Amidase Pathway A This compound B 4-Formyl-3-methylbenzoic acid A->B Nitrilase C This compound D 4-Formyl-3-methylbenzamide C->D Nitrile Hydratase E 4-Formyl-3-methylbenzoic acid D->E Amidase

Caption: Proposed microbial degradation pathways.

References

Technical Support Center: A Guide to Improving Yield and Purity of 4-Formyl-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, chemists, and process development professionals working with 4-Formyl-3-methylbenzonitrile (CAS No: 27609-91-2). This molecule, a key building block in the synthesis of various pharmaceuticals and advanced materials, presents unique challenges in achieving high yield and purity.[1][2] This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your synthetic and purification protocols.

Frequently Asked Questions (FAQs)

Q1: What are the principal synthetic routes for preparing this compound?

There are several established methods, with the choice often depending on scale, available starting materials, and safety considerations. The most common routes start from 3,4-dimethylbenzonitrile or a related toluene derivative.

  • Selective Oxidation of a Methyl Group: A primary method involves the selective oxidation of the methyl group at the 4-position of 3,4-dimethylbenzonitrile. This requires careful selection of an oxidizing agent to avoid over-oxidation to the carboxylic acid or oxidation of the other methyl group.

  • Bromination followed by Hydrolysis: This two-step approach is analogous to methods used for similar benzaldehydes.[3] It involves the free-radical bromination of the 4-methyl group to form a dibromomethyl intermediate, which is then hydrolyzed to the aldehyde.[3][4] This method can be robust but requires handling of corrosive brominating agents and careful control of the hydrolysis step.[5]

  • Formylation of 3-Methylbenzonitrile: Direct formylation methods, such as the Vilsmeier-Haack reaction, can be employed. However, regioselectivity can be a significant challenge, potentially leading to a mixture of isomers that are difficult to separate.[6]

Q2: What are the critical physical and chemical properties of this compound?

Understanding the compound's properties is essential for handling, reaction optimization, and purification.

PropertyValueSource
CAS Number 27609-91-2[7]
Molecular Formula C₉H₇NO[8]
Molecular Weight 145.16 g/mol [8]
Physical Form Solid, semi-solid, or lump[7]
Purity (Typical) ~97%[7]
Storage Inert atmosphere, 2-8°C[7]

The molecule contains three reactive functional groups: a nitrile, an aldehyde, and an aromatic ring. The aldehyde is susceptible to both oxidation (to a carboxylic acid) and reduction (to an alcohol).

Q3: Which analytical techniques are best for assessing the purity of this compound?

High-Performance Liquid Chromatography (HPLC) is the primary and most effective method for determining the purity of substituted benzonitriles.[9]

  • Method: A reverse-phase HPLC method using a C18 column is typically effective.

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (like formic or trifluoroacetic acid) can provide excellent separation of the target compound from common impurities like the starting material or over-oxidized byproducts.[10]

  • Detection: UV detection at 210 nm or 254 nm is standard for aromatic compounds.[2]

Other useful techniques include:

  • NMR Spectroscopy: ¹H NMR can confirm the structure and identify major impurities.

  • Gas Chromatography (GC): Suitable if the compound and its impurities are thermally stable and volatile.

  • LC-MS: Confirms the molecular weight of the product and helps in identifying unknown impurity peaks.[9]

Q4: What are the recommended storage conditions for this compound?

To maintain its integrity, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[7] This minimizes the risk of slow oxidation of the aldehyde group to the corresponding carboxylic acid upon exposure to air.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a direct, cause-and-effect format.

Problem 1: Consistently Low Reaction Yield

Low yields are a frequent challenge in multi-step organic synthesis.[11][12] The key is to systematically identify the source of product loss.

How to Diagnose: Monitor the reaction progress using TLC or HPLC. The persistence of a significant amount of starting material after the expected reaction time indicates an incomplete conversion.

Solutions:

  • Reagent Quality: Ensure all reagents and solvents are pure and anhydrous, especially for moisture-sensitive reactions like formylations or those involving organometallics.[6] Water can quench reagents and catalysts.

  • Reaction Time & Temperature: Low temperatures can significantly slow reaction kinetics.[13] If the reaction has stalled, consider incrementally increasing the temperature or extending the reaction time. Always monitor for potential side product formation at higher temperatures.

  • Stoichiometry: Inaccurately measured reagents can lead to incomplete reactions. Double-check all calculations and ensure precise weighing and transfer of materials.[11]

How to Diagnose: The appearance of new, unexpected spots on a TLC plate or peaks in an HPLC chromatogram suggests the formation of byproducts.

Solutions:

  • Over-oxidation: The aldehyde is easily oxidized to a carboxylic acid. Use milder, more selective oxidizing agents or carefully control the stoichiometry of a stronger oxidant. Running the reaction at a lower temperature can also improve selectivity.

  • Di-formylation/Polymerization: In some formylation reactions, multiple formyl groups can be added, or resin-like polymers can form.[14] To mitigate this, adjust the stoichiometry by reducing the amount of the formylating agent and maintain the lowest effective temperature.[14]

  • Incorrect Regioselectivity: If direct formylation is used, a mixture of isomers may result. Improving selectivity often requires screening different catalysts, solvents, or formylating agents.

LowYieldWorkflow start Low Yield Observed check_completion Monitor Reaction by TLC/HPLC Is Starting Material (SM) Present? start->check_completion incomplete Incomplete Reaction check_completion->incomplete Yes complete SM Consumed Check for Side Products check_completion->complete No solution_incomplete Solutions: 1. Check Reagent Quality 2. Increase Temp/Time 3. Adjust Stoichiometry incomplete->solution_incomplete side_products Side Products Detected complete->side_products Yes no_side_products No Major Side Products Product Lost During Workup? complete->no_side_products No solution_side_products Solutions: 1. Use Milder Reagents 2. Lower Temperature 3. Control Stoichiometry side_products->solution_side_products solution_workup Solutions: 1. Optimize Extraction pH 2. Check Solvent Polarity 3. Minimize Transfers no_side_products->solution_workup

Caption: A decision tree for troubleshooting low reaction yields.

Problem 2: Product Purity is Below Specification (>97%)

Achieving high purity often requires a combination of optimized reaction conditions and a robust purification strategy.

How to Remove:

  • Recrystallization: This is often the most effective method. A good recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures, while dissolving the starting material well at all temperatures (or not at all).

  • Column Chromatography: If recrystallization fails, silica gel chromatography can separate compounds with different polarities. The aldehyde product is more polar than the dimethyl starting material.

How to Remove:

  • Aqueous Base Wash: This acidic impurity can be easily removed during the workup. Wash the organic layer containing the crude product with a dilute aqueous base solution (e.g., 5% sodium bicarbonate or sodium carbonate). The carboxylic acid will be deprotonated to its salt form and move into the aqueous layer.

  • Recrystallization: If the impurity persists, a carefully chosen recrystallization can also be effective.

How to Remove:

  • Ensure Complete Hydrolysis: Extend the hydrolysis reaction time or increase the temperature to ensure all benzylic bromide intermediates are converted to the final aldehyde.

  • Aqueous Quench: A wash with a mild reducing agent like sodium bisulfite can help quench any remaining reactive bromine species.

PurificationStrategy crude Crude Product in Organic Solvent acid_wash Wash with Dilute Acid (Removes Basic Impurities) crude->acid_wash base_wash Wash with Dilute Base (e.g., NaHCO₃) (Removes Acidic Impurities like R-COOH) acid_wash->base_wash brine_wash Wash with Brine (Removes Residual Water) base_wash->brine_wash dry Dry over Na₂SO₄ or MgSO₄ brine_wash->dry concentrate Concentrate in vacuo dry->concentrate purify Final Purification concentrate->purify recrystallization Recrystallization purify->recrystallization If Crystalline Solid chromatography Column Chromatography purify->chromatography If Oil or Recrystallization Fails

Caption: A generalized workflow for the purification of an organic product.

Validated Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol assumes the crude this compound is a solid containing non-polar impurities.

Table 2: Common Solvents for Recrystallization of Aromatic Compounds [15][16]

Solvent SystemPolarityComments
Ethanol/WaterPolarGood for moderately polar compounds. Dissolve in hot ethanol, add water dropwise until cloudy.
TolueneNon-polarExcellent for aromatic compounds, but high boiling point.
Ethyl Acetate/HexanesMedium/Non-polarA versatile system. Dissolve in minimal hot ethyl acetate, add hexanes until cloudy.
Dichloromethane/HexanesMedium/Non-polarGood for less polar compounds, but DCM is volatile.

Step-by-Step Methodology:

  • Solvent Selection: Perform a small-scale test to find a suitable solvent system (e.g., Ethyl Acetate/Hexanes). The crude solid should be sparingly soluble at room temperature but fully soluble when hot.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add hexanes to the hot solution until it becomes persistently cloudy. Add a few drops of hot ethyl acetate to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purity Analysis by HPLC

Instrumentation and Conditions:

  • HPLC System: Standard analytical HPLC with UV detector.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.[2]

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the sample at approximately 1 mg/mL in acetonitrile.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Analysis:

  • Inject the sample and record the chromatogram.

  • Calculate the purity by dividing the peak area of the main product by the total area of all peaks (Area % method).

References

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 4-Formyl-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 4-Formyl-3-methylbenzonitrile. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data reporting to explain the causal relationships between molecular structure and spectral output. We will compare expected data with that of structurally similar molecules to provide a robust framework for structural verification.

The molecular structure of this compound (C₉H₇NO), with a molecular weight of 145.16 g/mol , incorporates a benzonitrile core substituted with a formyl (-CHO) and a methyl (-CH₃) group.[1][2] This unique arrangement of functional groups—an electron-withdrawing aldehyde and nitrile, and an electron-donating methyl group—creates a distinct electronic environment that is clearly elucidated through spectroscopic techniques.

Part 1: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Analysis

¹H NMR spectroscopy is the cornerstone for identifying the hydrogen framework of a molecule. For this compound, we anticipate four distinct signals corresponding to the aldehyde proton, the three aromatic protons, and the methyl protons.

Expected Spectral Features & Comparative Analysis:

  • Aldehyde Proton (-CHO): This proton is highly deshielded due to the strong electron-withdrawing nature of the adjacent carbonyl oxygen. It is expected to appear as a singlet far downfield, typically in the range of δ 9.9-10.1 ppm. This is consistent with data for similar aromatic aldehydes, such as 4-methylbenzaldehyde, where the aldehyde proton appears at δ 9.96 ppm.[3]

  • Aromatic Protons (Ar-H): The three protons on the benzene ring will exhibit splitting patterns based on their coupling with neighboring protons.

    • H-5: This proton is ortho to the electron-withdrawing nitrile group and will likely be a doublet.

    • H-2: This proton is ortho to the formyl group and will appear as a singlet or a narrowly split doublet.

    • H-6: This proton is situated between the other two aromatic protons and is expected to be a doublet of doublets. The electron-withdrawing formyl and nitrile groups will shift these protons downfield into the δ 7.5-8.0 ppm region.

  • Methyl Protons (-CH₃): The methyl group protons are attached to an aromatic ring and are expected to appear as a sharp singlet. The typical chemical shift for an aryl methyl group is around δ 2.4-2.6 ppm, as seen in 4-methylbenzonitrile (δ 2.42 ppm) and 3-methylbenzonitrile (δ 2.53 ppm).[3]

Table 1: Predicted ¹H NMR Data for this compound vs. Analogous Compounds

Proton Assignment Predicted Shift (δ, ppm) for this compound Multiplicity Comparative Data (δ, ppm) Reference Compound
Aldehyde (-CHO)9.9 - 10.1Singlet (s)9.964-Methylbenzaldehyde[3]
Aromatic (H-2, H-5, H-6)7.5 - 8.0Multiplet (m)7.27, 7.524-Methylbenzonitrile[3]
Methyl (-CH₃)2.5 - 2.6Singlet (s)2.424-Methylbenzonitrile[3]
Experimental Protocol for ¹H NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire the spectrum using standard parameters, including a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Co-add 16-64 scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation to the Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift axis to the TMS signal. Integrate the signals to determine the relative proton ratios.

Workflow for NMR Data Acquisition and Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing cluster_analysis Spectral Analysis Prep1 Dissolve 5-10 mg of Sample in CDCl₃ Prep2 Add TMS Internal Standard Prep1->Prep2 Prep3 Transfer to NMR Tube Prep2->Prep3 Acq1 Tune & Shim Spectrometer Prep3->Acq1 Acq2 Acquire FID (16-64 Scans) Acq1->Acq2 Proc1 Fourier Transform Acq2->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Calibrate to TMS (0.00 ppm) Proc2->Proc3 Proc4 Integrate Peaks Proc3->Proc4 Analysis1 Assign Chemical Shifts (δ) Proc4->Analysis1 Analysis2 Analyze Splitting Patterns (J-coupling) Analysis1->Analysis2 Analysis3 Confirm Structure Analysis2->Analysis3

Caption: Standard workflow for NMR sample preparation, data acquisition, processing, and analysis.

Part 2: Carbon-13 (¹³C) NMR Spectroscopy Analysis

¹³C NMR provides critical information about the carbon skeleton of a molecule. For this compound, nine distinct carbon signals are expected, as there are no elements of symmetry in the molecule.

Expected Spectral Features:

  • Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon is significantly deshielded and is expected to appear in the δ 190-195 ppm range.[3]

  • Nitrile Carbon (-C≡N): The nitrile carbon typically resonates in the δ 117-120 ppm region.[3]

  • Aromatic Carbons: Six unique signals are expected for the aromatic carbons.

    • The two quaternary carbons (C-1 and C-4, attached to the CN and CHO groups) will be downfield.

    • The quaternary carbon attached to the methyl group (C-3) will also be distinct.

    • The three aromatic carbons bonded to hydrogen (C-2, C-5, C-6) will appear in the typical aromatic region of δ 120-140 ppm.

  • Methyl Carbon (-CH₃): The methyl carbon is the most shielded and will appear far upfield, typically around δ 20-22 ppm.[3]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Shift (δ, ppm) Reference Range/Compound Data (δ, ppm)
Aldehyde (C=O)190 - 195192.6 (for 3-methylbenzaldehyde)[3]
Aromatic C-1 (-C-CN)110 - 115112.2 (for benzonitrile)[3]
Aromatic C-4 (-C-CHO)135 - 140136.5 (for 3-methylbenzaldehyde)[3]
Aromatic C-H125 - 135128.9, 132.0, 132.6 (for benzonitrile)[3]
Aromatic C-3 (-C-CH₃)138 - 142138.8 (for 3-methylbenzonitrile)[3]
Nitrile (-C≡N)117 - 120118.6 (for benzonitrile)[3]
Methyl (-CH₃)20 - 2220.8 (for 3-methylbenzonitrile)[3]

Note: These are typical values and can vary based on solvent and other functional groups.[4]

Part 3: Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering definitive confirmation of its elemental composition and structure.

Expected Mass Spectrum:

The molecular formula of this compound is C₉H₇NO, with a monoisotopic mass of approximately 145.05 Da.[1][5]

  • Molecular Ion (M⁺•): In an electron ionization (EI) spectrum, a strong molecular ion peak is expected at m/z 145.

  • Adduct Ions: In softer ionization techniques like electrospray ionization (ESI), common adducts are expected:

    • [M+H]⁺: m/z 146.06

    • [M+Na]⁺: m/z 168.04

  • Key Fragmentation Pathways: The primary fragmentation will involve the loss of the substituents.

    • Loss of H• radical: A peak at m/z 144 ([M-1]⁺), resulting from the loss of the aldehydic hydrogen, is highly probable.

    • Loss of CO: A peak at m/z 117 ([M-28]⁺) from the loss of carbon monoxide from the formyl group.

    • Loss of HCN: A subsequent loss of hydrogen cyanide from the benzonitrile ring could lead to further fragments.

Table 3: Predicted Mass Spectrometry Data for this compound

m/z Value Interpretation Source
145.05Molecular Ion [M]⁺•Predicted[1][5]
146.06Protonated Molecule [M+H]⁺Predicted[5]
168.04Sodiated Adduct [M+Na]⁺Predicted[5]
144.05Loss of Hydrogen Radical [M-H]⁺Predicted Fragmentation
117.06Loss of Carbon Monoxide [M-CO]⁺Predicted Fragmentation
Experimental Protocol for ESI-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters: Set the instrument to positive ion mode. Optimize key parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve a stable signal.

  • Data Acquisition: Acquire data over a relevant mass range (e.g., m/z 50-500) for several minutes to obtain an averaged spectrum.

Predicted Fragmentation Pathway

Fragmentation_Pathway M This compound [M]⁺• m/z = 145 M_minus_H [M-H]⁺ m/z = 144 M->M_minus_H - H• M_minus_CHO [M-CHO]⁺ m/z = 116 M->M_minus_CHO - •CHO M_minus_CO [M-CO]⁺• m/z = 117 M->M_minus_CO - CO

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Conclusion

The structural elucidation of this compound is straightforward when employing a combined analytical approach. ¹H NMR confirms the presence and relative positions of all proton-containing functional groups. ¹³C NMR validates the carbon framework, and high-resolution mass spectrometry provides definitive confirmation of the molecular formula and key structural motifs through fragmentation analysis. The predicted data, supported by experimental values from closely related analogs, provides a reliable and self-validating system for the unambiguous identification and quality assessment of this compound.

References

Biological activity of "4-Formyl-3-methylbenzonitrile" vs. its methoxy analog

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to the Comparative Biological Activity of 4-Formyl-3-methylbenzonitrile and its Methoxy Analog

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the subtle modification of a functional group can dramatically alter the biological profile of a lead compound. This guide provides a deep comparative analysis of this compound and its corresponding methoxy analog, 4-Methoxy-3-methylbenzonitrile. While direct, side-by-side experimental data for these specific molecules is not extensively published, this document leverages established principles of medicinal chemistry and structure-activity relationships (SAR) to forecast their differential biological activities. We will explore their chemical properties, predict their interactions with potential biological targets, and provide robust, hypothetical protocols for their empirical evaluation.

Introduction: The Significance of a Single Functional Group

The benzonitrile scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs and clinical candidates. Its rigid framework and ability to engage in various non-covalent interactions make it an excellent starting point for inhibitor design. The two molecules at the center of our discussion are:

  • This compound (1): A benzonitrile derivative featuring an aldehyde (formyl) group. This compound has been identified as a key intermediate in the synthesis of potent therapeutic agents, including inhibitors of the androgen receptor and lysine-specific demethylase-1 (LSD1).

  • 4-Methoxy-3-methylbenzonitrile (2): The methoxy analog, where the formyl group is replaced by a methoxy ether group.

The primary difference lies in the electronic and steric nature of the formyl versus the methoxy group at the 4-position. This single atomic substitution can profoundly impact a molecule's absorption, distribution, metabolism, excretion (ADME) profile, and its affinity for a biological target.

Physicochemical and Stereoelectronic Disparity: Formyl vs. Methoxy

The formyl group (-CHO) and methoxy group (-OCH₃) impart vastly different properties to the aromatic ring, which are critical for predicting biological interactions.

  • Electronic Effects: The formyl group is a strong electron-withdrawing group (EWG) due to the electronegativity of the oxygen atom and the resonance delocalization of pi-electrons from the ring. This deactivates the aromatic ring and can make the nitrile group a stronger hydrogen bond acceptor. In contrast, the methoxy group is a strong electron-donating group (EDG) through resonance, enriching the electron density of the benzene ring.

  • Hydrogen Bonding: The aldehyde oxygen of the formyl group is a potent hydrogen bond acceptor. This is a critical interaction for anchoring a ligand within a protein's binding pocket. The ether oxygen of the methoxy group is also a hydrogen bond acceptor, but it is generally considered weaker than an aldehyde or ketone oxygen.

  • Reactivity and Metabolism: The aldehyde in 1 is a reactive functional group. It can be readily oxidized to a carboxylic acid or reduced to an alcohol in vivo. It can also potentially form covalent Schiff bases with nucleophilic residues (like lysine) in a protein, leading to covalent inhibition. The methoxy group in 2 is far more metabolically stable, typically undergoing O-dealkylation via cytochrome P450 enzymes as a primary metabolic pathway, a much slower process.

Comparative Data Summary
PropertyThis compound (1)4-Methoxy-3-methylbenzonitrile (2)Rationale & Predicted Impact
Electronic Effect Strong Electron-Withdrawing Group (EWG)Strong Electron-Donating Group (EDG)Alters ring polarity and interactions with electron-rich/poor pockets.
H-Bonding Potential Strong H-bond acceptor (aldehyde oxygen)Weaker H-bond acceptor (ether oxygen)Significantly impacts binding affinity and ligand orientation.
Metabolic Stability Low (prone to oxidation/reduction)High (O-dealkylation is slower)Analog 2 is expected to have a longer biological half-life.
Reactivity High (potential for covalent modification)Low (chemically stable)Analog 1 could act as a covalent inhibitor; 2 will not.

Predicted Biological Activity and Structure-Activity Relationship (SAR) Insights

Given that this compound is a known intermediate for inhibitors of targets like the androgen receptor (AR) and LSD1, we can hypothesize a binding scenario. In many inhibitors, the nitrile group occupies a key position to interact with a specific residue. The substituent at the 4-position then explores a different sub-pocket.

  • Scenario for Analog 1 (Formyl): The strong hydrogen bond accepting capacity of the formyl group could form a critical anchor point with a hydrogen bond donor residue (e.g., the backbone NH of an amino acid, or a Ser/Thr/Asn/Gln side chain) in the target's active site. This directional interaction would provide high affinity and specificity. Its reactivity could also be exploited for covalent targeting if a suitable lysine residue is nearby.

  • Scenario for Analog 2 (Methoxy): Replacing the formyl with a methoxy group would likely disrupt this specific hydrogen bond interaction. While the methoxy group can still accept a hydrogen bond, its weaker capacity and different geometry may lead to a significant loss in binding affinity. However, the electron-donating nature of the methoxy group could enhance other interactions, such as pi-stacking or cation-pi interactions, if the binding pocket topology is favorable. Furthermore, its improved metabolic stability could make it a more desirable drug candidate if sufficient potency can be achieved through other means.

Logical Relationship Diagram

This diagram illustrates the cascading effect of the functional group change on the final biological outcome.

G cluster_0 Chemical Modification cluster_1 Physicochemical Properties cluster_2 Biological Interactions cluster_3 Predicted Outcome A 4-Formyl Group C Electron Withdrawing Strong H-Bond Acceptor Metabolically Labile A->C leads to B 4-Methoxy Group D Electron Donating Weaker H-Bond Acceptor Metabolically Stable B->D leads to E Strong, Directional H-Bonding Potential Covalent Binding C->E results in F Weaker H-Bonding Altered Electrostatic Interactions D->F results in G Higher Potency Lower In-Vivo Stability Potential for Irreversibility E->G predicts H Lower Potency Higher In-Vivo Stability Reversible Binding F->H predicts

Caption: Impact of functional group substitution on predicted biological activity.

Proposed Experimental Workflows for Comparative Evaluation

To empirically validate these predictions, a structured experimental plan is necessary. The following protocols outline a robust approach to compare the biological activities of compounds 1 and 2 .

Workflow Diagram: Comparative Biological Assay Cascade

G start Synthesize & Purify Compounds 1 & 2 biochem Biochemical Assay (e.g., LSD1 Demethylase Assay) start->biochem Test Target Inhibition cell_perm Cellular Permeability Assay (e.g., PAMPA) start->cell_perm metabolism In Vitro Metabolic Stability (Microsomal Stability Assay) start->metabolism Assess Stability cell_target Cell-Based Target Engagement (e.g., Cellular Thermal Shift Assay) biochem->cell_target Confirm in Cells conclusion Comparative Profile (Potency, Selectivity, ADME) biochem->conclusion cell_viability Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo) cell_target->cell_viability Assess Functional Effect cell_viability->conclusion metabolism->conclusion

A Senior Application Scientist's Comparative Guide to 4-Formyl-3-methoxybenzonitrile as a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the integrity of a reference standard is paramount. It is the bedrock upon which the accuracy and reproducibility of analytical data are built. This guide provides an in-depth technical comparison of 4-Formyl-3-methoxybenzonitrile, a critical intermediate in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist.[1][2][3][4] We will delve into its analytical characterization, potential impurities, and best practices for its use as a reference standard, offering a comparative perspective for the discerning scientist.

The Critical Role of 4-Formyl-3-methoxybenzonitrile in Pharmaceutical Synthesis

4-Formyl-3-methoxybenzonitrile (CAS No. 21962-45-8) is a key building block in the synthesis of Finerenone, a drug used to treat chronic kidney disease associated with type 2 diabetes.[2][3] Its molecular structure, featuring a benzonitrile core with formyl and methoxy substituents, makes it a versatile reagent in organic synthesis.[1][3][5] The purity and well-characterized nature of this compound as a reference standard are crucial for ensuring the quality and safety of the final active pharmaceutical ingredient (API).

Comparative Analysis of Commercially Available Reference Standards

While various suppliers offer 4-Formyl-3-methoxybenzonitrile, the quality and documentation of these standards can differ. When selecting a reference standard, it is imperative to scrutinize the Certificate of Analysis (CoA) for the following parameters. A reliable supplier will provide a comprehensive CoA with every batch.

Parameter High-Quality Reference Standard Potential Issues with Lower-Grade Material
Purity (by HPLC/GC) ≥99.0%[4]Lower purity can lead to inaccurate quantification of the main compound and its impurities.
Identity Confirmation Confirmed by ¹H NMR, ¹³C NMR, MS, and IRIncomplete or ambiguous spectral data may indicate the presence of isomers or other impurities.
Impurities Profile Known and unknown impurities are identified and quantified.Undisclosed or uncharacterized impurities can interfere with analytical methods and compromise safety.
Residual Solvents Within acceptable limits as per pharmacopeial standards.High levels of residual solvents can affect the stability and weighing accuracy of the standard.
Water Content Determined by Karl Fischer titration.Undetermined water content can lead to errors in concentration calculations.
Certificate of Analysis Comprehensive, with detailed analytical data and batch-specific information.Incomplete or generic CoAs may not provide sufficient evidence of quality.
Analytical Methodologies for the Characterization of 4-Formyl-3-methoxybenzonitrile

A multi-pronged analytical approach is essential for the comprehensive characterization of a 4-Formyl-3-methoxybenzonitrile reference standard.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses for determining the purity of organic compounds. For benzonitrile derivatives, reverse-phase HPLC is a common and effective technique.[6][7]

Experimental Protocol: HPLC Purity Determination

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, with an acid modifier like formic acid for Mass Spectrometry (MS) compatibility.[6]

  • Detection: UV at 210 nm.[7]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Rationale: This method provides excellent separation of the main compound from potential impurities. The use of a gradient elution allows for the resolution of compounds with a range of polarities.

The following diagram illustrates a typical analytical workflow for HPLC analysis.

Caption: High-Performance Liquid Chromatography (HPLC) analytical workflow.

GC can also be employed, particularly for the analysis of volatile impurities and residual solvents.[8][9] A capillary column with a suitable stationary phase is used to achieve the necessary separation.[8][10]

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous identification and structural confirmation of the reference standard.[11][12][13]

¹H NMR (Proton NMR) Data Interpretation:

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.[1]

Chemical Shift (δ, ppm) Multiplicity Assignment
~10.4SingletAldehyde proton (-CHO)
~7.8MultipletAromatic protons
~4.0SingletMethoxy protons (-OCH₃)

Mass Spectrometry (MS) confirms the molecular weight of the compound. The molecular ion peak for 4-Formyl-3-methoxybenzonitrile is expected at an m/z of 161, corresponding to its molecular formula C₉H₇NO₂.[3]

The logical relationship for structural confirmation is depicted below.

Caption: Workflow for structural elucidation of the reference standard.

Potential Impurities and Their Origins

The purity of a reference standard is defined by the absence of impurities. Understanding the potential impurities arising from the synthesis process is crucial for developing appropriate analytical methods for their detection and control.

Several synthetic routes for 4-Formyl-3-methoxybenzonitrile have been reported, each with its own potential impurity profile.[1][2][14]

  • Oxidation of 4-methyl-3-methoxybenzonitrile: This process can lead to the corresponding carboxylic acid as an over-oxidation byproduct.[15]

  • Hydrolysis of a dibromide intermediate: Incomplete hydrolysis can result in the presence of the dibromomethyl intermediate.[1][14]

  • Starting materials: Residual starting materials from the synthesis can also be present as impurities.

The following table summarizes potential impurities and suggested analytical techniques for their detection.

Potential Impurity Origin Recommended Analytical Technique
4-Cyano-2-methoxybenzoic acidOver-oxidation of the aldehydeHPLC, LC-MS
3-Methoxy-4-(dibromomethyl)benzonitrileIncomplete hydrolysisHPLC, GC-MS
4-Methyl-3-methoxybenzonitrileUnreacted starting materialGC, HPLC
Comparison with Alternative Reference Materials

Currently, there are no widely recognized alternative reference standards for 4-Formyl-3-methoxybenzonitrile. The primary comparison lies in the quality and certification provided by different manufacturers. A "Certified Reference Material" (CRM) from a national metrology institute or an accredited reference material producer offers the highest level of accuracy and traceability. For routine use, a well-characterized in-house or secondary reference standard, qualified against a CRM, can be a cost-effective alternative.

The decision-making process for selecting a reference standard is outlined below.

Reference_Standard_Selection Start Need for Reference Standard Assess_Criticality Assess Criticality of Measurement Start->Assess_Criticality High_Criticality High Criticality (e.g., API release) Assess_Criticality->High_Criticality High Low_Criticality Lower Criticality (e.g., in-process control) Assess_Criticality->Low_Criticality Low Select_CRM Select Certified Reference Material (CRM) High_Criticality->Select_CRM Qualify_Secondary Qualify Secondary Standard against CRM Low_Criticality->Qualify_Secondary Use_Standard Use in Analysis Select_CRM->Use_Standard Qualify_Secondary->Use_Standard

Caption: Decision tree for selecting a suitable reference standard.

References

Comparative efficacy of "4-Formyl-3-methylbenzonitrile" based androgen receptor modulators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the efficacy of selective androgen receptor modulators (SARMs) based on the benzonitrile scaffold. While the specific starting material "4-Formyl-3-methylbenzonitrile" is a potential precursor in the synthesis of such compounds, this guide will focus on clinically relevant benzonitrile derivatives for which experimental data is available. We will delve into their performance relative to endogenous androgens and established synthetic modulators, supported by experimental data and detailed protocols.

Introduction: The Rationale for Benzonitrile-Based SARMs

The androgen receptor (AR), a ligand-activated nuclear transcription factor, is a key therapeutic target for a range of conditions, from muscle wasting and osteoporosis to prostate cancer.[1][2] Selective Androgen Receptor Modulators (SARMs) represent a significant advancement in androgen therapy, aiming to provide the anabolic benefits of traditional anabolic-androgenic steroids (AAS) in muscle and bone while minimizing their androgenic side effects on tissues like the prostate.[3]

The benzonitrile chemical scaffold has emerged as a promising foundation for the development of novel non-steroidal SARMs. These compounds offer the potential for high binding affinity and tissue selectivity. This guide will focus on the comparative efficacy of two such benzonitrile-based SARMs, SARM-2f and LY305 , benchmarked against the endogenous androgen testosterone and the established anti-androgen bicalutamide .

Molecular Structures and Mechanisms of Action

The core structure of these compounds features a benzonitrile moiety, which plays a crucial role in their interaction with the androgen receptor.

SARM-2f (4-[(2S,3S)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile) is a potent, tissue-specific androgen receptor agonist.[4] Computational studies suggest that the fluorinated groups in SARM-2f enhance hydrogen bonding within the AR binding pocket, contributing to its stability and high binding affinity.[5]

LY305 (2-chloro-4-[[(1R,2R)-2-hydroxy-2-methyl-cyclopentyl]amino]-3-methyl-benzonitrile) is another non-steroidal SARM designed for transdermal administration. It acts as an agonist in muscle tissue while exhibiting weak partial agonist activity in androgenic tissues like the prostate.[6][7]

Testosterone , the primary male sex hormone, serves as the natural agonist for the AR and is the benchmark for anabolic and androgenic effects.[8]

Bicalutamide is a non-steroidal anti-androgen that acts as a competitive antagonist of the AR. It is used in the treatment of prostate cancer.[9][10]

Androgen Receptor Signaling Pathway

The canonical androgen receptor signaling pathway is initiated by the binding of an agonist, leading to a conformational change in the receptor, its dissociation from heat shock proteins, dimerization, and translocation to the nucleus. Inside the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting co-regulators to modulate the transcription of target genes.[2][11][12][13]

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR-HSP Complex AR-HSP Complex Androgen->AR-HSP Complex Binds AR AR HSP HSP AR-HSP Complex->HSP Dissociates Activated AR Activated AR AR-HSP Complex->Activated AR Conformational Change AR Dimer AR Dimer Activated AR->AR Dimer Dimerization ARE ARE AR Dimer->ARE Binds to DNA Gene Transcription Gene Transcription ARE->Gene Transcription Initiates mRNA mRNA Gene Transcription->mRNA Protein Synthesis Protein Synthesis mRNA->Protein Synthesis Biological Effects Biological Effects Protein Synthesis->Biological Effects

Caption: Canonical Androgen Receptor Signaling Pathway.

Comparative Efficacy: In Vitro Data

The initial assessment of a SARM's efficacy begins with in vitro assays to determine its binding affinity for the androgen receptor and its ability to activate or inhibit receptor-mediated gene transcription.

CompoundAssay TypeValueSpeciesReference
SARM-2f Reporter Gene Assay (EC50)3.6 nMHuman[14][15]
Reporter Gene Assay (EC50)3.0 nMMonkey[14][15][16]
Reporter Gene Assay (EC50)2.5 nMRat[14][15][16]
Testosterone Reporter Gene Assay (EC50)11 nMHuman[14][15]
Reporter Gene Assay (EC50)3.2 nMMonkey[14][15]
Reporter Gene Assay (EC50)12 nMRat[14][15]
Bicalutamide Competitive Binding (IC50)160 nMHuman[17]
Competitive Binding (Ki)12.5 µMHuman[17]

Analysis of In Vitro Data:

SARM-2f demonstrates potent agonistic activity in reporter gene assays across multiple species, with EC50 values in the low nanomolar range, indicating a higher potency than testosterone in these systems.[14][15][16] In contrast, bicalutamide shows significantly weaker binding affinity and acts as an antagonist.[17] The high potency of SARM-2f at the molecular level is a promising indicator of its potential for strong in vivo efficacy.

Comparative Efficacy: In Vivo Data

The Hershberger assay is a standardized in vivo bioassay used to evaluate the androgenic and anti-androgenic effects of compounds. It measures the weight changes in androgen-dependent tissues in castrated male rats.

  • SARM-2f: Has been shown to exhibit tissue selectivity in Hershberger assays, indicating anabolic effects on muscle with reduced impact on the prostate.[3]

  • LY305: In animal models of skeletal atrophy, LY305 restored skeletal muscle mass. It acts as an agonist in perineal muscle while being a weak partial agonist in the prostate.[6][7]

  • Testosterone: Serves as the positive control in the Hershberger assay, demonstrating significant increases in the weights of both anabolic (levator ani muscle) and androgenic (prostate and seminal vesicles) tissues.[18]

  • Bicalutamide: As an anti-androgen, it is expected to antagonize the effects of testosterone in the Hershberger assay, leading to a reduction in the weight of androgen-dependent tissues when co-administered with an androgen.[19]

Experimental Protocols

For researchers seeking to replicate or build upon these findings, the following are detailed protocols for the key assays discussed.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the androgen receptor.

AR_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection & Analysis Prepare Cytosol Prepare Rat Prostate Cytosol (AR Source) Incubate Incubate Cytosol with Radiolabeled Ligand & Varying Concentrations of Test Compound Prepare Cytosol->Incubate Prepare Ligands Prepare Radiolabeled Ligand ([3H]-R1881) & Test Compounds Prepare Ligands->Incubate Separate Separate Bound from Free Ligand (e.g., Hydroxyapatite) Incubate->Separate Measure Radioactivity Measure Radioactivity of Bound Ligand (Scintillation Counting) Separate->Measure Radioactivity Calculate IC50 Calculate IC50 Value Measure Radioactivity->Calculate IC50

Caption: Androgen Receptor Competitive Binding Assay Workflow.

Step-by-Step Methodology:

  • Preparation of Rat Prostate Cytosol:

    • Excise ventral prostates from male rats and trim away fat.[20]

    • Homogenize the tissue in a suitable buffer (e.g., TEDG buffer: Tris-HCl, EDTA, DTT, glycerol).[20]

    • Centrifuge the homogenate at high speed (e.g., 30,000 x g) to obtain the cytosolic fraction containing the androgen receptor.[20]

    • Determine the protein concentration of the cytosol.[20]

  • Assay Procedure:

    • In assay tubes, add a fixed concentration of a radiolabeled androgen (e.g., [3H]-R1881).[20]

    • Add increasing concentrations of the test compound.

    • Add the prepared rat prostate cytosol to each tube.[20]

    • Incubate the mixture to allow for competitive binding.

    • Separate the receptor-bound radioligand from the free radioligand using a method like hydroxyapatite (HAP) slurry.[20]

    • Wash the HAP pellet to remove unbound ligand.

  • Data Analysis:

    • Measure the radioactivity of the bound ligand using a scintillation counter.[20]

    • Plot the percentage of bound radioligand against the concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Luciferase Reporter Gene Assay for AR Transcriptional Activity

This assay measures the ability of a compound to activate or inhibit androgen receptor-mediated gene expression.

Luciferase_Assay cluster_transfection Cell Transfection cluster_treatment Compound Treatment cluster_measurement Luminescence Measurement Seed Cells Seed Cells (e.g., PC-3) in Multi-well Plates Transfect Co-transfect with AR Expression Vector & ARE-Luciferase Reporter Seed Cells->Transfect Treat Cells Treat Cells with Varying Concentrations of Test Compound Transfect->Treat Cells Incubate Incubate for a Defined Period (e.g., 24 hours) Treat Cells->Incubate Lyse Cells Lyse Cells and Add Luciferase Substrate Incubate->Lyse Cells Measure Luminescence Measure Luminescence using a Luminometer Lyse Cells->Measure Luminescence Calculate EC50 Calculate EC50 or IC50 Value Measure Luminescence->Calculate EC50

Caption: Luciferase Reporter Gene Assay Workflow.

Step-by-Step Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., PC-3, which lacks endogenous AR) in appropriate media.

    • Co-transfect the cells with two plasmids: one that expresses the human androgen receptor and another that contains a luciferase reporter gene under the control of androgen response elements (AREs).[21][22]

  • Compound Treatment:

    • After transfection, treat the cells with various concentrations of the test compound (for agonists) or with a fixed concentration of an androgen (like DHT) and varying concentrations of the test compound (for antagonists).

  • Luciferase Assay:

    • Following an incubation period (typically 24-48 hours), lyse the cells.

    • Add a luciferase assay reagent containing the substrate luciferin.

    • Measure the luminescence produced using a luminometer. The amount of light produced is proportional to the transcriptional activity of the AR.[23]

  • Data Analysis:

    • Plot the luminescence signal against the concentration of the test compound.

    • For agonists, determine the EC50 value, which is the concentration that produces 50% of the maximal response.

    • For antagonists, determine the IC50 value, the concentration that inhibits 50% of the androgen-induced response.

Hershberger Bioassay

This in vivo assay assesses the androgenic and anti-androgenic properties of a substance by measuring the weight of androgen-dependent tissues in castrated rats.[24][25]

Step-by-Step Methodology:

  • Animal Model:

    • Use surgically castrated peripubertal male rats.[24][26] Allow for a post-operative recovery period.

  • Dosing Regimen:

    • For assessing androgenic activity , administer the test substance daily for 10 consecutive days.[26][27]

    • For assessing anti-androgenic activity , co-administer the test substance with a reference androgen (e.g., testosterone propionate) daily for 10 consecutive days.[26][27]

  • Tissue Collection and Measurement:

    • Approximately 24 hours after the final dose, euthanize the animals and carefully dissect the following androgen-dependent tissues: ventral prostate, seminal vesicles (including coagulating glands and their fluids), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.[25][27]

    • Record the wet weight of each tissue.

  • Data Analysis:

    • Compare the tissue weights of the treated groups to the vehicle control group (for androgenic activity) or the androgen-treated control group (for anti-androgenic activity).

    • A statistically significant increase in the weight of at least two of the five androgen-dependent tissues indicates androgenic activity.[26]

    • A statistically significant decrease in the weight of at least two of the five androgen-dependent tissues in the presence of a reference androgen indicates anti-androgenic activity.[28]

Conclusion and Future Directions

The benzonitrile scaffold has proven to be a versatile and effective platform for the design of potent and selective androgen receptor modulators. Compounds like SARM-2f and LY305 demonstrate promising preclinical profiles, with high in vitro potency and in vivo efficacy in animal models of muscle anabolism.

Further research should focus on direct, head-to-head comparative studies of these and other benzonitrile-based SARMs to provide a clearer understanding of their relative potencies and tissue selectivities. Additionally, a more in-depth exploration of their pharmacokinetic and pharmacodynamic properties will be crucial for their potential translation into clinical applications for a variety of androgen-related conditions.

References

A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available "4-Formyl-3-methylbenzonitrile"

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is paramount. This guide provides an in-depth technical analysis of the purity assessment of commercially available "4-formyl-3-methylbenzonitrile," a key building block in the synthesis of various agrochemicals and pharmaceutical intermediates.[1] We will explore a plausible synthetic route to anticipate potential impurities and detail a suite of analytical techniques for their detection and quantification. This guide is designed to be a practical resource, blending theoretical principles with actionable experimental protocols.

Introduction to this compound: A Molecule of Interest

This compound, with the chemical formula C₉H₇NO and a molecular weight of 145.16 g/mol , is a bifunctional aromatic compound containing both a nitrile and an aldehyde group.[1][2] This unique combination of functional groups makes it a versatile reagent in organic synthesis, particularly in the construction of complex heterocyclic systems. Its application in the preparation of substituted Aryl Methylene type Rubrolide compounds for agrochemical herbicides highlights its industrial relevance.[1] Given its role as a critical starting material, ensuring its purity is not merely a quality control measure but a crucial step in guaranteeing the successful outcome of a synthetic campaign.

Plausible Synthetic Route and Potential Impurities

While specific industrial synthesis routes for this compound are often proprietary, a plausible and common approach for the synthesis of substituted benzonitriles involves the oxidation of the corresponding methyl group to an aldehyde. A likely starting material is 3,4-dimethylbenzonitrile. The synthesis can be envisioned in two key steps: selective oxidation of the 4-methyl group, followed by purification.

A potential synthetic pathway involves the radical bromination of the 4-methyl group of 3,4-dimethylbenzonitrile using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator, followed by hydrolysis of the resulting benzylic bromide to the corresponding alcohol, and subsequent oxidation to the aldehyde. A more direct route could involve a controlled oxidation of the 4-methyl group.

Based on this plausible synthesis, we can anticipate several potential process-related impurities:

  • Starting Material: Unreacted 3,4-dimethylbenzonitrile.

  • Over-oxidation Product: 3-Methyl-4-cyanobenzoic acid, resulting from the oxidation of the aldehyde.

  • Isomeric Impurity: 3-Formyl-4-methylbenzonitrile, arising from the non-selective oxidation of the 3-methyl group.

  • Benzylic Bromide Intermediate: Residual 4-(bromomethyl)-3-methylbenzonitrile if the hydrolysis step is incomplete.

  • Benzylic Alcohol Intermediate: 4-(hydroxymethyl)-3-methylbenzonitrile from incomplete oxidation.

  • Reagent-derived Impurities: Succinimide (from NBS).

Understanding this impurity profile is the first step in developing a robust analytical methodology for purity assessment.

Analytical Workflow for Purity Assessment

A multi-technique approach is essential for the comprehensive purity assessment of this compound. The following workflow provides a systematic and self-validating process.

Caption: Workflow for the comprehensive purity assessment of this compound.

Comparative Analysis of Commercial Samples

For this guide, we will present hypothetical data for three representative commercial samples (Supplier A, Supplier B, and Supplier C) to illustrate the application of the analytical techniques.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse for purity determination and impurity profiling of non-volatile organic compounds. A reverse-phase method is typically suitable for a molecule of this polarity.

Table 1: HPLC Purity Assessment of Commercial Samples

SupplierPurity (%) by Area NormalizationKey Impurities Detected
Supplier A 99.53-Methyl-4-cyanobenzoic acid (0.2%), Starting Material (0.1%)
Supplier B 98.2Starting Material (1.1%), Isomeric Impurity (0.5%)
Supplier C 99.8Below limit of detection

Disclaimer: The data presented is for illustrative purposes only and does not represent actual analytical results for any specific commercial product.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for the identification and quantification of volatile and semi-volatile impurities.

Table 2: GC-MS Analysis for Volatile Impurities

SupplierVolatile Impurities
Supplier A Trace levels of residual synthesis solvents
Supplier B Detectable levels of starting material and a brominated intermediate
Supplier C No significant volatile impurities detected

Disclaimer: The data presented is for illustrative purposes only.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H NMR Data for this compound and Potential Impurities

CompoundPredicted Chemical Shifts (ppm)
This compound ~10.0 (s, 1H, -CHO), 7.8-8.0 (m, 3H, Ar-H), 2.5 (s, 3H, -CH₃)
3-Methyl-4-cyanobenzoic acid ~12.0 (br s, 1H, -COOH), 7.9-8.1 (m, 3H, Ar-H), 2.6 (s, 3H, -CH₃)
3,4-Dimethylbenzonitrile 7.2-7.5 (m, 3H, Ar-H), 2.3 (s, 6H, -CH₃)

Disclaimer: Chemical shifts are estimations and may vary depending on the solvent and instrument.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key analytical techniques.

HPLC-UV Method for Purity Assessment
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of acetonitrile.

GC-MS Method for Impurity Identification
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like dichloromethane.

NMR Spectroscopy for Structural Verification
  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Techniques: ¹H NMR, ¹³C NMR, and 2D correlation experiments (COSY, HSQC) if necessary for full structural elucidation.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

Conclusion and Recommendations

The purity of this compound can vary between commercial suppliers. A comprehensive analytical approach utilizing HPLC-UV for purity and non-volatile impurity profiling, GC-MS for volatile impurities, and NMR for structural confirmation is essential for a thorough assessment. For critical applications, it is recommended to perform these analyses in-house or by a qualified third-party laboratory, rather than relying solely on the supplier's certificate of analysis. When selecting a supplier, researchers should consider not only the stated purity but also the transparency of their analytical data and their quality control processes.

References

Safety Operating Guide

Mastering the Safe Handling of 4-Formyl-3-methylbenzonitrile: A Guide to Personal Protective Equipment and Emergency Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. Handling specialized reagents like 4-Formyl-3-methylbenzonitrile, a key building block in many synthetic pathways, requires a nuanced understanding of its properties and a rigorous approach to safety. This guide moves beyond generic advice to provide a detailed, field-tested framework for personal protective equipment (PPE), operational handling, and disposal, ensuring both scientific success and a secure laboratory environment.

Understanding the Hazard Profile

This compound is a solid organic compound that, while not acutely toxic in the most severe sense, presents tangible hazards that demand respect and proper handling. The primary risks associated with this compound are:

  • Skin Irritation: Direct contact can cause irritation, redness, and discomfort.

  • Serious Eye Irritation: The compound can cause significant irritation if it comes into contact with the eyes.

  • Respiratory Tract Irritation: Inhalation of the dust can irritate the respiratory system.

  • Potential for Harm if Swallowed or in Contact with Skin: While data is limited, compounds of this nature can be harmful if ingested or absorbed through the skin in significant quantities.

Given these hazards, a multi-layered PPE strategy is not merely a recommendation but a necessity.

Part 1: Personal Protective Equipment (PPE) - Your First Line of Defense

The selection of PPE should be a deliberate process, guided by the specific hazards of this compound. The following table outlines the recommended PPE, with a detailed rationale for each selection.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against airborne dust. A face shield offers an additional layer of protection for the entire face during weighing and transfer operations where splashing or aerosolization is most likely.
Hand Protection Nitrile gloves (minimum 5-mil thickness) for incidental contact. Consider double-gloving or using thicker gloves for extended handling. For significant contact or in case of a spill, Polyvinyl Alcohol (PVA) or Viton gloves are recommended.While nitrile gloves offer good general chemical resistance, their performance against aromatic compounds can be limited[1][2][3]. For short-duration, incidental contact, a quality nitrile glove is acceptable. However, for prolonged handling or during spill cleanup, switching to a more robust material like PVA, which has excellent resistance to aromatic solvents, is a prudent measure. Always inspect gloves for any signs of degradation or puncture before use.
Body Protection A fully-fastened laboratory coat.A lab coat provides a removable barrier to protect your skin and personal clothing from contamination with the chemical powder.
Respiratory Protection A NIOSH-approved N95 or P95 respirator.Since this compound is a solid that can become airborne dust, a particulate respirator is essential, especially during weighing or transfer operations. An N95 filter is effective against non-oil-based particulates, which is appropriate for this compound.
Visualizing the PPE Selection Workflow

The decision-making process for selecting appropriate PPE can be visualized as a workflow, ensuring all hazard aspects are considered.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_verification Verification & Use Start Start: Handling this compound HazardID Identify Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant - Solid/Dust Form Start->HazardID EyeProtection Eye/Face Protection: Chemical Safety Goggles + Face Shield HazardID->EyeProtection Eye Contact Risk HandProtection Hand Protection: Nitrile (incidental) PVA/Viton (extended) HazardID->HandProtection Skin Contact Risk BodyProtection Body Protection: Laboratory Coat HazardID->BodyProtection Body Contact Risk RespiratoryProtection Respiratory Protection: N95/P95 Respirator HazardID->RespiratoryProtection Inhalation Risk Inspect Inspect PPE for damage EyeProtection->Inspect HandProtection->Inspect BodyProtection->Inspect RespiratoryProtection->Inspect Don Don PPE Correctly Inspect->Don Proceed Proceed with Handling Don->Proceed

Caption: PPE selection workflow for this compound.

Part 2: Operational and Disposal Plans

A proactive plan for handling, storage, and disposal is critical to a safe workflow.

Storage and Handling Protocol
  • Designated Storage: Store this compound in a cool, dry, and well-ventilated area[4]. Keep it away from incompatible materials such as strong oxidizing agents.

  • Container Integrity: Ensure the container is tightly sealed when not in use to prevent contamination and accidental release[4][5].

  • Controlled Dispensing: Whenever possible, handle the solid in a chemical fume hood or a designated area with local exhaust ventilation to minimize the release of dust into the general lab environment[6].

  • Labeling: All containers, both primary and secondary, must be clearly labeled with the chemical name and associated hazards[7].

Spill Decontamination Protocol

In the event of a spill, a calm and methodical response is crucial.

  • Alert and Evacuate: Immediately alert personnel in the vicinity. If the spill is large, evacuate the immediate area.

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE outlined in Part 1, with an emphasis on respiratory and hand protection.

  • Contain the Spill: Prevent the spread of the powder.

  • Clean-up Procedure for a Solid Spill:

    • Gently cover the spill with a damp paper towel or absorbent pad to prevent the powder from becoming airborne[8][9].

    • Carefully scoop the material and the absorbent pad into a clearly labeled, sealable plastic bag or container for hazardous waste[8][10]. Avoid creating dust during this process.

    • Wipe the spill area with a wet paper towel or sponge to remove any remaining residue[8][9].

    • Place all contaminated cleaning materials into the hazardous waste bag.

  • Decontaminate: Thoroughly clean the spill area with a mild detergent and water[11].

  • Restock: Replenish your spill kit with any used items.

Waste Disposal Plan

Proper disposal is a legal and ethical responsibility.

  • Waste Segregation: Collect all waste contaminated with this compound, including used gloves, weigh boats, and cleaning materials, in a designated and clearly labeled hazardous waste container[7]. Do not mix this waste with other waste streams.

  • Container Management: Keep the hazardous waste container sealed at all times, except when adding waste[7].

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and approved hazardous waste disposal facility. Never dispose of this chemical down the drain or in regular trash[7].

  • Empty Container Disposal: Thoroughly rinse empty containers of this compound with a suitable solvent (the first rinse should be collected as hazardous waste). Once clean and dry, deface the label before disposing of the container according to your institution's guidelines[7].

Part 3: Emergency Procedures

Immediate and correct action in an emergency can significantly mitigate harm.

Emergency Contact Information
EmergencyContact
Medical Emergency 911 (or your local emergency number)
Poison Control Center 1-800-222-1222
Institutional Safety Office [Insert your institution's specific contact number]
First Aid and Decontamination
  • In Case of Eye Contact:

    • Immediately proceed to the nearest emergency eyewash station. The path must be unobstructed and take no more than 10 seconds to reach[11][12].

    • Flush eyes with a gentle stream of tepid water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing[8][12].

    • Remove contact lenses if present and easy to do so.

    • Seek immediate medical attention after the 15-minute flush.

  • In Case of Skin Contact:

    • Proceed immediately to the nearest emergency shower[8].

    • Remove any contaminated clothing while under the shower. Do not let modesty delay this critical step[12].

    • Flush the affected area with copious amounts of water for at least 15 minutes[8][12].

    • Seek medical attention.

  • In Case of Inhalation:

    • Move the affected person to fresh air immediately.

    • If breathing is difficult, provide oxygen if you are trained to do so.

    • Seek immediate medical attention.

  • In Case of Ingestion:

    • Rinse the mouth with water. Do NOT induce vomiting.

    • Seek immediate medical attention.

By integrating these detailed protocols into your laboratory's standard operating procedures, you build a self-validating system of safety that protects your most valuable assets: your researchers and your scientific progress.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.